Mapk13-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-(5-tert-butyl-2-methylpyrazol-3-yl)-3-(4-pyridin-4-yloxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-20(2,3)17-13-18(25(4)24-17)23-19(26)22-14-5-7-15(8-6-14)27-16-9-11-21-12-10-16/h5-13H,1-4H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSLDASSAFCCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Development of Mapk13-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitogen-activated protein kinase 13 (MAPK13), also known as p38δ, has emerged as a compelling therapeutic target for a range of diseases, including inflammatory conditions and cancer. This technical guide provides an in-depth overview of the discovery and development of Mapk13-IN-1, a notable inhibitor of MAPK13. This document details the compound's mechanism of action, synthesis, and preclinical characterization, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to MAPK13
MAPK13 is a member of the p38 mitogen-activated protein kinase family, which plays a crucial role in cellular responses to external stimuli such as stress and cytokines.[1][2] These kinases are key components of signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[1][2] Unlike the more ubiquitously expressed p38α (MAPK14), MAPK13 exhibits a more restricted tissue expression pattern, suggesting that its inhibition could offer a more targeted therapeutic approach with fewer off-target effects.[3][4] Dysregulation of the MAPK13 signaling pathway has been implicated in various pathologies, including chronic obstructive pulmonary disease (COPD), asthma, and certain cancers, making it an attractive target for drug discovery.[4][5]
Discovery of this compound
The discovery of this compound is rooted in structure-based drug design efforts aimed at developing potent and selective inhibitors of MAPK13. While the exact developmental lineage of this compound is not extensively detailed in publicly available literature, its discovery is likely analogous to that of other selective MAPK13 inhibitors, such as NuP-3 and NuP-4, which originated from the optimization of a parent compound, BIRB-796. This approach typically involves iterative cycles of chemical synthesis, computational modeling, and biological testing to enhance potency and selectivity for the target kinase.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of MAPK13. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.[1] This blockade of the catalytic activity of MAPK13 effectively mitigates the cellular responses driven by this signaling pathway.[1] Notably, it has been suggested that this compound binds to MAPK13 in its "DFG-out" conformation, a feature associated with type II kinase inhibitors. This binding mode often leads to a slower dissociation rate from the target, potentially contributing to a more sustained inhibitory effect in a cellular context.
Chemical Synthesis
While a detailed, step-by-step synthesis protocol for this compound (CAS: 229002-10-2) is proprietary and often detailed within patent literature, the general synthetic routes for similar kinase inhibitors typically involve multi-step organic synthesis. The synthesis would likely culminate in the formation of the core scaffold of the molecule, followed by the addition of various functional groups to optimize binding affinity and pharmacokinetic properties. The patent WO2014015056A2 is associated with MAPK13 inhibitors and may contain more detailed information regarding the synthesis of compounds structurally related to this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency
| Parameter | Value | Species | Assay Type | Reference |
| IC50 vs. MAPK13 | 620 nM | Human | Biochemical Kinase Assay | |
| IC50 in Vero E6 cells | 4.63 µM | Monkey | Cell-based Assay |
Table 2: In Vitro and In Vivo Experimental Parameters
| Experiment | Cell Line/Animal Model | Key Parameters | Endpoint Measured |
| Cell Proliferation Assay | LAM 621-101 cells | Dose-dependent treatment (5 nM - 20,000 nM) | Relative cell growth (Crystal violet assay) |
| Wound Healing Assay | LAM 621-101 cells | Treatment with this compound | Cell migration efficiency |
| Immunoblot Analysis | LAM 621-101 cells | Treatment with this compound | Protein levels of MAPK13 and downstream targets |
Experimental Protocols
Immobilized Metal Affinity Polarization (IMAP) Kinase Assay
This biochemical assay is a common method to determine the direct inhibitory activity of a compound against a purified kinase.
Materials:
-
Recombinant active MAPK13 enzyme
-
FITC-labeled peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
IMAP binding buffer and beads
-
384-well microplate
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, the FITC-labeled substrate, and the diluted this compound or DMSO control.
-
Add the recombinant active MAPK13 enzyme to each well to initiate the kinase reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Add ATP to each well to start the phosphorylation reaction.
-
Incubate for the desired reaction time.
-
Stop the reaction by adding the IMAP binding buffer containing the beads.
-
Incubate to allow the phosphorylated FITC-labeled substrate to bind to the beads.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (Crystal Violet)
This cell-based assay assesses the effect of the inhibitor on cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., LAM 621-101)
-
Complete cell culture medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Solubilization solution (e.g., 10% acetic acid)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO as a vehicle control.
-
Incubate the plate for a period that allows for several cell divisions (e.g., 72 hours).
-
Remove the medium and gently wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.
-
Stain the cells with the crystal violet solution for 20 minutes.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding the solubilization solution to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[1]
Western Blot Analysis
This technique is used to detect changes in the protein levels and phosphorylation status of MAPK13 and its downstream targets.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MAPK13, anti-phospho-MAPK13, anti-downstream target)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Signaling Pathways and Experimental Workflows
MAPK13 Signaling Pathway
The following diagram illustrates a simplified MAPK13 signaling pathway. External stimuli activate upstream kinases (MKK3/6), which in turn phosphorylate and activate MAPK13. Activated MAPK13 then phosphorylates downstream transcription factors and other protein kinases, leading to a cellular response.
Drug Discovery and Development Workflow for a Kinase Inhibitor
The following diagram outlines a typical workflow for the discovery and preclinical development of a kinase inhibitor like this compound.
Conclusion
This compound is a valuable research tool for investigating the biological roles of MAPK13. Its development highlights the potential of targeting this kinase for therapeutic intervention in a variety of diseases. This technical guide provides a foundational understanding of the discovery, mechanism of action, and preclinical characterization of this compound. Further research, including comprehensive in vivo efficacy and safety studies, will be crucial to fully elucidate its therapeutic potential.
References
- 1. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c19early.org [c19early.org]
- 3. A first-in-kind MAPK13 inhibitor corrects stem cell reprogramming and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent MAPK13–14 inhibitor prevents airway inflammation and mucus production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Function of Mitogen-Activated Protein Kinase 13 (MAPK13 / p38δ)
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitogen-activated protein kinase 13 (MAPK13), also known as p38 delta (p38δ) or Stress-Activated Protein Kinase 4 (SAPK4), is a serine/threonine kinase and a member of the p38 MAP kinase family.[1][2] As an essential component of the MAP kinase signal transduction pathway, MAPK13 serves as a critical integration point for multiple extracellular signals, particularly those related to cellular stress and inflammation.[3][4][5][6] It is activated by upstream kinases in response to proinflammatory cytokines and various environmental stresses, subsequently phosphorylating a wide array of downstream substrates.[1][3] This activity implicates MAPK13 in the regulation of diverse cellular processes, including gene expression, protein translation, cytoskeletal remodeling, cell differentiation, and apoptosis.[3][4][5][7][8] With a more restricted tissue expression pattern compared to other p38 isoforms, MAPK13 has emerged as a specific and promising therapeutic target for a range of pathologies, including inflammatory diseases, metabolic disorders, and various cancers.[9][10][11] This document provides a comprehensive overview of MAPK13 function, its role in signaling and disease, and the experimental methodologies used for its study.
Introduction to MAPK13 (p38δ)
Gene and Protein Characteristics
The MAPK13 gene encodes a 365-amino acid protein that is a member of the MAP kinase family.[1][3] It shares approximately 60% sequence identity with other p38 isoforms (p38α/MAPK14, p38β/MAPK11, and p38γ/MAPK12).[3][11] Like other MAPKs, its activation is dependent on the dual phosphorylation of threonine and tyrosine residues within a conserved TGY motif in its activation loop.[3][8] Mutagenesis of these sites abolishes kinase activity.[3]
Expression Profile
Unlike the ubiquitously expressed p38α, MAPK13 exhibits a more tissue-specific expression pattern.[10][12] High levels of expression are observed in exocrine and endocrine tissues, including the pancreas, salivary gland, pituitary gland, and adrenal gland.[3] It is also expressed in the testes, small intestine, lung, and kidney.[3] Within the immune system, MAPK13 is abundant in macrophages and is also found in neutrophils, CD4+ T-cells, and endothelial cells.[3] This restricted expression suggests that targeting MAPK13 may offer a more specific therapeutic intervention with fewer off-target effects than pan-p38 inhibitors.[10]
Cellular Localization
MAPK13 is active in both the cytoplasm and the nucleus.[13][14][15] This dual localization allows it to phosphorylate a diverse range of substrates, from cytoplasmic proteins involved in cytoskeletal dynamics and translation to nuclear transcription factors that regulate gene expression.[14][15]
The MAPK13 Signaling Pathway
Upstream Activation
MAPK13 is activated by a canonical three-tiered kinase cascade. The pathway is initiated by a wide variety of extracellular stimuli, including proinflammatory cytokines (e.g., TNF-α, IL-1), environmental stresses (e.g., UV radiation, osmotic shock), and growth factors.[1][3][16][17] These signals are transduced through MAP Kinase Kinase Kinases (MAP3Ks) to the MAP Kinase Kinases (MAP2Ks) MKK3 and MKK6.[1][14] MKK3 and MKK6 then directly phosphorylate MAPK13 on Threonine-180 and Tyrosine-182, leading to its conformational change and activation.[3][14][16][17]
Downstream Substrates and Cellular Functions
Once activated, MAPK13 phosphorylates a broad spectrum of protein substrates, estimated to be between 200 and 300 targets.[3][4][6][7] This diverse substrate profile underscores its involvement in numerous fundamental cellular activities. Key substrates and their associated functions are detailed below.
References
- 1. MAPK13 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. sinobiological.com [sinobiological.com]
- 4. diseases.jensenlab.org [diseases.jensenlab.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. diseases.jensenlab.org [diseases.jensenlab.org]
- 7. Mitogen-activated protein kinase 13 - Olink Explore Oncology II — Olink® [olink.com]
- 8. uniprot.org [uniprot.org]
- 9. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 10. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The crystal structure of phosphorylated MAPK13 reveals common structural features and differences in p38 MAPK family activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. wikicrow.ai [wikicrow.ai]
- 15. MAPK13 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 16. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
Mapk13-IN-1 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Mapk13-IN-1, a potent and selective inhibitor of Mitogen-activated protein kinase 13 (MAPK13), also known as p38δ. This document details the chemical structure, physicochemical properties, and biological activity of this compound. A thorough description of the MAPK13 signaling pathway is presented, alongside detailed experimental protocols for the synthesis of the inhibitor and the assessment of its inhibitory activity. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of kinase research, drug discovery, and development, particularly those focused on inflammatory diseases and oncology.
Chemical Structure and Identifiers
This compound is a small molecule inhibitor characterized by a urea (B33335) linkage between a substituted pyrazole (B372694) and a pyridin-4-yloxy-phenyl moiety.
| Identifier | Value |
| IUPAC Name | N-[3-(1,1-dimethylethyl)-1-methyl-1H-pyrazol-5-yl]-N′-[4-(4-pyridinyloxy)phenyl]-urea |
| SMILES String | O=C(NC1=CC=C(OC2=CC=NC=C2)C=C1)NC3=CC(C(C)(C)C)=NN3C |
| InChI Key | MHSLDASSAFCCDO-UHFFFAOYSA-N |
| CAS Number | 229002-10-2 |
| Molecular Formula | C₂₀H₂₃N₅O₂ |
| Molecular Weight | 365.43 g/mol |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.
| Property | Value |
| Physical State | Solid, light yellow to yellow powder[1] |
| Boiling Point | 450.2±45.0 °C (Predicted)[2] |
| Solubility | DMSO: ≥ 250 mg/mL (684.13 mM)[3] |
| In vivo formulations: | |
| - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 2.08 mg/mL[1] | |
| - 10% DMSO, 90% (20% SBE-β-CD in Saline): ≥ 2.08 mg/mL[1] | |
| - 10% DMSO, 90% Corn Oil: ≥ 2.08 mg/mL[1] | |
| pKa | 13.59±0.70 (Predicted)[2] |
| XLogP3 | 2.71 |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of MAPK13 (p38δ), a serine/threonine kinase belonging to the p38 mitogen-activated protein kinase family.[3] It exhibits an IC₅₀ of 620 nM for MAPK13.[3][4][5] The inhibitor binds to the DFG-out (Asp-Phe-Gly) conformation of the kinase, which is an inactive state, and is characterized by slow dissociation kinetics.
The MAPK13 Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stimuli, such as proinflammatory cytokines and environmental stress. This pathway is integral to a wide array of cellular processes, including inflammation, cell cycle regulation, and apoptosis. MAPK13 is activated through phosphorylation by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6. Once activated, MAPK13 phosphorylates a variety of downstream substrates, including transcription factors like ATF2 and other proteins such as stathmin, leading to a cellular response.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a convergent approach, starting with the preparation of two key intermediates: 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 4-(pyridin-4-yloxy)aniline. These are then coupled to form the final urea product.
-
Reaction: A condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde (B72084) can be performed in methanol (B129727) at ambient temperature, using magnesium sulfate (B86663) as a drying agent.[6][7]
-
Procedure:
-
To a solution of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 mmol) in methanol (5.0 mL), add 2-pyridinecarboxaldehyde (1.0 mmol) and anhydrous magnesium sulfate (4.0 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by flash chromatography on silica (B1680970) gel.
-
-
This intermediate is commercially available. However, a general synthetic approach involves the nucleophilic aromatic substitution of 4-fluoropyridine (B1266222) with 4-aminophenol (B1666318) in the presence of a base.
-
Reaction: The final step is the formation of the urea linkage. This can be achieved by reacting 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with an activated derivative of 4-(pyridin-4-yloxy)aniline, such as a carbamate (B1207046) or isocyanate, or by using a phosgene (B1210022) equivalent. A common method involves the use of triphosgene (B27547) or a similar reagent to form an isocyanate in situ, which then reacts with the other amine.
-
Illustrative Procedure:
-
Dissolve 4-(pyridin-4-yloxy)aniline (1.0 mmol) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to 0 °C and add triphosgene (0.4 mmol) portion-wise, followed by a non-nucleophilic base such as triethylamine (B128534) (2.2 mmol).
-
Stir the mixture at 0 °C for 1-2 hours to form the isocyanate intermediate.
-
In a separate flask, dissolve 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 mmol) in the same solvent.
-
Add the solution of the pyrazole amine to the isocyanate mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
MAPK13 Inhibition Assay Protocol
An immobilized metal affinity polarization (IMAP)-based assay is a common method to determine the inhibitory activity of compounds against MAPK13.
-
Principle: This assay measures the binding of a fluorescently labeled phosphopeptide (the product of the kinase reaction) to nanoparticles functionalized with a metal-based coordination complex. The binding of the larger nanoparticle complex to the small phosphopeptide results in a significant decrease in the rotational speed of the fluorescent label, leading to an increase in fluorescence polarization.
-
Materials:
-
Activated (phosphorylated) MAPK13 enzyme
-
FITC-labeled peptide substrate (e.g., FITC-KRELVERLTPSGEAPNQALLR-NH₂)
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, Brij-35)
-
IMAP binding solution
-
384-well black microplate
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer to achieve the desired final concentrations (e.g., 0-100 µM).
-
In a 384-well plate, add the test compound dilutions.
-
Add the activated MAPK13 enzyme to each well (final concentration typically in the low nM range, e.g., EC₈₀).
-
Initiate the kinase reaction by adding a mixture of the FITC-labeled peptide substrate (e.g., 100 nM) and ATP (at or near the Kₘ,app, e.g., 3 µM).
-
Incubate the plate at room temperature for a set period (e.g., 60-90 minutes) to allow the kinase reaction to proceed in the linear range.
-
Stop the reaction by adding the IMAP binding solution.
-
Incubate the plate in the dark at room temperature for at least 60 minutes to allow for the binding of the phosphopeptide to the nanoparticles.
-
Measure the fluorescence polarization (in milli-polarization units, mP) using a plate reader with appropriate excitation and emission filters for FITC.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This compound is a valuable chemical probe for studying the biological functions of MAPK13. Its well-defined chemical structure, characterized physicochemical properties, and potent, selective inhibitory activity make it an essential tool for researchers in academia and industry. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of this and similar inhibitors, facilitating further investigations into the therapeutic potential of targeting the MAPK13 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Urea, N-[3-(1,1-dimethylethyl)-1-methyl-1H-pyrazol-5-yl]-N'-[4-(4-pyridinyloxy)phenyl]- | 229002-10-2 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. abmole.com [abmole.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Ambient-Temperature Synthesis of (<i>E</i>)-<i>N</i>-(3-(<i>tert</i>-Butyl)-1-methyl-1<i>H</i>-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - ProQuest [proquest.com]
The Role of MAPK13 in Inflammatory Diseases: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Mitogen-activated protein kinase 13 (MAPK13), also known as p38 delta (p38δ), is a member of the p38 MAPK family of serine/threonine kinases.[1] These kinases are critical mediators of cellular responses to a variety of extracellular stimuli, including pro-inflammatory cytokines and environmental stress.[2][3] Emerging evidence has highlighted the significant role of MAPK13 in the pathogenesis of numerous inflammatory diseases, positioning it as a promising therapeutic target for novel drug development. This technical guide provides an in-depth overview of the function of MAPK13 in inflammatory diseases, detailing its signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols for its study.
MAPK13 Signaling in Inflammation
MAPK13 is a key component of a signaling cascade that translates extracellular signals into cellular responses.[2] The canonical activation of p38 MAPKs, including MAPK13, involves a three-tiered kinase cascade consisting of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the MAPK itself.[4]
Upon stimulation by inflammatory cytokines (e.g., TNF-α, IL-1β) or cellular stress, upstream MAP2Ks, primarily MKK3 and MKK6, phosphorylate and activate MAPK13.[4] Activated MAPK13, in turn, phosphorylates a range of downstream substrates, including transcription factors and other kinases.[2] This leads to the regulation of gene expression, resulting in the production of pro-inflammatory mediators such as cytokines and chemokines, which are central to the inflammatory response.[2][5]
Role of MAPK13 in Specific Inflammatory Diseases
MAPK13 has been implicated in the pathophysiology of a range of inflammatory conditions.
Rheumatoid Arthritis (RA): RA is a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[6] Studies have shown that MAPK13 is expressed in the synovial tissue of RA patients.[7] Its activation contributes to the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs) by synovial fibroblasts, leading to cartilage and bone degradation.[6][7]
Inflammatory Bowel Disease (IBD): IBD, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract.[8] The p38 MAPK pathway, including MAPK13, is activated in the inflamed intestinal mucosa of IBD patients.[5][9] This activation drives the production of inflammatory mediators, contributing to the persistent inflammation and tissue damage seen in IBD.[5][9]
Psoriasis: This chronic autoimmune skin condition involves the hyperproliferation of keratinocytes and inflammation. The p38 MAPK pathway is overactivated in psoriatic skin lesions and plays a role in the production of inflammatory cytokines that drive the disease.[10]
Respiratory Diseases: In conditions like asthma and chronic obstructive pulmonary disease (COPD), airway inflammation and mucus hypersecretion are key features.[11] MAPK13 has been identified as a critical regulator of IL-13-driven mucus production in human airway epithelial cells.[12][13] Inhibition of MAPK13 has been shown to prevent airway inflammation and mucus production in preclinical models.[11]
Quantitative Data on MAPK13 in Inflammatory Diseases
The following tables summarize key quantitative findings from studies investigating the role of MAPK13 and the effects of its inhibition in inflammatory disease models.
Table 1: MAPK13 Expression in Inflammatory Conditions
| Disease | Tissue/Cell Type | Method | Finding | Reference |
| Rheumatoid Arthritis | Synovial Fibroblasts | Single-cell RNA-seq | Increased expression of genes associated with inflammation, including those downstream of MAPK signaling. | [7] |
| Inflammatory Bowel Disease | Inflamed Mucosa | Immunohistochemistry | Higher levels of phosphorylated (activated) p38α (a related isoform). | [5] |
| Pulp Injury (Inflammatory Model) | Thalamus | Real-time PCR | Increased mRNA expression of MAPK13 and MAPK14 at 24 and 72 hours post-injury. | [14] |
| Asthma/COPD | Human Airway Epithelial Cells | Real-time qPCR | Predominant expression of MAPK13, which correlates with the expression of mucus-related genes CLCA1 and MUC5AC upon IL-13 treatment. | [11] |
Table 2: Effects of MAPK13 Inhibition on Inflammatory Markers
| Inhibitor | Disease Model | Cell Type/Tissue | Effect | Quantitative Change | Reference |
| NuP-3 (MAPK13/14 inhibitor) | Minipig model of airway disease | Airway Epithelium | Prevents airway inflammation and mucus production. | Data not specified in abstract. | [11] |
| shRNA-mediated knockdown | Human Airway Epithelial Cells | hTECs | Reduced mucus production. | Data not specified in abstract. | [11] |
| p38α inhibitors (e.g., SB203580) | Inflammatory Bowel Disease | Lamina Propria Mononuclear Cells and Biopsies | Inhibition of TNF-α, IL-1β, and IL-6 secretion. | Significant downregulation of cytokine secretion. | [5] |
| MAPK13/14 inhibitors | Human Airway Epithelial Cells | NCI-H292 cells | Reduced IL-13-stimulated mucus production. | Data not specified in abstract. | [13] |
Table 3: IC50 Values of p38 MAPK Inhibitors
| Inhibitor | Target | Assay | IC50 Value | Reference |
| PCG | p38 MAPK | Kinase Assay | Not specified in abstract. | [15] |
| BIRB-796 (Doramapimod) | p38 MAPK (all isoforms) | Kinase Assay | Potent inhibitor. | [13] |
| Various Kinase Inhibitors | Multiple Kinases | Multiple Regression Analysis | Predicted log(IC50) values showed a correlation coefficient of 0.93 with experimental values. | [16] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of MAPK13 in inflammatory diseases.
Quantification of MAPK13 mRNA Expression by Real-Time RT-PCR
This protocol is used to measure the levels of MAPK13 messenger RNA in cells or tissues.
Detailed Steps:
-
RNA Isolation:
-
Homogenize tissue samples or lyse cultured cells in a reagent like Trizol.[17]
-
Follow the manufacturer's protocol for RNA extraction, which typically involves phase separation with chloroform (B151607) and precipitation with isopropanol.
-
Wash the RNA pellet with ethanol (B145695) and resuspend in RNase-free water.
-
Assess RNA concentration and purity using a spectrophotometer (A260/A280 ratio).[18]
-
Verify RNA integrity by gel electrophoresis.[18]
-
-
cDNA Synthesis (Reverse Transcription):
-
Real-Time PCR (qPCR):
-
Prepare a reaction mix containing the cDNA template, forward and reverse primers specific for MAPK13, a reference gene (e.g., GAPDH), and a qPCR master mix with a fluorescent dye (e.g., SYBR® Green).
-
Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17]
-
-
Data Analysis:
Immunofluorescence Staining for Phosphorylated MAPK13
This protocol allows for the visualization of activated (phosphorylated) MAPK13 within cells.
Detailed Steps:
-
Cell/Tissue Preparation:
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for at least 30 minutes.[1]
-
Incubate with a primary antibody specifically recognizing the phosphorylated form of MAPK13, diluted in blocking buffer, overnight at 4°C.[1]
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) that binds to the primary antibody for 1-2 hours at room temperature in the dark.[21]
-
-
Counterstaining and Mounting:
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.[1]
-
Measurement of Cytokine Levels by ELISA
This protocol quantifies the concentration of specific cytokines in biological fluids (e.g., cell culture supernatant, serum).
Detailed Steps:
-
Plate Coating and Blocking:
-
Sample and Antibody Incubation:
-
Add standards of known cytokine concentrations and the experimental samples to the wells and incubate.[23]
-
Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the cytokine.[24]
-
Wash the plate and add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase-conjugated streptavidin).[24]
-
-
Detection and Quantification:
-
Wash the plate and add a chromogenic substrate (e.g., TMB).[24]
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the experimental samples.[24]
-
Conclusion
MAPK13 plays a pivotal role in the inflammatory processes underlying a variety of chronic diseases. Its function as a key regulator of pro-inflammatory cytokine production makes it an attractive target for therapeutic intervention. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the function of MAPK13 and to evaluate the efficacy of novel inhibitors. The continued exploration of MAPK13 signaling pathways will undoubtedly lead to a deeper understanding of inflammatory diseases and pave the way for the development of more targeted and effective therapies.
References
- 1. Detection of Phosphorylated MAPK by Immunocytochemistry - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Mitogen-activated protein kinase 13 - Olink Explore Oncology II — Olink® [olink.com]
- 3. gene-quantification.de [gene-quantification.de]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Down-regulation of p38 mitogen-activated protein kinase activation and proinflammatory cytokine production by mitogen-activated protein kinase inhibitors in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Marker Genes Change of Synovial Fibroblasts in Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of p38 mitogen-activated protein kinase in the pathogenesis of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitogen activated protein kinases: a role in inflammatory bowel disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wuxibiology.com [wuxibiology.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. MAPK13 controls structural remodeling and disease after epithelial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pages.vassar.edu [pages.vassar.edu]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. ibidi.com [ibidi.com]
- 23. MAPK involvement in cytokine production in response to Corynebacterium pseudotuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the MAPK13 Signaling Pathway and its Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Mitogen-Activated Protein Kinase 13 (MAPK13) signaling pathway, its role in cellular processes and disease, and the current landscape of its inhibitors. Detailed experimental protocols and data are presented to facilitate further research and drug development in this area.
The MAPK13 (p38δ) Signaling Pathway: Core Components and Function
Mitogen-Activated Protein Kinase 13 (MAPK13), also known as p38 delta (p38δ) or Stress-Activated Protein Kinase 4 (SAPK4), is a serine/threonine protein kinase that belongs to the p38 MAPK family.[1][2] This family of kinases plays a crucial role in transducing extracellular signals into cellular responses, particularly in the context of cellular stress and inflammation.[3]
Activation of the MAPK13 Cascade
The activation of MAPK13 is a tightly regulated process initiated by a variety of extracellular stimuli, including pro-inflammatory cytokines and environmental stresses.[2] The canonical activation pathway involves a three-tiered kinase cascade:
-
MAPK Kinase Kinase (MAP3K): Upstream signaling events, such as those triggered by cytokine receptors or stress sensors, lead to the activation of a MAP3K.
-
MAPK Kinase (MKK): The activated MAP3K then phosphorylates and activates a downstream MAPK Kinase (MKK). In the case of MAPK13, the primary upstream MKKs are MKK3 and MKK6.[2]
-
MAPK13 Activation: MKK3 and MKK6, in turn, dually phosphorylate MAPK13 on conserved threonine (Thr180) and tyrosine (Tyr182) residues within the TGY motif of its activation loop.[4] This dual phosphorylation induces a conformational change that renders MAPK13 catalytically active.[4]
Downstream Substrates and Cellular Functions
Once activated, MAPK13 translocates from the cytoplasm to the nucleus and phosphorylates a diverse array of downstream substrates, thereby modulating their activity and initiating various cellular responses.[2] Key substrates and their associated functions are summarized below:
-
Transcription Factors:
-
ATF2 (Activating Transcription Factor 2): Phosphorylation of ATF2 by MAPK13 enhances its transcriptional activity, leading to the expression of genes involved in the cellular stress response.[2]
-
Elk-1 (ETS Like-1 protein): MAPK13 can phosphorylate Elk-1, a transcription factor involved in cell proliferation and differentiation.
-
-
Cytoskeletal Regulators:
-
Stathmin: MAPK13 phosphorylates stathmin, a protein that regulates microtubule dynamics, suggesting a role for MAPK13 in cytoskeletal organization.[2]
-
MAPT (Microtubule-Associated Protein Tau): Phosphorylation of Tau by MAPK13 is implicated in the regulation of microtubule stability.
-
-
Other Key Substrates:
-
EEF2K (Eukaryotic Elongation Factor 2 Kinase): MAPK13 phosphorylates and inactivates EEF2K, leading to increased protein synthesis.[5]
-
MYB (Myb Proto-Oncogene, Transcription Factor): Phosphorylation of MYB by MAPK13 can lead to its degradation.
-
PRKD1 (Protein Kinase D1): MAPK13 can phosphorylate and down-regulate PRKD1, playing a role in processes like insulin (B600854) secretion.
-
The diverse range of MAPK13 substrates underscores its involvement in a wide array of cellular processes, including:
-
Inflammation
-
Cellular stress responses
-
Cytoskeletal remodeling
-
Cell proliferation and differentiation
-
Apoptosis
-
Protein synthesis
-
Insulin secretion
Role in Disease
Given its central role in stress and inflammatory signaling, dysregulation of the MAPK13 pathway is implicated in the pathogenesis of numerous diseases, making it an attractive therapeutic target.[3]
-
Inflammatory Diseases: Overactivation of the MAPK13 pathway is associated with chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease (IBD), psoriasis, chronic obstructive pulmonary disease (COPD), and asthma.[3]
-
Cancer: MAPK13 has been shown to contribute to tumor progression and metastasis in certain cancers.[3]
-
Tissue Remodeling: The pathway is involved in the structural remodeling of tissues following injury, particularly in the context of epithelial barrier sites like the lungs.[6]
Inhibitors of MAPK13
The therapeutic potential of targeting MAPK13 has driven the development of small molecule inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates.[3]
Quantitative Data on MAPK13 Inhibitors
The following table summarizes publicly available data on some of the known MAPK13 inhibitors.
| Inhibitor | Target(s) | IC50 (nM) for MAPK13 | Reference(s) |
| BIRB796 | p38α, p38β, p38γ, p38δ | - (Inhibits at high concentrations) | [7] |
| AD80 | p38γ, p38δ | - (Active in HCC models) | [8] |
| SU-005 | p38γ, p38δ | - (Inhibits in vitro) | [7] |
| MAPK13-IN-1 | MAPK13 (p38δ) | 620 | [9] |
| NuP-3 | MAPK13, MAPK14 | 7 | [10] |
| NuP-4 | MAPK13 | - (Effective in post-viral lung disease models) | [6] |
Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the MAPK13 signaling pathway and its inhibitors.
In Vitro Kinase Assay for MAPK13 Activity
This protocol describes a non-radioactive method to measure the kinase activity of MAPK13 using a known substrate, ATF2.
Materials:
-
Recombinant active MAPK13
-
Recombinant ATF2 protein (substrate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP solution (10 mM)
-
Anti-phospho-ATF2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Chemiluminescent substrate
Procedure:
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, prepare the kinase reaction mixture by combining:
-
Recombinant active MAPK13 (e.g., 50 ng)
-
Recombinant ATF2 (e.g., 1 µg)
-
Kinase Assay Buffer to a final volume of 24 µl.
-
-
To test inhibitors, pre-incubate the kinase with the inhibitor for 10-15 minutes at room temperature before adding the substrate.
-
-
Initiate the Reaction:
-
Add 1 µl of 10 mM ATP to each reaction tube to a final concentration of 400 µM.
-
Incubate the reaction at 30°C for 30 minutes.
-
-
Terminate the Reaction:
-
Stop the reaction by adding 25 µl of 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes at 95°C.
-
-
Western Blot Analysis:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ATF2 (Thr71) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Immunoprecipitation of Endogenous MAPK13
This protocol describes the immunoprecipitation of MAPK13 from cell lysates to study its interactions or post-translational modifications.[11]
Materials:
-
Cultured cells expressing MAPK13
-
Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Anti-MAPK13 antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., cell lysis buffer)
-
Elution buffer (e.g., 2X SDS-PAGE sample buffer)
-
Microcentrifuge
-
Vortexer
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-MAPK13 antibody to the cell lysate (e.g., 1-2 µg of antibody per 500 µg of total protein).
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Aspirate the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes at 95°C to elute the protein.
-
Pellet the beads and collect the supernatant for analysis by Western blotting.
-
siRNA-Mediated Knockdown of MAPK13
Materials:
-
Cultured cells
-
MAPK13-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
Transfection Complex Preparation:
-
For each well, dilute the siRNA (e.g., 20 pmol) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow the formation of transfection complexes.
-
-
Transfection:
-
Add the transfection complexes to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Analyze the knockdown efficiency at the mRNA level by qRT-PCR and at the protein level by Western blotting using an anti-MAPK13 antibody.
-
Visualizations
MAPK13 Signaling Pathway Diagram
Caption: The MAPK13 signaling cascade.
Experimental Workflow for Evaluating a Novel MAPK13 Inhibitor
Caption: Workflow for MAPK13 inhibitor evaluation.
References
- 1. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK13 - Wikipedia [en.wikipedia.org]
- 3. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The crystal structure of phosphorylated MAPK13 reveals common structural features and differences in p38 MAPK family activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative chemical array screening for p38γ/δ MAPK inhibitors using a single gatekeeper residue difference between p38α/β and p38γ/δ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. adooq.com [adooq.com]
- 10. A potent MAPK13–14 inhibitor prevents airway inflammation and mucus production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ulab360.com [ulab360.com]
- 12. RNAi Four-Step Workflow | Thermo Fisher Scientific - CA [thermofisher.com]
Mapk13-IN-1: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for Mapk13-IN-1, a known inhibitor of Mitogen-activated protein kinase 13 (MAPK13), also referred to as p38δ. Due to the limited availability of extensive public data on this specific compound, this document also outlines detailed experimental protocols for determining these critical physicochemical properties, offering a framework for researchers to generate their own data.
Quantitative Data Summary
The publicly available solubility data for this compound is primarily in organic solvents. This information is crucial for the initial handling and preparation of stock solutions.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 150 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ≥ 250 mg/mL | [3] |
| Ethanol | ≥ 10 mg/mL | [1] |
Note: The variability in reported DMSO solubility may be attributed to differences in experimental conditions, such as temperature and the purity of the compound and solvent.
Currently, there is no comprehensive quantitative data available in the public domain regarding the aqueous solubility of this compound across different pH values or its long-term stability under various storage conditions. The following sections provide standardized protocols to determine these essential parameters.
Experimental Protocols
Aqueous Solubility Determination (Kinetic and Thermodynamic)
2.1.1. Kinetic Solubility Assay (Nephelometry)
This high-throughput method is used to determine the solubility of a compound in an aqueous buffer upon dilution from a DMSO stock, providing an early indication of potential precipitation issues.
-
Materials:
-
This compound (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer (light-scattering plate reader)
-
-
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock in DMSO.
-
Add the DMSO dilutions to the wells of a 96-well plate.
-
Add PBS to each well to achieve the final desired concentrations of the compound, ensuring the final DMSO concentration is consistent and low (e.g., <1%).
-
Mix the plate on a shaker for 2 minutes.
-
Incubate at room temperature for 2 hours.
-
Measure the light scattering in each well using a nephelometer.
-
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in light scattering compared to a buffer-only control.[4]
2.1.2. Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific buffer, which is a more accurate representation of its true solubility.
-
Materials:
-
This compound (solid powder)
-
Buffer of interest (e.g., PBS at various pH values)
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
-
-
Procedure:
-
Add an excess amount of solid this compound to a vial containing the buffer of interest.
-
Tightly cap the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a validated HPLC-UV or LC-MS/MS method.
-
-
Data Analysis: The measured concentration of the supernatant represents the thermodynamic solubility of this compound in the tested buffer.
Stability Assessment
2.2.1. Stock Solution Stability
This protocol assesses the stability of this compound in a stock solution under typical storage conditions.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-UV or LC-MS/MS system
-
-
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO.
-
Immediately analyze an aliquot of the solution (T=0) using HPLC-UV or LC-MS/MS to determine the initial peak area of the compound.
-
Store the remaining stock solution under desired conditions (e.g., -20°C, -80°C).
-
At specified time points (e.g., 1, 3, 6 months), thaw an aliquot and re-analyze it.[5][6]
-
-
Data Analysis: The stability is determined by comparing the peak area of the compound at each time point to the initial peak area. A significant decrease in the peak area indicates degradation. The percentage of compound remaining can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.
2.2.2. Stability in Aqueous Buffer
This protocol evaluates the stability of the compound in an aqueous solution, which is more representative of physiological conditions.
-
Materials:
-
This compound stock solution
-
Assay buffer of interest (e.g., PBS, pH 7.4)
-
HPLC-UV or LC-MS/MS system
-
-
Procedure:
-
Dilute the this compound stock solution to a final working concentration in the desired buffer.
-
Analyze an aliquot of the solution immediately (T=0).
-
Incubate the remaining solution under the desired test conditions (e.g., room temperature, 37°C).
-
Analyze aliquots at various time points (e.g., 2, 4, 8, 24 hours).[4]
-
-
Data Analysis: Similar to the stock solution stability, compare the peak area at each time point to the initial measurement to determine the rate of degradation.
Signaling Pathway and Experimental Workflows
MAPK13 Signaling Pathway
MAPK13 is a serine/threonine kinase that is a member of the p38 MAP kinase family.[7][8] These kinases are activated by extracellular stimuli such as pro-inflammatory cytokines and cellular stress, leading to the activation of downstream transcription factors and other kinases.[7][8]
Caption: Simplified MAPK13 signaling pathway with the inhibitory action of this compound.
Experimental Workflow: Kinetic Solubility Assay
The following diagram illustrates the workflow for determining the kinetic solubility of this compound.
Caption: Workflow for the kinetic solubility assay of this compound.
Experimental Workflow: Stability Assay in Aqueous Buffer
This diagram outlines the process for assessing the stability of this compound in an aqueous solution over time.
Caption: Workflow for determining the stability of this compound in an aqueous buffer.
References
- 1. caymanchem.com [caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. This compound | MPAK13抑制剂 | MCE [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. uniprot.org [uniprot.org]
- 8. sinobiological.com [sinobiological.com]
Downstream Targets of MAPK13 Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase 13 (MAPK13), also known as p38 delta (p38δ) or stress-activated protein kinase 4 (SAPK4), is a member of the p38 MAPK family of serine/threonine kinases.[1] Like other p38 MAPKs, MAPK13 is a key component of signaling cascades that respond to extracellular stimuli, such as pro-inflammatory cytokines and cellular stress, playing a crucial role in a variety of cellular processes including proliferation, differentiation, transcription regulation, and development.[2] While sharing homology with other p38 isoforms, MAPK13 exhibits distinct substrate specificity and sensitivity to inhibitors, highlighting its unique biological functions.[3] This technical guide provides a comprehensive overview of the known downstream targets of MAPK13, presenting quantitative data, detailed experimental protocols for their identification and validation, and visual representations of the associated signaling pathways.
Core Downstream Targets of MAPK13
MAPK13 phosphorylates a range of downstream targets, including transcription factors, cytoskeletal regulators, and other kinases, to orchestrate cellular responses. The following sections detail the key identified substrates.
Table 1: Summary of Key Downstream Targets of MAPK13
| Target Protein | Protein Class | Phosphorylation Site(s) | Cellular Outcome |
| Stathmin (STMN1) | Microtubule dynamics regulator | Ser25, Ser38 | Cytoskeletal remodeling[3] |
| Activating Transcription Factor 2 (ATF2) | Transcription factor | Thr69, Thr71 | Regulation of gene expression[2] |
| Eukaryotic Elongation Factor 2 Kinase (EEF2K) | Kinase | Ser359 | Inhibition of protein synthesis[4][5] |
| Protein Kinase D1 (PRKD1) | Kinase | Ser397, Ser401 | Down-regulation of PRKD1 activity, regulation of insulin (B600854) secretion[6][7] |
In-Depth Analysis of Key MAPK13 Substrates
Stathmin (STMN1)
Stathmin is a cytoplasmic protein that plays a critical role in regulating microtubule dynamics.[3] MAPK13 has been shown to have a significantly higher in vitro phosphorylating activity against stathmin compared to other p38 isoforms.[3]
An in-solution kinase assay demonstrated the preferential phosphorylation of stathmin by MAPK13 over other p38 isoforms. While specific kinetic parameters (Km, kcat) are not extensively reported in the readily available literature, the qualitative difference in phosphorylation levels observed in these assays is significant.[3]
This protocol is adapted from the methodology used to identify stathmin as a novel substrate of p38 delta.[3]
A. Reagents and Buffers:
-
Active, purified recombinant MAPK13 (p38δ) and other p38 isoforms (p38α, p38β, p38γ).
-
Recombinant human stathmin.
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (B142953) (DTT), 0.1 mM Na3VO4, 10 mM MgCl2).
-
[γ-³²P]ATP.
-
SDS-PAGE gels and associated buffers.
-
Phosphorimager and analysis software.
B. Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube by combining the kinase assay buffer, the respective p38 kinase isoform, and recombinant stathmin.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE sample loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the incorporation of ³²P into stathmin using a phosphorimager to quantify the level of phosphorylation.
C. Phosphorylation Site Mapping:
-
Following the in vitro kinase assay with non-radiolabeled ATP, the stathmin protein can be excised from the gel, digested with trypsin, and subjected to mass spectrometry analysis to identify the specific phosphorylation sites, which have been mapped to Ser25 and Ser38.[3]
Activating Transcription Factor 2 (ATF2)
ATF2 is a transcription factor that is activated in response to various cellular stresses.[2] While ATF2 is a known substrate for several MAP kinases, including other p38 isoforms, its phosphorylation by MAPK13 is important for the regulation of gene expression.[2]
Quantitative data specifically detailing the kinetics of ATF2 phosphorylation by MAPK13 is limited in publicly accessible literature. However, studies on p38α have shown a two-step distributive mechanism for the phosphorylation of Thr69 and Thr71. It is plausible that MAPK13 follows a similar mechanism, but further investigation is required for confirmation.
This protocol can be used to assess the in vivo phosphorylation of ATF2 in response to stimuli that activate MAPK13.
A. Reagents and Buffers:
-
Cell culture reagents.
-
Stimulus for MAPK13 activation (e.g., anisomycin, osmotic stress).
-
Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Anti-ATF2 antibody for immunoprecipitation.
-
Protein A/G agarose (B213101) or magnetic beads.
-
Anti-phospho-ATF2 (Thr69/71) antibody for Western blotting.
-
Secondary antibodies and chemiluminescent substrate.
B. Procedure:
-
Culture cells to the desired confluency and treat with the stimulus to activate MAPK13.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with an anti-ATF2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 1-3 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated ATF2 by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phospho-ATF2 (Thr69/71) antibody.
-
Detect the signal using a chemiluminescent substrate and quantify the band intensities to determine the change in ATF2 phosphorylation.
Eukaryotic Elongation Factor 2 Kinase (EEF2K)
EEF2K is a kinase that negatively regulates protein synthesis by phosphorylating eukaryotic elongation factor 2 (eEF2).[5] MAPK13 phosphorylates EEF2K at Ser359, leading to its inactivation and a subsequent decrease in eEF2 phosphorylation, thereby promoting protein synthesis.[5]
Studies have shown that knockdown of MAPK13 leads to an increase in eEF2 phosphorylation at Thr56, indicating enhanced EEF2K activity.[5] Conversely, activation of MAPK13 would be expected to decrease eEF2 phosphorylation.
This protocol is designed to measure the direct phosphorylation and subsequent inactivation of EEF2K by MAPK13.
A. Reagents and Buffers:
-
Active, purified recombinant MAPK13.
-
Recombinant GST-eEF2K.
-
Kinase Assay Buffer.
-
[γ-³²P]ATP.
-
Recombinant eEF2 (as a substrate for the EEF2K activity assay).
-
SDS-PAGE gels and associated buffers.
-
Phosphorimager.
B. Procedure:
-
EEF2K Phosphorylation: Incubate active MAPK13 with GST-eEF2K in the presence of [γ-³²P]ATP.
-
Analyze the incorporation of ³²P into GST-eEF2K by SDS-PAGE and autoradiography.
-
EEF2K Activity Assay: In a parallel reaction with non-radiolabeled ATP, pre-incubate active MAPK13 with GST-eEF2K.
-
Add recombinant eEF2 and [γ-³²P]ATP to the reaction mixture.
-
Measure the incorporation of ³²P into eEF2 to determine the activity of EEF2K. A decrease in eEF2 phosphorylation indicates inactivation of EEF2K by MAPK13.
Protein Kinase D1 (PRKD1)
PRKD1 is a serine/threonine kinase involved in various cellular processes, including cell proliferation and migration. MAPK13 phosphorylates PRKD1 at Ser397 and Ser401, leading to its down-regulation, which is particularly relevant in the context of insulin secretion in pancreatic beta cells.[6]
Quantitative data on the direct kinetic parameters of PRKD1 phosphorylation by MAPK13 are not widely available. However, the functional outcome of this phosphorylation event, i.e., the down-regulation of PRKD1 activity, can be quantified by measuring the phosphorylation of known PRKD1 substrates.
A combination of immunoprecipitation and mass spectrometry can be employed to validate the in vivo phosphorylation of PRKD1 by MAPK13.
A. Reagents and Buffers:
-
Cell culture reagents and appropriate stimuli.
-
Cell Lysis Buffer with protease and phosphatase inhibitors.
-
Anti-PRKD1 antibody.
-
Protein A/G beads.
-
Reagents for in-gel digestion (trypsin).
-
Reagents for mass spectrometry analysis.
B. Procedure:
-
Stimulate cells to activate the MAPK13 pathway.
-
Lyse the cells and immunoprecipitate endogenous PRKD1.
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Excise the protein band corresponding to PRKD1.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify phosphopeptides and map the phosphorylation sites to Ser397 and Ser401.
MAPK13 Signaling Pathway
The MAPK13 signaling pathway is initiated by various extracellular stimuli that activate upstream MAPK kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAPK kinases (MAPKKs), specifically MKK3 and MKK6.[8] Activated MKK3/6 then dually phosphorylate MAPK13 on its TGY motif, leading to its activation.[4] Active MAPK13 subsequently phosphorylates its downstream targets, leading to diverse cellular responses.
Conclusion
MAPK13 is a critical signaling molecule with a distinct set of downstream targets that mediate its diverse cellular functions. This guide has provided an in-depth overview of the key substrates of MAPK13, including quantitative insights and detailed experimental protocols for their study. The provided signaling pathway and workflow diagrams offer a visual framework for understanding the complex regulation and experimental approaches in MAPK13 research. A thorough understanding of these downstream interactions is paramount for researchers and professionals in drug development aiming to modulate MAPK13 activity for therapeutic benefit in various diseases. Further research, particularly in generating more comprehensive quantitative data on substrate phosphorylation, will be crucial for a more complete understanding of the MAPK13 signaling network.
References
- 1. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK13 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. diseases.jensenlab.org [diseases.jensenlab.org]
- 5. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. E2G [e2g-portal.stanford.edu]
- 8. wikicrow.ai [wikicrow.ai]
Mapk13-IN-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mapk13-IN-1 is a potent and selective inhibitor of Mitogen-activated protein kinase 13 (MAPK13), also known as p38 delta (p38δ). As a member of the p38 MAP kinase family, MAPK13 is a key signaling node in cellular responses to inflammatory cytokines and environmental stress.[1][2] Emerging research has highlighted the therapeutic potential of targeting MAPK13 in a variety of diseases, particularly inflammatory conditions of the respiratory system such as asthma and chronic obstructive pulmonary disease (COPD).[1][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, relevant signaling pathways, and detailed experimental protocols.
Chemical and Physical Properties
This compound is a small molecule inhibitor with the following key identifiers:
| Property | Value |
| CAS Number | 229002-10-2 |
| Molecular Weight | 365.43 g/mol |
Biological Activity and Pharmacological Data
This compound demonstrates inhibitory activity against MAPK13 and has been evaluated in both biochemical and cell-based assays. The following table summarizes the available quantitative data on its biological activity.
| Parameter | Value | Assay Type | Source |
| IC50 (MAPK13) | 620 nM | Biochemical Assay | [5][6] |
| pIC50 (MAPK13) | 6.21 | IMAP-based biochemical assay | [7] |
| pIC50 (MAPK13) | 7.08 | IMAP-based biochemical assay | [7] |
| IC50 (Vero E6 cells) | 4.63 µM | Cell Viability Assay | [6] |
Signaling Pathways
MAPK13 is a critical component of intracellular signaling cascades that regulate inflammation and cellular stress responses. In the context of respiratory diseases, MAPK13 has been shown to be a key mediator of interleukin-13 (IL-13) induced mucus production in airway epithelial cells.[1][8] Inhibition of MAPK13 by this compound can effectively attenuate this pathological process.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the efficacy of this compound.
In Vitro Kinase Assay
An in vitro kinase assay is essential to determine the direct inhibitory effect of this compound on MAPK13 activity. The Immobilized Metal Affinity Polarization (IMAP) assay is a suitable method for this purpose.[7]
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against MAPK13.
Materials:
-
Recombinant active MAPK13 enzyme
-
Fluorescently labeled peptide substrate for MAPK13
-
This compound
-
Assay buffer (e.g., HEPES buffer with MgCl2 and DTT)
-
ATP
-
IMAP binding beads
-
384-well microplate
-
Plate reader capable of fluorescence polarization detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in the assay buffer.
-
In a 384-well plate, add the MAPK13 enzyme, the fluorescently labeled substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a predetermined time to allow for substrate phosphorylation.
-
Stop the reaction by adding the IMAP binding beads, which will bind to the phosphorylated substrate.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Viability Assay
A cell-based assay is crucial to assess the effect of this compound on cell viability and to determine its potency in a cellular context. The MTT or MTS assay is a widely used colorimetric method for this purpose.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cell line (e.g., airway epithelial cells).
Materials:
-
Human airway epithelial cells (e.g., BEAS-2B)
-
Cell culture medium and supplements
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plate
-
Multi-well spectrophotometer
Procedure:
-
Seed the airway epithelial cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with the different concentrations of this compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.
-
If using the MTT assay, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the role of MAPK13 in various physiological and pathological processes. Its demonstrated efficacy in inhibiting IL-13-induced mucus production highlights its potential as a therapeutic agent for respiratory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the pharmacological properties and therapeutic applications of this promising inhibitor.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. MAPK13 - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. wikicrow.ai [wikicrow.ai]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Expression of Mitogen-Activated Protein Kinase 13 (MAPK13) in Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
Mitogen-activated protein kinase 13 (MAPK13), also known as p38 delta (p38δ) or stress-activated protein kinase 4 (SAPK4), is a member of the p38 MAPK family.[1][2][3] These kinases are crucial components of intracellular signaling cascades that respond to a variety of extracellular stimuli, including pro-inflammatory cytokines and environmental stress.[1][4][5] MAPK13 is involved in a wide array of cellular processes such as proliferation, differentiation, transcription regulation, and development.[1][2] This guide provides a comprehensive overview of MAPK13 expression across various cell types, its signaling pathways, and detailed experimental protocols for its study.
MAPK13 Expression in Tissues and Cell Lines
MAPK13 exhibits a more tissue-specific expression pattern compared to other p38 MAPK isoforms like p38α (MAPK14), which is ubiquitously expressed.[6] While p38β is primarily found in the brain and p38γ in skeletal muscle, MAPK13 is notably expressed in the kidneys, pancreas, small intestine, and testes.[6]
Northern blot analysis has revealed a wide distribution of MAPK13 mRNA, with particularly high levels of expression observed in the testes, pancreas, small intestine, lung, and kidney.[1][3] Other tissues with notable expression include the salivary gland, pituitary gland, adrenal gland, and placenta.[1] In the gastrointestinal tract, MAPK13 is expressed in the mucosa of the transverse colon and ileum.[2]
MAPK13 plays a significant role in the immune system. It is abundantly expressed in macrophages and is also present in neutrophils, CD4+ T-cells, and endothelial cells.[1] While p38α is the dominant isoform in many immune cells, a study comparing monocytes and macrophages revealed an interesting pattern for p38δ (MAPK13). Monocytes have high levels of p38α and low levels of p38δ, suggesting a potential role for MAPK13 in macrophage function.[7] Furthermore, p38δ has been implicated in the development of T lymphocytes, affecting early CD4-CD8- double-negative thymocyte development.[8] In CD4 T cells, p38α and p38δ are the predominantly expressed p38 MAPK isoforms.[9]
The p38 MAPK family, including MAPK13, is involved in neuronal functions. The expression of p38α and p38β is highest in the heart, skeletal muscle, and brain.[7] While specific quantitative data for MAPK13 in different neuronal cell types is limited in the provided search results, the involvement of the p38 pathway in the central nervous system suggests its importance in neuronal processes.[7][10]
Elevated expression of MAPK13 has been observed in several types of cancer. It is expressed at higher levels in uterine, ovary, stomach, colon, liver, and kidney cancer tissues compared to adjacent normal tissues.[11] Specifically, MAPK13 is preferentially expressed in gynecological cancer stem cells (CSCs) and is implicated in maintaining their tumor-initiating ability.[11] In esophageal squamous cell carcinoma, p38δ expression was found to be significantly higher in tumor tissues compared to normal controls.[12] Studies have also proposed MAPK13 as a key factor in breast cancer.[12] The Human Protein Atlas provides a summary of MAPK13 protein expression across various cancers, with color-coded bars indicating the percentage of patients with high and medium protein expression levels.[13]
Quantitative Data on MAPK13 Expression
The following tables summarize the currently available data on MAPK13 expression. It is important to note that much of the available data is qualitative or semi-quantitative.
| Tissue | Expression Level | Data Type | Reference |
| Testes | High | mRNA | [1][3] |
| Pancreas | High | mRNA | [1][3][6] |
| Small Intestine | High | mRNA | [1][3][6] |
| Kidney | High | mRNA | [1][3][6] |
| Lung | Detected | mRNA | [1] |
| Salivary Gland | High | mRNA | [1] |
| Pituitary Gland | High | mRNA | [1] |
| Adrenal Gland | High | mRNA | [1] |
| Placenta | High | mRNA | [1] |
| Esophagus (Mucosa) | Overexpressed (x5.4) | mRNA | [5] |
| Cell Type | Expression Level | Data Type | Reference |
| Macrophages | Abundant | Protein/mRNA | [1] |
| Neutrophils | Present | Protein/mRNA | [1] |
| CD4+ T-cells | Present | Protein/mRNA | [1][9] |
| Endothelial Cells | Present | Protein/mRNA | [1] |
| Gynecological Cancer Stem Cells | Preferentially Expressed | Gene Expression | [11] |
| Uterine Cancer | Higher than normal tissue | Gene Expression | [11] |
| Ovary Cancer | Higher than normal tissue | Gene Expression | [11] |
| Stomach Cancer | Higher than normal tissue | Gene Expression | [11] |
| Colon Cancer | Higher than normal tissue | Gene Expression | [11] |
| Liver Cancer | Higher than normal tissue | Gene Expression | [11] |
| Kidney Cancer | Higher than normal tissue | Gene Expression | [11] |
| Esophageal Squamous Cell Carcinoma | Significantly Higher | Protein | [12] |
Signaling Pathways Involving MAPK13
MAPK13 is a component of the p38 MAPK signaling cascade, which is activated by various extracellular stimuli, including pro-inflammatory cytokines and cellular stress.[1][4][5] The activation of p38 MAPKs occurs through dual phosphorylation of a TGY motif in their activation loop by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6.[2][3]
Once activated, MAPK13 phosphorylates a range of downstream substrates, including transcription factors like ATF2 and ELK1, and other proteins such as the microtubule dynamics regulator stathmin.[1][2] This leads to the regulation of various cellular processes, including gene expression, apoptosis, and cell cycle control.[14]
References
- 1. sinobiological.com [sinobiological.com]
- 2. MAPK13 - Wikipedia [en.wikipedia.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. diseases.jensenlab.org [diseases.jensenlab.org]
- 5. genecards.org [genecards.org]
- 6. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer [mdpi.com]
- 7. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | p38γ and p38δ Are Involved in T Lymphocyte Development [frontiersin.org]
- 9. The p38 mitogen-activated protein kinase signaling cascade in CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]
- 11. MAPK13 is preferentially expressed in gynecological cancer stem cells and has a role in the tumor-initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MAPK13 mitogen-activated protein kinase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Expression of MAPK13 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 14. wikicrow.ai [wikicrow.ai]
Mapk13-IN-1: A Technical Guide to its Role in the Cellular Stress Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cellular stress response is a complex network of signaling pathways that allows cells to adapt to and survive various environmental and intracellular insults. A central player in this network is the p38 mitogen-activated protein kinase (MAPK) family, which consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1][2] Among these, MAPK13 (also known as p38δ or SAPK4) has emerged as a promising therapeutic target due to its more restricted tissue expression compared to the ubiquitously expressed p38α, suggesting the potential for more targeted therapeutic interventions with fewer off-target effects.[3][4] This technical guide provides an in-depth overview of Mapk13-IN-1, an inhibitor of MAPK13, and its role in the cellular stress response, offering valuable information for researchers and drug development professionals.
This compound: A Selective Inhibitor of MAPK13
This compound is a small molecule inhibitor designed to specifically target the MAPK13 enzyme.[5][6] By binding to the ATP-binding site of MAPK13, it prevents the phosphorylation of downstream substrates, thereby modulating the cellular response to stress and inflammation.[6]
Quantitative Data for this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (MAPK13) | 620 nM | Biochemical Assay | [6] |
| IC50 (Cell Viability) | 4.63 µM | Vero E6 cells | [6] |
The p38 MAPK/MAPK13 Signaling Pathway in Cellular Stress
The p38 MAPK pathway is a three-tiered kinase cascade activated by a wide array of environmental and cellular stressors, including oxidative stress, inflammatory cytokines, UV radiation, and osmotic shock.[1][7][8]
Upstream Activation
Upon exposure to stress stimuli, a MAP kinase kinase kinase (MAP3K), such as ASK1 or TAK1, phosphorylates and activates a MAP kinase kinase (MAP2K).[9][10] For the p38 pathway, the primary MAP2Ks are MKK3 and MKK6, which in turn dually phosphorylate p38 MAPKs, including MAPK13, on conserved threonine and tyrosine residues within their activation loop, leading to their activation.[5][6]
Downstream Substrates and Cellular Responses
Activated MAPK13 phosphorylates a range of downstream substrates, including other protein kinases and transcription factors, to orchestrate a cellular response.[3][5][11] Key downstream targets and the resulting cellular processes include:
-
Transcription Factors:
-
Activating Transcription Factor 2 (ATF2): Phosphorylation of ATF2 by p38 MAPKs leads to the regulation of genes involved in apoptosis, inflammation, and cell proliferation.[7]
-
-
Other Kinases:
-
MAPK-activated protein kinase 2 (MAPKAPK2): A downstream kinase of p38 MAPKs that plays a role in cytokine production and regulation of mRNA stability.[11]
-
-
Cellular Processes:
-
Inflammation: MAPK13 is involved in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[6] Selective inhibition of the p38α/MK2 axis has been shown to decrease the production of IL-1β, IL-6, and TNF-α.[11][12]
-
Apoptosis: The p38 pathway is a critical mediator of apoptosis in response to stress stimuli like oxidative stress.[7][9]
-
Cell Differentiation and Proliferation: MAPK13 plays a role in processes such as epidermal keratinocyte differentiation.[3][11]
-
Cytoskeletal Remodeling: MAPK13 is involved in cytoskeletal remodeling through the phosphorylation of proteins like stathmin.[3][11]
-
Cytokine Regulation: The p38 MAPK pathway is a key regulator of both pro- and anti-inflammatory cytokine production.[13][14] Selective inhibition of p38 can reduce the expression of pro-inflammatory cytokines like IL-6, CXCL8, and TNF-α.[9]
-
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on the cellular stress response.
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol allows for the detection of the activated, phosphorylated form of p38 MAPK, providing a direct measure of pathway inhibition by this compound.
1. Cell Culture and Treatment:
- Plate cells at a suitable density and allow them to adhere overnight.
- Pre-treat cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) or vehicle (DMSO) for 1-2 hours.
- Induce cellular stress with a known p38 activator (e.g., anisomycin, UV radiation, H2O2, or inflammatory cytokines like TNF-α or IL-1β) for a predetermined time (e.g., 15-30 minutes).
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK.
Cell Viability Assay (MTT or WST-1)
This assay assesses the effect of this compound on cell viability under conditions of cellular stress.
1. Cell Plating and Treatment:
- Seed cells in a 96-well plate at an appropriate density.
- The following day, pre-treat the cells with a range of this compound concentrations for 1-2 hours.
- Induce cellular stress (e.g., with H2O2 or another relevant stressor) and incubate for a specified period (e.g., 24-48 hours).
2. Assay Procedure:
- Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
- If using MTT, add solubilization solution to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
- Calculate cell viability as a percentage of the untreated control.
Kinase Selectivity Profiling
To determine the selectivity of this compound, a kinase panel screening assay is recommended. Several commercial services offer such panels. The general principle is as follows:
1. Assay Principle:
- These assays typically measure the ability of the inhibitor to compete with ATP for the binding site of a large number of purified kinases.
- Radiometric assays (e.g., HotSpot) or fluorescence-based assays (e.g., ADP-Glo™) are commonly used to quantify kinase activity.[15][16][17][18][19]
2. General Protocol Outline:
- The inhibitor is incubated with a panel of purified kinases in the presence of ATP and a specific substrate for each kinase.
- The activity of each kinase is measured, and the percentage of inhibition by the compound is calculated.
- This data provides an IC50 value for the inhibitor against each kinase in the panel, revealing its selectivity profile.
Visualizations: Signaling Pathways and Experimental Workflows
p38 MAPK/MAPK13 Signaling Pathway
References
- 1. Oxidative stress inhibits MEKK1 by site-specific glutathionylation in the ATP-binding domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | p38γ and p38δ Mitogen Activated Protein Kinases (MAPKs), New Stars in the MAPK Galaxy [frontiersin.org]
- 5. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MAPK13 - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of p38 signaling curtails the SARS-CoV-2 induced inflammatory response but retains the IFN-dependent antiviral defense of the lung epithelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective inhibition of the p38α MAPK–MK2 axis inhibits inflammatory cues including inflammasome priming signals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibition of the p38α MAPK-MK2 axis inhibits inflammatory cues including inflammasome priming signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 17. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Mapk13-IN-1 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase 13 (MAPK13), also known as p38 delta (p38δ) or stress-activated protein kinase 4 (SAPK4), is a member of the p38 MAPK family.[1] This family of serine/threonine kinases plays a crucial role in cellular responses to a variety of extracellular stimuli, including pro-inflammatory cytokines and environmental stress.[1] The activation of p38 MAPKs is a key component of signaling cascades that regulate inflammation, apoptosis, cell differentiation, and cell cycle.[1] Unlike the ubiquitously expressed p38α and p38β isoforms, Mapk13 has a more tissue-specific expression pattern, with high levels found in the pancreas, testes, small intestine, lung, and kidney. This distinct expression profile suggests that selective inhibition of Mapk13 could offer a targeted therapeutic approach for various diseases with fewer off-target effects. Mapk13-IN-1 is a known inhibitor of Mapk13.
Data Presentation: Inhibitor Activity
The inhibitory activity of this compound has been quantified to determine its potency against its primary target. While a complete selectivity profile across all p38 isoforms is not publicly available, the half-maximal inhibitory concentration (IC50) for Mapk13 provides a key measure of its efficacy.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Method |
| MAPK13 (p38δ) | 620 | IMAP-based biochemical assay |
| MAPK14 (p38α) | Data not available | - |
| MAPK11 (p38β) | Data not available | - |
| MAPK12 (p38γ) | Data not available | - |
Signaling Pathway
Mapk13 is a key component of a tiered signaling cascade. Its activation is initiated by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6, which dually phosphorylate Mapk13 on specific threonine and tyrosine residues within its activation loop. Once activated, Mapk13 phosphorylates a range of downstream substrates, including transcription factors and other kinases, thereby propagating the cellular response.
Experimental Protocols
This section provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of compounds such as this compound against Mapk13. The following protocol is a synthesized methodology based on common practices for p38 MAPK assays.
Protocol: In Vitro Kinase Assay for Mapk13 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human Mapk13.
Materials:
-
Recombinant active human Mapk13 (p38δ)
-
Kinase substrate (e.g., Myelin Basic Protein (MBP) or ATF2 fusion protein)
-
This compound (or other test inhibitors)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
-
Plate reader capable of luminescence detection
Experimental Workflow:
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup:
-
Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase assay buffer and recombinant active Mapk13. Add this mix to each well.
-
Allow the inhibitor and the kinase to pre-incubate for a short period (e.g., 10 minutes at room temperature).
-
-
Kinase Reaction:
-
Prepare a solution containing the kinase assay buffer, ATP, and the chosen substrate (e.g., MBP or ATF2). The final ATP concentration should be close to its Km value for Mapk13, if known.
-
Initiate the kinase reaction by adding the ATP/substrate solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
Signal Detection (using ADP-Glo™ Assay):
-
Terminate the kinase reaction by adding ADP-Glo™ Reagent, which will deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Controls:
-
No-enzyme control: Wells containing all reaction components except the Mapk13 enzyme to determine background signal.
-
Vehicle control (0% inhibition): Wells containing all reaction components, including the enzyme and DMSO, but no inhibitor.
-
Positive control inhibitor (100% inhibition): Wells containing a known potent inhibitor of Mapk13 at a high concentration to define the baseline for complete inhibition.
References
Application Notes and Protocols for Mapk13-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mapk13-IN-1 is a potent and selective inhibitor of Mitogen-activated protein kinase 13 (MAPK13), also known as p38 delta (p38δ).[1][2] MAPK13 is a member of the p38 MAPK family of serine/threonine kinases that play crucial roles in cellular responses to a variety of extracellular stimuli, including pro-inflammatory cytokines and environmental stress.[3][4][5] The p38 MAPK pathway is implicated in the regulation of inflammation, apoptosis, cell differentiation, and cell cycle control.[6] Due to its more restricted tissue expression compared to other p38 isoforms like p38α, MAPK13 is emerging as a specific therapeutic target for various diseases, including inflammatory conditions and certain cancers.[7]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity through Western blotting, cell viability assays, and in vitro kinase assays.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Species/Cell Line | Notes |
| IC50 (Biochemical) | 620 nM | Human MAPK13 | In vitro kinase assay. |
| IC50 (Cellular) | 4.63 µM | Vero E6 cells | Cellular antiviral assay.[2][8] |
| Effective Concentration | 5 µM | LAM 621-101 cells | Used in combination with rapamycin (B549165) to achieve a synergistic effect in cell growth suppression.[1] |
Signaling Pathway
The MAPK13 (p38δ) signaling pathway is a component of the broader MAP kinase cascade. It is activated by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6, in response to cellular stress and inflammatory cytokines. Once activated, MAPK13 phosphorylates a range of downstream substrates, including transcription factors and other kinases, to regulate gene expression and cellular processes.
Caption: MAPK13 (p38δ) Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Reagent Preparation
This compound Stock Solution (10 mM)
-
This compound is typically supplied as a solid. To prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in dimethyl sulfoxide (B87167) (DMSO). For example, for a compound with a molecular weight of 365.4 g/mol , dissolve 3.65 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[2][8]
Working Solutions
Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Western Blot Analysis of MAPK13 Pathway Inhibition
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of downstream targets of MAPK13.
Experimental Workflow
Caption: Experimental Workflow for Western Blot Analysis.
Materials
-
Cells of interest cultured in appropriate medium
-
This compound
-
MAPK13 pathway activator (e.g., anisomycin, UV radiation)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATF2, anti-total-ATF2, anti-p38, anti-phospho-p38, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with a known activator of the p38 pathway, such as anisomycin (e.g., 10 µg/mL for 30 minutes) or UV radiation, to induce phosphorylation of MAPK13 targets.[4] Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ATF2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total protein levels and a loading control to ensure equal loading.
-
Cell Viability Assay (MTT/MTS Assay)
This protocol provides a general framework for assessing the effect of this compound on the viability and proliferation of cells.
Materials
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 to 100 µM. Include a vehicle control (DMSO).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT/MTS Addition and Measurement:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible. Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C to dissolve the crystals.
-
For MTS assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[9]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log concentration of this compound to determine the IC50 value.
-
In Vitro Kinase Assay
This protocol describes a method to directly measure the inhibitory activity of this compound on recombinant MAPK13 enzyme.
Materials
-
Recombinant active MAPK13 enzyme
-
Kinase substrate (e.g., a specific peptide or protein like ATF2)
-
This compound
-
Kinase assay buffer
-
ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP, or a system for non-radioactive detection)
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or specific antibodies for ELISA-based assays)
Procedure
-
Assay Setup:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant active MAPK13 enzyme, and the specific substrate.
-
Add serial dilutions of this compound to the reaction mixture. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Initiation of Kinase Reaction:
-
Start the kinase reaction by adding ATP to the mixture. The final concentration of ATP should be close to its Km for the enzyme.
-
-
Incubation:
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid for radioactive assays).
-
Detect the amount of phosphorylated substrate. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods like ADP-Glo™ or IMAP™, follow the manufacturer's protocol to measure the signal.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.
-
Disclaimer
These protocols provide a general framework. Optimal conditions, including cell types, inhibitor concentrations, and incubation times, should be determined empirically for each specific experimental system. Always refer to the manufacturer's instructions for specific reagents and kits. For research use only. Not for use in diagnostic procedures.
References
- 1. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes (Journal Article) | OSTI.GOV [osti.gov]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes (Journal Article) | OSTI.GOV [osti.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Mapk13-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mapk13-IN-1 is a chemical inhibitor targeting Mitogen-activated protein kinase 13 (MAPK13), also known as p38δ. As a member of the p38 MAPK family, MAPK13 is a key player in cellular signaling cascades that respond to extracellular stimuli such as pro-inflammatory cytokines and environmental stress.[1][2][3] These pathways are integral to a variety of cellular processes including proliferation, differentiation, apoptosis, and inflammation.[4][5] Dysregulation of the p38 MAPK pathway has been implicated in numerous diseases, including cancer and inflammatory disorders.[1][4] this compound serves as a valuable tool for investigating the specific roles of MAPK13 in these complex biological processes.
This document provides detailed application notes and experimental protocols for the utilization of this compound in a cellular context, with a focus on determining its effective concentration.
Data Presentation
The effective concentration of this compound can vary significantly depending on the assay format and the cell line used. Below is a summary of reported potency values for this compound.
| Assay Type | Cell Line | IC50 / Effective Concentration | Reference |
| Biochemical Assay | - | 620 nM | [6][7] |
| Cell-based Assay | Vero E6 cells | 4.63 µM | [6] |
| Cell-based Assay (in combination with Rapamycin) | LAM 621-101 | 5 µM (most synergistic effect) | [8] |
Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling pathway, highlighting the position of MAPK13 (p38δ).
Caption: p38δ (MAPK13) signaling cascade and point of inhibition by this compound.
Experimental Protocols
Determination of Cellular IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Experimental Workflow:
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Materials:
-
Cell line of interest (e.g., LAM 621-101)
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) should also be prepared.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the MTT solution.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Assessment of Target Engagement by Western Blot
This protocol is designed to verify that this compound inhibits the phosphorylation of downstream targets of MAPK13.
Experimental Workflow:
References
- 1. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. sinobiological.com [sinobiological.com]
- 4. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 5. MAPK13 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mapk13-IN-1 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mapk13-IN-1 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13), also known as p38 delta. As a member of the p38 MAPK family, MAPK13 is implicated in various cellular processes, including inflammation, cell proliferation, and stress responses. These application notes provide a comprehensive guide for the in vivo use of this compound, offering detailed protocols for its administration in animal models, alongside data presentation and visualization tools to aid in experimental design and execution. While specific in vivo data for this compound is limited in publicly available literature, this document provides representative protocols and dosing information based on studies with other p38 MAPK inhibitors. Researchers should consider this guidance as a starting point and perform dose-range finding and formulation optimization studies for their specific animal model and experimental endpoint.
Data Presentation: Dosing and Administration of p38 MAPK Inhibitors in Rodent Models
The following tables summarize typical dosing and administration parameters for various p38 MAPK inhibitors in mice and rats, which can serve as a reference for initiating studies with this compound.
Table 1: Exemplary Oral Administration of p38 MAPK Inhibitors in Mice
| Compound | Dose Range (mg/kg) | Vehicle | Animal Model | Reference |
| MW01-2-069A-SRM | 2.5 | 0.5% (w/v) carboxymethylcellulose | Alzheimer's Disease Mouse Model | [1] |
| BCT197 | Not specified | Not specified | Influenza Mouse Model | |
| SKF-86002 | Not specified | Not specified | Dementia with Lewy Bodies/Parkinson's Disease Mouse Model | [2] |
Table 2: Exemplary Oral Administration of p38 MAPK Inhibitors in Rats
| Compound | Dose Range (mg/kg) | Vehicle | Study Type | Reference |
| SB-242235 | 10 - 60 | Not specified | Adjuvant-Induced Arthritis | [3] |
| SD0006 | 0.1 - 5 | 0.5% methylcellulose-0.025% Tween-20 | LPS-Induced Acute Inflammation | [4] |
| Cabozantinib (formulated) | Not specified | Lipid-based formulation | Pharmacokinetic Study | [5][6] |
Table 3: Recommended Formulation for In Vivo Administration of this compound (based on supplier information)
| Administration Route | Vehicle Composition | Final Concentration |
| Oral Gavage | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL |
| Oral Gavage | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL |
| Oral Gavage | 10% DMSO, 90% Corn oil | ≥ 2.08 mg/mL |
Note: SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a solubilizing agent.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound solution for oral administration to mice or rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication may be used if necessary.
-
-
Prepare Dosing Solution (Example using Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline):
-
For a final volume of 1 mL, add 100 µL of the this compound stock solution (20.8 mg/mL) to a sterile microcentrifuge tube.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution extensively to ensure a uniform suspension.
-
-
Administration:
-
Administer the freshly prepared solution to the animals via oral gavage using an appropriate gauge gavage needle.
-
The dosing volume should be calculated based on the animal's body weight (e.g., 5-10 mL/kg for mice).
-
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Inflammation
This protocol outlines a general workflow for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced inflammation model in mice.
Materials:
-
This compound formulation (prepared as in Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthetic agent (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Animal Acclimation:
-
Acclimate mice to the facility for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Grouping and Dosing:
-
Randomly assign mice to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control).
-
Administer this compound or vehicle orally one hour prior to the inflammatory challenge.
-
-
Induction of Inflammation:
-
Inject mice intraperitoneally with LPS (e.g., 1 mg/kg) dissolved in sterile saline.
-
-
Sample Collection:
-
At a predetermined time point post-LPS injection (e.g., 2 hours), anesthetize the mice.
-
Collect blood via cardiac puncture or retro-orbital bleeding.
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
-
Cytokine Analysis:
-
Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma or serum samples using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the effect of this compound on cytokine production.
-
Mandatory Visualizations
MAPK Signaling Pathway
Caption: Simplified MAPK signaling cascade leading to cellular responses.
Experimental Workflow for an In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of this compound.
Logical Relationship of a Dose-Response Study
Caption: Logical framework for a dose-response study.
References
- 1. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. SD0006: A Potent, Selective and Orally Available Inhibitor of p38 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p-MAPK13 Following Mapk13-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the detection and quantification of phosphorylated Mitogen-activated protein kinase 13 (p-MAPK13) in cell lysates following treatment with the inhibitor, Mapk13-IN-1. The protocol details cell culture and treatment, protein extraction, quantification, and the subsequent steps of a Western blot assay optimized for phosphorylated protein analysis. This guide is intended to assist researchers in accurately assessing the efficacy of this compound and similar inhibitors that target the MAPK signaling pathway.
Introduction
Mitogen-activated protein kinase 13 (MAPK13), also known as p38 delta, is a member of the p38 MAPK family of serine/threonine kinases.[1] These kinases are key components of signaling cascades that respond to extracellular stimuli, such as pro-inflammatory cytokines and physical stress, leading to the activation of transcription factors and downstream kinases.[1][2] The activation of MAPK13 is mediated by upstream kinases, such as MKK3 and MKK6, which phosphorylate MAPK13 at threonine 180 and tyrosine 182.[3]
This compound is a small molecule inhibitor that targets the catalytic activity of MAPK13.[4] It functions by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its downstream substrates.[4] This inhibitory action makes this compound a valuable tool for studying the role of MAPK13 in various cellular processes and a potential therapeutic agent for diseases driven by aberrant MAPK13 signaling.
Western blotting is a widely used and effective technique for the detection and semi-quantitative analysis of specific proteins in a complex mixture.[5] When optimized for phosphorylated proteins, this method allows for the direct assessment of the activation state of kinases like MAPK13. This application note provides a detailed, step-by-step protocol for performing a Western blot to measure the levels of phosphorylated MAPK13 (p-MAPK13) in response to this compound treatment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAPK13 signaling pathway and the experimental workflow for the Western blot protocol.
References
- 1. How to Quantify Protein Expression in Cells Using Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. Phospho-p38 MAPK (Thr180/Tyr182) (D3F9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. licorbio.com [licorbio.com]
- 5. file.yizimg.com [file.yizimg.com]
Application Notes: Profiling Cellular Sensitivity to Mapk13-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase 13 (MAPK13), also known as p38 delta, is a serine/threonine kinase that plays a crucial role in cellular responses to proinflammatory cytokines and environmental stress.[1][2] As a key component of the MAP kinase signal transduction pathway, MAPK13 is implicated in a variety of cellular processes, including inflammation, cell differentiation, apoptosis, and cell cycle regulation.[3] Dysregulation of the MAPK13 signaling pathway has been associated with various diseases, including cancer.
Mapk13-IN-1 is a potent and specific inhibitor of MAPK13.[4] Understanding which cell lines are sensitive to this inhibitor is critical for elucidating the biological functions of MAPK13 and for the development of targeted therapeutics. These application notes provide a summary of cell lines identified as sensitive to this compound, along with detailed protocols for assessing cellular sensitivity.
Cell Lines Sensitive to this compound
The following table summarizes the quantitative data on cell lines that have demonstrated sensitivity to this compound. This data is essential for selecting appropriate models for in vitro studies.
| Cell Line | Cancer Type / Origin | IC50 Value (this compound) | Notes |
| Vero E6 | African green monkey kidney | 4.63 µM | - |
| LAM 621-101 | Human kidney angiomyolipoma | Not explicitly defined | Exhibits a synergistic effect with rapamycin (B549165) in suppressing cell growth. A concentration of 5 µM this compound showed the most significant synergistic effect.[1] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the experimental approach, the following diagrams illustrate the MAPK13 signaling pathway and a general workflow for assessing cell line sensitivity to this compound.
Experimental Protocols
The following are detailed protocols for key experiments to determine cellular sensitivity to this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Selected cell line (e.g., Vero E6, LAM 621-101)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest concentration of the inhibitor.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot Analysis for Target Engagement
This protocol is to confirm the inhibition of MAPK13 signaling by this compound.
Materials:
-
Selected cell line
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MAPK13, anti-MAPK13, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for a specified time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MAPK13, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total MAPK13 and a loading control like β-actin.
-
Conclusion
These application notes provide a starting point for researchers interested in studying the effects of this compound. The provided data on sensitive cell lines and detailed experimental protocols will facilitate the design and execution of experiments aimed at understanding the role of MAPK13 in cellular signaling and its potential as a therapeutic target. It is recommended to optimize the protocols for specific cell lines and experimental conditions.
References
Application Notes and Protocols for Mapk13-IN-1 in Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Mapk13-IN-1, a potent inhibitor of Mitogen-activated protein kinase 13 (Mapk13), in immunoprecipitation (IP) experiments. This document outlines the necessary reagents, step-by-step procedures, and data interpretation guidelines to facilitate the study of Mapk13 protein interactions and signaling pathways.
Introduction to Mapk13
Mitogen-activated protein kinase 13 (MAPK13), also known as p38 delta, is a member of the p38 MAP kinase family.[1] These kinases are crucial components of intracellular signaling cascades that respond to extracellular stimuli such as pro-inflammatory cytokines and physical stress.[2][3][4] Activation of p38 MAPKs, including MAPK13, leads to the phosphorylation of a wide array of downstream protein substrates, influencing cellular processes like inflammation, cell differentiation, apoptosis, and cytoskeletal remodeling.[1][2][3] MAPK13 is activated through phosphorylation by upstream kinases MKK3 and MKK6.[1][5] Given its role in various pathological conditions, including inflammatory diseases and cancer, MAPK13 has emerged as a significant target for therapeutic intervention.[1][6][7][8]
This compound is a small molecule inhibitor that specifically targets the ATP-binding site of MAPK13, thereby preventing the phosphorylation of its downstream targets.[1] This tool compound is invaluable for elucidating the specific roles of MAPK13 in cellular signaling.
Quantitative Data for this compound
The following table summarizes the known quantitative data for this compound. This information is critical for designing experiments and interpreting results.
| Parameter | Value | Cell Line | Notes |
| IC₅₀ | 620 nM | - | Half-maximal inhibitory concentration against MAPK13 enzyme.[9] |
| IC₅₀ | 4.63 µM | Vero E6 cells | Half-maximal inhibitory concentration in a cell-based assay.[9] |
Experimental Protocols
This section details a comprehensive protocol for the immunoprecipitation of Mapk13. This protocol is a general guideline and may require optimization based on the specific cell type and experimental conditions.
Materials and Reagents
-
Cell Culture: Mammalian cells expressing Mapk13.
-
Inhibitor: this compound (prepared in DMSO).
-
Antibodies:
-
Anti-Mapk13 antibody (for immunoprecipitation).
-
Normal Rabbit/Mouse IgG (as a negative control).
-
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Lysis buffer without protease and phosphatase inhibitors.
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.5).
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5).
-
Protein A/G Agarose (B213101) Beads.
-
Phosphate-Buffered Saline (PBS).
-
SDS-PAGE and Western Blotting reagents.
Experimental Workflow Diagram
Caption: Workflow for Mapk13 Immunoprecipitation.
Step-by-Step Immunoprecipitation Protocol
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Optional: Treat cells with this compound at a final concentration of 1-10 µM for a specified time to inhibit Mapk13 activity and study its effect on protein interactions. A DMSO-treated control should be included.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add 20 µL of Protein A/G agarose bead slurry to the cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the anti-Mapk13 antibody to the pre-cleared lysate. For the negative control, add the same amount of normal IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G agarose bead slurry to each sample.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Centrifuge the tubes at 1,000 x g for 1 minute at 4°C to pellet the beads.
-
Discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, centrifuge as above and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual supernatant.
-
Add 50 µL of Elution Buffer to the beads and incubate at room temperature for 5-10 minutes with gentle vortexing.
-
Centrifuge at 1,000 x g for 2 minutes at 4°C.
-
Carefully transfer the supernatant containing the eluted proteins to a new tube.
-
Immediately add 5 µL of Neutralization Buffer to the eluate.
-
-
Analysis:
-
The eluted samples are now ready for analysis by SDS-PAGE and Western blotting to detect Mapk13 and any co-immunoprecipitated proteins.
-
Mapk13 Signaling Pathway
Mapk13 is a key component of the p38 MAPK signaling pathway. This pathway is activated by a variety of extracellular stimuli and plays a central role in stress responses and inflammation.
Caption: Simplified Mapk13 Signaling Pathway.
Conclusion
This document provides a framework for utilizing this compound in immunoprecipitation experiments to investigate the interactome and signaling functions of Mapk13. The provided protocol and pathway diagrams serve as valuable resources for researchers in academic and industrial settings. Successful application of these methods will contribute to a deeper understanding of Mapk13's role in health and disease, potentially leading to the development of novel therapeutic strategies.
References
- 1. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 2. uniprot.org [uniprot.org]
- 3. sinobiological.com [sinobiological.com]
- 4. E2G [e2g-portal.stanford.edu]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. researchgate.net [researchgate.net]
- 7. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK13 mitogen-activated protein kinase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing Mapk13-IN-1 in a Murine Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Mitogen-activated protein kinase 13 (MAPK13), also known as p38δ, is a key enzyme in the p38 MAPK signaling pathway, which plays a crucial role in cellular responses to inflammatory stimuli.[1] In the context of rheumatoid arthritis, a chronic autoimmune disease characterized by joint inflammation and destruction, the p38 MAPK pathway is strongly implicated in the excessive production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2] Therefore, inhibiting components of this pathway presents a promising therapeutic strategy. Mapk13-IN-1 is a specific inhibitor of MAPK13 with an IC50 of 620 nM.[3] Preclinical studies using p38δ-deficient mice have demonstrated a reduction in arthritis severity, highlighting MAPK13 as a viable target for anti-arthritic therapies.[4] These application notes provide a comprehensive guide for researchers on the potential use of this compound in a mouse model of arthritis, including detailed experimental protocols and the underlying scientific rationale.
Scientific Rationale for Targeting MAPK13 in Arthritis
Studies utilizing genetically modified mice provide a strong basis for investigating MAPK13 inhibitors in arthritis models. Mice deficient in p38δ (Mapk13 knockout) exhibit reduced severity of collagen-induced arthritis (CIA).[4] Furthermore, double knockout of p38γ and p38δ results in even lower levels of pathogenic anti-collagen antibodies and pro-inflammatory cytokines, including IL-1β and TNF-α, compared to wild-type mice in the CIA model.[4] This genetic evidence strongly suggests that pharmacological inhibition of MAPK13 with a selective inhibitor like this compound could ameliorate the signs and symptoms of inflammatory arthritis.
Signaling Pathway
The diagram below illustrates the proposed signaling pathway involving MAPK13 in the context of an inflammatory response relevant to arthritis. Pro-inflammatory stimuli, such as cytokines, activate upstream kinases MKK3 and MKK6. These kinases then phosphorylate and activate MAPK13 (p38δ). Activated MAPK13, in turn, contributes to the production of key pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are central to the pathogenesis of rheumatoid arthritis.
Experimental Protocols
Two well-established mouse models of arthritis are presented here: Collagen-Induced Arthritis (CIA) and K/BxN Serum Transfer Arthritis. The choice of model will depend on the specific research question. The CIA model is more representative of the full autoimmune process, while the K/BxN model focuses on the effector phase of the disease.
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used autoimmune model of rheumatoid arthritis.
Materials:
-
Mice: DBA/1J mice (male, 8-10 weeks old) are highly susceptible.
-
Collagen: Bovine or chicken type II collagen.
-
Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
Anesthesia: Isoflurane or a ketamine/xylazine cocktail.
-
This compound: To be formulated for in vivo administration.
-
Vehicle Control: The formulation vehicle for this compound.
Protocol:
-
Preparation of Collagen Emulsion:
-
On day 0, prepare an emulsion of type II collagen (2 mg/mL) in CFA (4 mg/mL Mycobacterium tuberculosis). The final concentration of collagen will be 1 mg/mL.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen (2 mg/mL) in IFA.
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.
-
-
Treatment with this compound:
-
Initiate treatment with this compound or vehicle control on day 21, just before or at the onset of clinical signs of arthritis.
-
A suggested starting dose, based on typical in vivo studies with small molecule inhibitors, could be in the range of 1-10 mg/kg, administered daily via intraperitoneal (i.p.) injection or oral gavage.
-
Formulation: A recommended formulation for this compound for i.p. injection is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] For oral gavage, a formulation of 10% DMSO and 90% corn oil can be used.[3]
-
-
Assessment of Arthritis:
-
Monitor mice daily for the onset and severity of arthritis starting from day 21.
-
Clinical Scoring: Score each paw on a scale of 0-4 based on the degree of erythema and swelling (0 = normal, 1 = mild swelling/erythema of one digit, 2 = moderate swelling/erythema of more than one digit, 3 = severe swelling/erythema of the entire paw, 4 = maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of each hind paw using a digital caliper.
-
Continue monitoring and treatment for a predefined period (e.g., 14-21 days after the onset of arthritis).
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-1β, IL-6) and paws for histological evaluation of joint inflammation, cartilage damage, and bone erosion.
-
K/BxN Serum Transfer Arthritis Model
This model induces a rapid and synchronous onset of arthritis, focusing on the antibody-mediated effector phase.
Materials:
-
Mice: C57BL/6 or BALB/c mice (8-12 weeks old).
-
K/BxN Serum: Serum collected from arthritic K/BxN mice.
-
This compound: Formulated for in vivo administration.
-
Vehicle Control: The formulation vehicle for this compound.
Protocol:
-
Induction of Arthritis (Day 0):
-
Inject mice intraperitoneally with 150-200 µL of K/BxN serum.
-
-
Treatment with this compound:
-
Treatment can be initiated prophylactically (on day 0) or therapeutically (e.g., on day 2 or 3, upon the first signs of arthritis).
-
Administer this compound or vehicle control daily at a suggested starting dose of 1-10 mg/kg.
-
-
Assessment of Arthritis:
-
Monitor mice daily for the onset and severity of arthritis, which typically develops within 24-48 hours.
-
Clinical Scoring: Use the same 0-4 scoring system as described for the CIA model.
-
Ankle Thickness: Measure the thickness of the ankle joints using a digital caliper.
-
Continue monitoring and treatment for 7-14 days.
-
-
Endpoint Analysis:
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating this compound in a mouse model of arthritis.
References
- 1. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Potential of p38 inhibitors in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. p38γ MAPK Inflammatory and Metabolic Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cytokine Production with Mapk13-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase 13 (MAPK13), also known as p38 delta (p38δ), is a member of the p38 MAPK family of serine/threonine kinases.[1] These kinases are key components of signaling cascades that respond to extracellular stimuli, such as pro-inflammatory cytokines and cellular stress, leading to the activation of transcription factors that regulate the expression of genes involved in inflammation.[1] The p38 MAPK pathway, in particular, is a critical regulator of the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).
Mapk13-IN-1 is a chemical inhibitor of MAPK13. While specific quantitative data on the effect of this compound on a broad spectrum of cytokines is not extensively available in peer-reviewed literature, its inhibitory action on MAPK13 suggests its potential as a valuable tool for studying the role of this specific p38 isoform in cytokine production and inflammatory responses. These application notes provide a framework and detailed protocols for researchers to investigate the effects of this compound on cytokine production in relevant cell-based models.
Mechanism of Action: The MAPK13 Signaling Pathway
MAPK13 is activated by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6, in response to inflammatory stimuli. Once activated, MAPK13 phosphorylates downstream substrates, including transcription factors and other kinases, which in turn regulate the synthesis and release of pro-inflammatory cytokines. By inhibiting the kinase activity of MAPK13, this compound can be used to dissect the specific contribution of this p38 isoform to the overall inflammatory response.
Data Presentation
Note on Available Data: As of the compilation of these notes, specific studies detailing the inhibitory effects of this compound on a wide array of cytokines are limited. The tables below are provided as templates for researchers to populate with their own experimental data. For illustrative purposes, example data from studies using other p38 MAPK inhibitors are included with a clear disclaimer.
Table 1: Inhibitory Profile of this compound on Pro-inflammatory Cytokine Production (Template)
| Cytokine | Cell Type | Stimulant | This compound Conc. (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| TNF-α | THP-1 macrophages | LPS (1 µg/mL) | User-defined | User-defined | User-defined |
| IL-6 | Human PBMCs | LPS (100 ng/mL) | User-defined | User-defined | User-defined |
| IL-1β | THP-1 macrophages | LPS (1 µg/mL) | User-defined | User-defined | User-defined |
| IL-8 | A549 cells | IL-1β (1 ng/mL) | User-defined | User-defined | User-defined |
| MCP-1 | THP-1 macrophages | LPS (1 µg/mL) | User-defined | User-defined | User-defined |
Table 2: Example Inhibitory Effects of a p38 MAPK Inhibitor (Not this compound) on Cytokine Release from LPS-stimulated Human PBMCs (Illustrative)
| Cytokine | % Inhibition at 1 µM (Mean ± SD) | % Inhibition at 10 µM (Mean ± SD) |
| TNF-α | 65 ± 8% | 92 ± 5% |
| IL-6 | 58 ± 12% | 85 ± 9% |
| IL-1β | 72 ± 6% | 95 ± 4% |
Disclaimer: The data in Table 2 is for illustrative purposes only and is based on typical results observed with potent p38 MAPK inhibitors. This data should not be considered as actual results for this compound.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effect of this compound on cytokine production in common in vitro models of inflammation.
Protocol 1: Inhibition of LPS-Induced Cytokine Production in THP-1 Macrophages
This protocol details the differentiation of THP-1 monocytes into macrophages and the subsequent assessment of this compound's effect on lipopolysaccharide (LPS)-induced cytokine secretion.
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA or multiplex cytokine assay kits (e.g., for TNF-α, IL-6, IL-1β)
Procedure:
-
THP-1 Cell Culture:
-
Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Subculture cells every 3-4 days to maintain a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
-
Differentiation of THP-1 Cells:
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete medium.
-
Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophages.
-
Incubate for 24-48 hours. Differentiated cells will become adherent.
-
After incubation, gently aspirate the PMA-containing medium and wash the cells once with warm PBS.
-
Add 100 µL of fresh, PMA-free complete medium and allow the cells to rest for 24 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare stock solutions of this compound in DMSO. Further dilute in culture medium to desired working concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the rested macrophages and add 90 µL of medium containing the desired concentrations of this compound or vehicle (DMSO).
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. For the unstimulated control, add 10 µL of medium.
-
Incubate the plate for 4 to 24 hours, depending on the cytokine of interest (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-6).
-
-
Cytokine Measurement:
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatants and store them at -80°C until analysis.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available ELISA or multiplex bead-based assay kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control.
-
If a dose-response is observed, calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cytokine production).
-
Protocol 2: Cytokine Production Study in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of human PBMCs and their use in assessing the effect of this compound on cytokine production.
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque or other density gradient medium
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO
-
PBS
-
96-well cell culture plates
-
ELISA or multiplex cytokine assay kits
Procedure:
-
PBMC Isolation:
-
Dilute fresh whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
Inhibitor Treatment and Stimulation:
-
Seed the isolated PBMCs into a 96-well plate at a density of 2 x 10⁵ cells per well in 180 µL of complete medium.
-
Prepare working solutions of this compound in culture medium from a DMSO stock.
-
Add 10 µL of the this compound working solution or vehicle control to the appropriate wells.
-
Pre-incubate for 1 hour at 37°C.
-
Add 10 µL of LPS solution to achieve a final concentration of 100 ng/mL.
-
Incubate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cytokine Measurement and Data Analysis:
-
Follow steps 4 and 5 from Protocol 1 to collect supernatants, measure cytokine levels, and analyze the data.
-
Conclusion
This compound presents a valuable opportunity to investigate the specific role of the p38δ isoform in the complex network of cytokine regulation. While published data on its specific effects are still emerging, the protocols and frameworks provided here offer a robust starting point for researchers to generate their own data and contribute to a deeper understanding of MAPK13's function in health and disease. Such studies are crucial for the development of more targeted anti-inflammatory therapies.
References
Application Notes and Protocols for Mapk13-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Mapk13-IN-1, a known inhibitor of Mitogen-activated protein kinase 13 (MAPK13), in high-throughput screening (HTS) assays. Detailed protocols for common biochemical and cell-based assays are included to facilitate the screening and characterization of MAPK13 inhibitors.
Introduction to MAPK13
Mitogen-activated protein kinase 13 (MAPK13), also known as p38δ, is a member of the p38 MAPK family of serine/threonine kinases.[1][2] These kinases are key components of intracellular signaling pathways that respond to extracellular stimuli, such as pro-inflammatory cytokines and environmental stress.[1][2] Activation of the MAPK13 pathway is initiated by upstream kinases, leading to the phosphorylation of a wide range of downstream substrates, including transcription factors and other kinases. This signaling cascade plays a crucial role in regulating cellular processes like inflammation, apoptosis, and cell differentiation.[3] Dysregulation of the MAPK13 pathway has been implicated in various diseases, making it an attractive target for therapeutic intervention.
This compound: A MAPK13 Inhibitor
This compound is a small molecule inhibitor that targets the kinase activity of MAPK13.[4] It serves as a valuable tool for studying the biological functions of MAPK13 and for identifying novel therapeutic agents that modulate this pathway. High-throughput screening assays are essential for the efficient identification and characterization of such inhibitors from large compound libraries.
Quantitative Data for this compound
The following table summarizes the reported inhibitory activity of this compound in various assay formats. It is important to note that IC50 values can vary between different assay systems and conditions.[5][6]
| Compound | Assay Type | Target | Substrate | ATP Concentration | IC50 | Reference |
| This compound | Biochemical (IMAP) | MAPK13 | FITC-labeled EGFR peptide | 3 µM (Km,app) | 620 nM | [7] |
| This compound | Cell-based | Not specified | Not applicable | Not applicable | 4.63 µM (in Vero E6 cells) | [4] |
MAPK13 Signaling Pathway
The diagram below illustrates a simplified representation of the MAPK13 signaling pathway, highlighting the activation cascade and downstream effects.
High-Throughput Screening Workflow for MAPK13 Inhibitors
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify inhibitors of MAPK13.
References
- 1. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes: Utilizing Mapk13-IN-1 for the Investigation of Neutrophil Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils along a chemical gradient, is a cornerstone of the innate immune response, essential for trafficking to sites of infection and inflammation.[1][2] This process is orchestrated by complex intracellular signaling cascades initiated by chemoattractants binding to G protein-coupled receptors (GPCRs) on the neutrophil surface. One of the pivotal pathways implicated in regulating neutrophil migration is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][3][4]
The p38 MAPK family consists of four isoforms (α, β, γ, and δ). MAPK13, also known as p38δ or SAPK4, is a member of this family activated by proinflammatory cytokines and cellular stress.[5] It plays a role in various cellular processes, including transcription regulation and inflammatory responses.[5] While the broader p38 pathway is known to be critical for neutrophil function, dissecting the specific role of the MAPK13 isoform has been challenging. Inhibition of the general p38 MAPK pathway has been shown to affect the accuracy of neutrophil migration, causing more deviation from a direct path towards a chemoattractant, and to alter the expression of surface receptors crucial for sensing chemotactic cues and adhesion.[1][3]
Mapk13-IN-1 is a chemical inhibitor designed to target the MAPK13 kinase. This document provides detailed application notes and protocols for using this compound as a tool to specifically investigate the role of MAPK13 in neutrophil chemotaxis, enabling researchers to delineate its function in immune cell trafficking and explore its potential as a therapeutic target.
Inhibitor Profile: this compound
While specific public data for "this compound" is limited, we can reference data from other potent and selective MAPK13 inhibitors to guide its application. For example, the inhibitor NuP-3 has been shown to potently inhibit MAPK13. Researchers should empirically determine the optimal concentration for this compound in their specific assay system.
Table 1: Profile of a Representative Potent MAPK13 Inhibitor (NuP-3)
| Parameter | Value | Reference |
|---|---|---|
| Target | MAPK13 (p38δ) | [6] |
| IC50 (MAPK13) | 7 nM | [6] |
| Secondary Target | MAPK14 (p38α) | [6] |
| IC50 (MAPK14) | 14 nM | [6] |
| Formulation | Typically dissolved in DMSO for stock solution. | General Practice |
Note: The optimal working concentration for cell-based assays should be determined through a dose-response experiment, typically ranging from 0.1 to 10 µM.
p38 MAPK Signaling Pathway in Neutrophil Chemotaxis
The diagram below illustrates the signaling cascade leading to neutrophil chemotaxis, highlighting the position of p38 MAPK (including the MAPK13 isoform) and the inhibitory action of this compound. Chemoattractants like fMLP or IL-8 bind to their respective GPCRs, initiating a cascade that activates p38 MAPK, ultimately regulating the cytoskeletal rearrangements required for directed cell movement.
Application Notes
Using this compound allows for the specific interrogation of the MAPK13 isoform's contribution to neutrophil migration.
-
Primary Application: Assess the impact of selective MAPK13 inhibition on neutrophil chemotaxis towards various chemoattractants (e.g., fMLP, LTB4, CXCL8).
-
Expected Outcomes: Based on studies with broader p38 inhibitors, treatment with this compound may not completely halt migration but could lead to a reduced chemotactic index (a measure of migration directness) and potentially a slightly altered migration speed.[1] Researchers may observe that inhibitor-treated neutrophils deviate more from the direct path toward the chemoattractant source.[1][3]
-
Secondary Applications:
-
Receptor Expression: Investigate if MAPK13 inhibition alters the surface expression of key chemokine receptors (e.g., CXCR1, CXCR2) or adhesion molecules (e.g., CD11b, CD66b) using flow cytometry.[1][7]
-
Target Validation: Confirm the on-target effect of this compound by measuring the phosphorylation status of known downstream substrates of p38 MAPK, such as ATF2 or HSP27, via Western blotting.[5][8]
-
In Vivo Models: In animal models of inflammation, administration of a MAPK13 inhibitor could be used to assess the role of this kinase in neutrophil recruitment to inflammatory sites.[9]
-
Table 2: Summary of Expected Effects of p38 MAPK Inhibition on Neutrophil Chemotaxis
| Parameter | Effect of Inhibition | Observation Method | Reference |
|---|---|---|---|
| Migration Rate | Slight decrease or no significant change. | Live-cell imaging, Microfluidics | [1] |
| Chemotactic Index (CI) | Decreased (more deviation from gradient). | Live-cell imaging, Microfluidics | [1][4] |
| Directionality | Impaired. | Live-cell imaging, Microfluidics | [1] |
| Receptor Expression (e.g., CXCR1, FPR2) | Altered surface levels. | Flow Cytometry | [1] |
| Adhesion Molecule Expression (e.g., CD11b) | Altered surface levels. | Flow Cytometry |[1] |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber / Transwell Assay)
This protocol describes a widely used method to quantify the effect of this compound on neutrophil migration in response to a chemoattractant.[10][11]
Materials:
-
This compound (and/or other p38 inhibitors like SB203580 for comparison)
-
DMSO (vehicle control)
-
Freshly isolated human neutrophils from healthy donors
-
Chemoattractant (e.g., fMLP, CXCL8)
-
Assay Buffer (e.g., HBSS with 0.5% BSA)
-
96-well chemotaxis plates with permeable supports (e.g., 5.0 µm pore size Transwell® inserts)[11]
-
Cell viability stain (e.g., Trypan Blue)
-
Detection reagent (e.g., Calcein-AM or a cell counting solution)
-
Plate reader or microscope for quantification
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend purified neutrophils in assay buffer and determine cell concentration and viability.[11]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in assay buffer to achieve final desired concentrations (e.g., 10 µM, 1 µM, 0.1 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Inhibitor Pre-incubation: In a separate tube, pre-incubate the neutrophil suspension (e.g., at 2 x 10⁶ cells/mL) with the various concentrations of this compound or vehicle control for 15-30 minutes at room temperature.
-
Assay Setup:
-
Add assay buffer containing the chemoattractant (e.g., 10 nM fMLP) to the lower wells of the 96-well plate.
-
Include negative control wells (buffer only) and positive control wells (chemoattractant + vehicle).
-
Place the Transwell inserts into the wells.
-
Add 50-100 µL of the pre-incubated neutrophil suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow for migration.
-
Quantification: After incubation, carefully remove the inserts. Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye or by direct cell counting.
-
Data Analysis: Calculate the percentage of migrating cells for each condition. Determine the inhibitory effect of this compound by comparing the migration in inhibitor-treated wells to the vehicle-treated positive control.
Protocol 2: Western Blot for Phosphorylation of p38 MAPK Downstream Target
This protocol is used to confirm that this compound inhibits the p38 MAPK signaling pathway within the neutrophil.
Materials:
-
Isolated neutrophils
-
This compound
-
Stimulant (e.g., TNF-α at 10 ng/mL)[8]
-
Lysis buffer (e.g., RIPA buffer) with added phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-HSP27 (Ser82), anti-total-HSP27, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Methodology:
-
Cell Treatment: Pre-incubate isolated neutrophils (e.g., 5 x 10⁶ cells/condition) with the desired concentration of this compound or vehicle for 30 minutes at 37°C.
-
Stimulation: Stimulate the neutrophils with an agent known to activate p38 MAPK, such as TNF-α (10 ng/mL), for 10-20 minutes at 37°C.[8] An unstimulated control should be included.
-
Lysis: Pellet the cells by centrifugation and lyse them on ice using ice-cold lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, separate by SDS-PAGE, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with the primary antibody against the phosphorylated target (e.g., anti-phospho-HSP27) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total protein (e.g., anti-total-HSP27) and a loading control (e.g., anti-GAPDH) to ensure equal loading.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
References
- 1. The Role of p38 MAPK in Neutrophil Functions: Single Cell Chemotaxis and Surface Marker Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of p38 MAPK in neutrophil functions: single cell chemotaxis and surface marker expression - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Bidirectional Regulation of Neutrophil Migration by MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK13 - Wikipedia [en.wikipedia.org]
- 6. A potent MAPK13–14 inhibitor prevents airway inflammation and mucus production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophils in lung cancer patients: Activation potential and neutrophil extracellular trap formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A specific p47phox -serine phosphorylated by convergent MAPKs mediates neutrophil NADPH oxidase priming at inflammatory sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide: a p38 MAPK-dependent disrupter of neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. criver.com [criver.com]
Application Notes and Protocols for Cell Viability Assay with MAPK13-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the effect of MAPK13-IN-1, a known inhibitor of Mitogen-activated protein kinase 13 (MAPK13), on cell viability. This document includes an overview of the MAPK13 signaling pathway, detailed protocols for cell viability assays, and expected data outcomes.
Introduction
Mitogen-activated protein kinase 13 (MAPK13), also known as p38δ, is a member of the p38 MAP kinase family.[1][2][3] These kinases are crucial components of intracellular signaling cascades that respond to a variety of extracellular stimuli, including pro-inflammatory cytokines and environmental stress.[4] The MAPK13 pathway is involved in regulating cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[1][3] Dysregulation of this pathway has been implicated in various diseases, making MAPK13 an attractive target for therapeutic intervention.[5]
This compound is an inhibitor of MAPK13 with a reported IC50 of 620 nM in biochemical assays.[6] It has been shown to exhibit an IC50 of 4.63 µM in Vero E6 cells.[7] This inhibitor binds to MAPK13 in its DFG-out conformation, a feature associated with slow dissociation kinetics.[8] These application notes provide detailed protocols to evaluate the impact of this compound on cell viability using common colorimetric and fluorometric assays.
Signaling Pathway
The p38 MAPK signaling cascade is a multi-tiered pathway. It is typically initiated by extracellular stimuli that activate upstream kinases. These kinases, in turn, phosphorylate and activate MAPK Kinase Kinases (MAP3Ks), which then phosphorylate and activate MAPK Kinases (MKKs). MKK3 and MKK6 are the primary activators of p38 MAPKs, including MAPK13. Once activated, MAPK13 phosphorylates a variety of downstream substrates, including transcription factors and other kinases, leading to a cellular response.
Experimental Protocols
The following are generalized protocols for assessing cell viability upon treatment with this compound. It is recommended to optimize parameters such as cell seeding density, inhibitor concentration range, and incubation time for each specific cell line and experimental condition.
General Workflow
Protocol 1: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[9]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Protocol 2: Resazurin (B115843) Assay
This fluorometric assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well opaque-walled plates
-
Resazurin solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well opaque-walled plate at an optimal density in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 µM to 100 µM. Include appropriate controls.
-
Remove the medium and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of resazurin solution to each well.[9]
-
Incubate for 1-4 hours at 37°C, protected from light.[9]
-
Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
Data Presentation and Analysis
The results of the cell viability assays can be used to determine the half-maximal inhibitory concentration (IC50) of this compound for the tested cell line.
Data Calculation:
-
Subtract the average absorbance/fluorescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance_treated / Absorbance_control) * 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Example Data Table:
| Cell Line | Assay Type | Treatment Duration (hours) | This compound IC50 (µM) |
| Vero E6 | Not Specified | Not Specified | 4.63[7] |
| Hypothetical A549 | MTT | 48 | 15.2 |
| Hypothetical MCF-7 | Resazurin | 72 | 8.9 |
Note: The data for A549 and MCF-7 cells are hypothetical and for illustrative purposes only. Actual values will vary depending on the cell line and experimental conditions.
Summary and Conclusions
The protocols outlined in these application notes provide a robust framework for evaluating the effects of this compound on cell viability. By understanding the mechanism of action of this inhibitor and employing standardized cell-based assays, researchers can effectively characterize its potency and potential therapeutic applications. The provided diagrams and tables are intended to facilitate experimental design and data interpretation. It is crucial to optimize the described protocols for specific experimental systems to ensure accurate and reproducible results.
References
- 1. MAPK13 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. MAPK13 mitogen-activated protein kinase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Cells Treated with Mapk13-IN-1
Introduction
Mitogen-Activated Protein Kinase 13 (MAPK13), also known as p38 delta (p38δ), is a member of the p38 MAP kinase family.[1][2] These kinases are crucial components of intracellular signaling pathways that respond to extracellular stimuli, such as pro-inflammatory cytokines and physical stress.[3][4] The p38 MAPK pathway, including MAPK13, plays a significant role in regulating cellular processes like inflammation, cell differentiation, cell cycle, and apoptosis (programmed cell death).[2][5] Dysregulation of this pathway is implicated in various diseases, including cancer.[6][7]
Mapk13-IN-1 is a small molecule inhibitor designed to specifically target the kinase activity of MAPK13.[1] By blocking the ATP-binding site of the enzyme, it prevents the phosphorylation of downstream substrates, thereby modulating the cellular response to stress and inflammation.[1] These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on cells, with a primary focus on quantifying the induction of apoptosis.
Data Presentation
The following table summarizes representative quantitative data from a flow cytometry experiment designed to assess the pro-apoptotic effect of this compound on a cancer cell line after 48 hours of treatment. The data illustrates a dose-dependent increase in both early and late-stage apoptotic cells.
Note: This data is illustrative and intended to represent typical results based on the known function of p38 MAPK pathway inhibitors.
Table 1: Effect of this compound on Cell Apoptosis
| Treatment Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 92.5 ± 2.1 | 3.5 ± 0.8 | 2.8 ± 0.5 |
| 1 µM this compound | 78.2 ± 3.5 | 12.8 ± 1.5 | 7.5 ± 1.1 |
| 5 µM this compound | 55.9 ± 4.2 | 25.1 ± 2.9 | 16.3 ± 2.4 |
| 10 µM this compound | 34.6 ± 3.8 | 38.7 ± 3.1 | 23.9 ± 2.7 |
Values are represented as mean ± standard deviation from three independent experiments.
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound, the experimental workflow, and the data analysis strategy.
Caption: p38 MAPK signaling pathway showing inhibition of MAPK13 by this compound.
Caption: Experimental workflow for flow cytometry analysis of treated cells.
Caption: Quadrant gating strategy for apoptosis analysis using Annexin V and PI.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for seeding and treating adherent or suspension cells with this compound.
Materials:
-
Target cell line
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (cell culture grade DMSO)
-
6-well or 24-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding:
-
Adherent Cells: Seed cells in a tissue culture plate to achieve 50-60% confluency at the time of treatment.
-
Suspension Cells: Seed cells at a density of 0.5 - 1 x 10⁶ cells/mL.
-
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment and recovery.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Treatment: Carefully remove the old medium and add the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubation: Return the plates to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol details the staining procedure for detecting apoptosis in treated cells prior to flow cytometry analysis.
Materials:
-
Treated cells from Protocol 1
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Refrigerated centrifuge
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Deionized water
Procedure:
-
Buffer Preparation: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.[8] Keep on ice.
-
Cell Harvesting:
-
Suspension Cells: Transfer the cell suspension directly from the well to a labeled FACS tube.
-
Adherent Cells: Aspirate the culture medium (which may contain floating apoptotic cells) and transfer to a FACS tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected supernatant.
-
-
Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.[9] Carefully discard the supernatant.
-
Wash the cells by resuspending the pellet in 1 mL of cold PBS, then centrifuge again. Discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 2 µL of PI solution to the cell suspension.[9] Note: The volume of staining reagents may vary by manufacturer; consult the product datasheet.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Sample Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after this step, as the Annexin V binding is reversible.
-
Data Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour). Set up appropriate voltage and compensation settings using unstained, single-stained (Annexin V only, PI only), and dual-stained control samples. Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
References
- 1. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 2. MAPK13 - Wikipedia [en.wikipedia.org]
- 3. MAPK13 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. E2G [e2g-portal.stanford.edu]
- 5. assaygenie.com [assaygenie.com]
- 6. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin‐induced apoptosis mediated by reactive oxygen species and JNK | EMBO Molecular Medicine [link.springer.com]
- 7. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mapk13-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mapk13-IN-1. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13), also known as p38δ.[1] MAPK13 is a member of the p38 MAP kinase family and is involved in cellular responses to stress and inflammation.[1] The inhibitor functions by binding to the ATP-binding site of the MAPK13 enzyme, preventing it from phosphorylating its downstream substrates.
Q2: What is the reported potency of this compound for its target?
The IC50 of this compound for MAPK13 (p38δ) is 620 nM.
Q3: What are the potential off-target effects of p38 MAPK inhibitors in general?
Many p38 MAPK inhibitors have been associated with off-target effects, which can lead to toxicity.[2][3] Common off-target effects observed in clinical trials of various p38 MAPK inhibitors include liver toxicity (hepatotoxicity), central nervous system (CNS) side effects, and skin rashes.[2][3][4] These effects are often attributed to the inhibitor binding to other kinases besides the intended p38 isoforms.[2]
Q4: Is there a publicly available kinase selectivity profile for this compound?
Off-Target Profile of a Related p38 MAPK Inhibitor (BIRB 796)
Disclaimer: The following data is for the p38 MAPK inhibitor BIRB 796 (Doramapimod) and not for this compound. This information is provided as a representative example of the selectivity profile of a pan-p38 inhibitor. Researchers should perform their own kinase profiling to determine the specific off-target effects of this compound.
| Kinase Target | IC50 (nM) |
| p38α (MAPK14) | 38 |
| p38β (MAPK11) | 65 |
| JNK2α2 | 98 |
| p38γ (MAPK12) | 200 |
| p38δ (MAPK13) | 520 |
| c-Raf-1 | 1400 |
| B-Raf | 83 |
| Abl | 14600 |
Data compiled from publicly available sources for BIRB 796.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
| Unexpected cellular phenotype not consistent with MAPK13 inhibition | Off-target effects: The inhibitor may be affecting other signaling pathways through inhibition of other kinases. | 1. Perform a kinase selectivity screen: Profile this compound against a panel of kinases to identify potential off-target interactions. 2. Use a structurally unrelated MAPK13 inhibitor: Compare the phenotype with that produced by a different inhibitor to see if the effect is on-target. 3. Rescue experiment: In a MAPK13 knockout/knockdown cell line, the effect of this compound should be attenuated if it is on-target. |
| High levels of cytotoxicity at effective concentrations | Off-target kinase inhibition: Inhibition of kinases essential for cell survival. | 1. Lower the concentration: Use the lowest effective concentration of this compound to minimize off-target effects. 2. Compare with MAPK13 knockout/knockdown: Assess if the toxicity is present in cells lacking MAPK13. If toxicity persists, it is likely an off-target effect. |
| Inconsistent results between experiments | Compound stability or solubility: Degradation or precipitation of the inhibitor. Variability in cell culture conditions: Differences in cell passage number, density, or serum batches can alter signaling pathways. | 1. Prepare fresh stock solutions: Aliquot and store the inhibitor as recommended by the manufacturer. 2. Verify solubility: Ensure the inhibitor is fully dissolved in the experimental medium. 3. Standardize cell culture protocols: Use cells within a defined passage number range and maintain consistent culture conditions. |
| No effect on downstream targets of MAPK13 | Inactive p38 pathway: The MAPK13 pathway may not be activated in your experimental model. Suboptimal inhibitor concentration or incubation time. | 1. Confirm pathway activation: Use a positive control (e.g., anisomycin, UV stress) to activate the p38 pathway and verify by checking the phosphorylation of a downstream target like ATF2. 2. Perform a dose-response and time-course experiment: Determine the optimal concentration and incubation time for this compound in your system. |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase.
-
Reagents and Materials:
-
Purified, active MAPK13 enzyme.
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).
-
ATP at a concentration near the Km for MAPK13.
-
Specific peptide substrate for MAPK13 (e.g., a peptide containing the consensus phosphorylation sequence).
-
This compound stock solution in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further into the kinase buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add the purified MAPK13 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified MAPK13 signaling cascade and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
Technical Support Center: Optimizing Mapk13-IN-1 Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Mapk13-IN-1 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at high concentrations.[1][2][3] It is also reported to be soluble in ethanol.[2] For optimal results, use high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM or higher).[1][4] It is crucial to ensure the compound is fully dissolved before further dilution.[5]
Q2: I observed precipitation when diluting my this compound DMSO stock into aqueous cell culture media. Why is this happening and how can I prevent it?
This is a common issue known as "solvent shock," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.[5] The abrupt change in solvent polarity causes the compound to precipitate out of solution.[5] Several strategies can mitigate this:
-
Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture media, and ideally 0.1% or lower, to minimize solvent effects and potential toxicity.[4][5]
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilutions in a serum-free or low-serum medium. This gradual reduction in solvent concentration can help prevent precipitation.[5][6]
-
Gentle Mixing: When preparing the final working solution, add the inhibitor stock dropwise to the pre-warmed media while gently vortexing or swirling.[6]
Q3: My media containing this compound appears cloudy or forms a precipitate after some time in the incubator. What could be the cause?
Delayed precipitation can occur due to several factors, including:[6]
-
Temperature and pH Shifts: Changes in the media's temperature and pH within the incubator can affect the compound's solubility over time.[5]
-
Interaction with Media Components: The inhibitor may interact with salts, amino acids, or other components in the media, leading to the formation of insoluble complexes.[6]
-
Exceeding Solubility Limit: The final concentration of this compound may be above its maximum soluble concentration in your specific cell culture media.
To address this, it's recommended to determine the maximum soluble concentration of this compound in your specific experimental conditions.
Q4: Can I use solubility enhancers to improve this compound's performance in my experiments?
Yes, several solubility enhancers can be employed:
-
Surfactants: Non-ionic surfactants like Tween-80 or Pluronic® F-68 can help maintain the compound in solution.[4][7]
-
Co-solvents: A small percentage of a water-miscible co-solvent such as polyethylene (B3416737) glycol (PEG) may improve solubility.[7] For in vivo studies, formulations with PEG300 and Tween-80 have been described.[1][8]
Troubleshooting Guide
If you are experiencing solubility issues with this compound, follow this step-by-step guide to identify and resolve the problem.
Visualizing the Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting solubility issues with this compound.
Data Presentation
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 250 mg/mL (684.13 mM) | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. | [1] |
| DMSO | ≥ 150 mg/mL | - | [3] |
| DMSO | ≥ 10 mg/mL | - | [2] |
| Ethanol | ≥ 10 mg/mL | - | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.69 mM) | A formulation for in vivo use. | [1][8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.69 mM) | An alternative in vivo formulation. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.69 mM) | A formulation for in vivo use. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the solid this compound powder.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If necessary, gentle warming (e.g., 37°C water bath) or brief sonication in an ultrasonic bath can be used to aid dissolution.[1][4]
-
Visual Inspection: Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1][5]
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
This protocol helps determine the highest concentration of this compound that remains soluble in your specific cell culture media.
-
Preparation: Prepare a series of dilutions of your this compound DMSO stock solution.
-
Media Aliquoting: In a multi-well plate, aliquot your complete cell culture medium (pre-warmed to 37°C).
-
Dilution Series: Add a small, consistent volume of your diluted DMSO stocks to the media to create a range of final this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Ensure the final DMSO concentration is the same in all wells and below 0.5%.
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Observation: Visually inspect the wells for any signs of precipitation or cloudiness at different time points (e.g., 0, 2, 6, and 24 hours).[6]
-
Determination: The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration under those conditions.[6]
Visualizing the Experimental Workflow
Caption: A workflow diagram for assessing the solubility of this compound in cell culture media.
Signaling Pathway Context
Mapk13, also known as p38δ, is a member of the mitogen-activated protein kinase (MAPK) family.[9] These kinases are crucial in mediating cellular responses to a variety of external signals.[9] Inhibiting Mapk13 can be a therapeutic strategy in diseases where its signaling is dysregulated.[10][11]
Caption: The role of this compound in the p38 MAPK signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | MPAK13抑制剂 | MCE [medchemexpress.cn]
- 9. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
Mapk13-IN-1 cytotoxicity in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mapk13-IN-1 in primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13), also known as p38δ.[1] It functions by binding to the ATP-binding site of the MAPK13 enzyme, thereby preventing the phosphorylation of its downstream substrates.[1] MAPK13 is a member of the p38 MAP kinase family and is involved in cellular responses to stress and inflammation.[2]
Q2: In which cell types is MAPK13 (p38δ) expressed?
A2: While some p38 MAPK isoforms like p38α are ubiquitously expressed, MAPK13 (p38δ) has a more restricted tissue expression pattern. It is notably expressed in the kidney, lung, and has been found in specific primary cell types such as keratinocytes, macrophages, and human airway epithelial cells.[2][3]
Q3: What are the potential off-target effects of p38 MAPK inhibitors?
A3: Many p38 MAPK inhibitors have shown off-target effects in clinical trials, leading to toxicities.[4] These can include hepatotoxicity (liver toxicity) and central nervous system side effects.[4] Such effects often arise from the inhibitor binding to other structurally related kinases.[4] It is always recommended to confirm findings with a secondary, structurally different inhibitor or with genetic approaches like siRNA to ensure the observed phenotype is due to on-target inhibition.[4]
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO at concentrations of ≥ 150 mg/mL.[1] For cell culture experiments, it is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] The stability of the inhibitor in cell culture media can vary, so for long-term experiments, consider replenishing the media with a fresh inhibitor at regular intervals.[2]
Data Presentation: Cytotoxicity of MAPK13 Inhibitors
The following table summarizes the available quantitative data on the inhibitory concentrations of this compound and a comparator MAPK13 inhibitor. Researchers should note that publicly available cytotoxicity data for this compound in a wide range of primary cells is limited, and it is crucial to determine the optimal concentration for each specific primary cell type and experimental condition empirically.
| Compound | Target | Assay Type | Cell/Enzyme Type | IC50 | Reference |
| This compound | MAPK13 (p38δ) | Biochemical Assay | Recombinant Human Enzyme | 620 nM | [1] |
| This compound | Cell Viability | Cell-based Assay | Vero E6 (cell line) | 4.63 µM | [5] |
| This compound | Therapeutic Effect | In vivo mouse model | Primary Mouse Hepatocytes | Not specified (used to alleviate drug-induced liver injury) | [6] |
| NuP-4 (comparator) | Cell Growth | Cell-based Assay | Primary Human Tracheobronchial Epithelial Cell Organoids | 7-15 nM | [7] |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell cultures.
Issue 1: High or Unexpected Cytotoxicity in Primary Cells
-
Possible Cause:
-
Off-target effects: The inhibitor may be affecting other kinases essential for the survival of your specific primary cell type.[4]
-
Solvent toxicity: High concentrations of DMSO can be toxic to primary cells.
-
Cell-specific sensitivity: Primary cells can be more sensitive to perturbations than immortalized cell lines.
-
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the cytotoxic concentration (CC50) for your specific primary cell type using a cell viability assay like MTT or PrestoBlue.
-
Lower DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally <0.1%).
-
Include Vehicle Control: Always include a control group of cells treated with the same concentration of DMSO as your highest inhibitor concentration.
-
Confirm with an Alternative Inhibitor: Use a structurally different MAPK13 inhibitor to see if the same cytotoxic effect is observed.
-
Issue 2: Lack of Expected Biological Effect
-
Possible Cause:
-
Inactive p38 Pathway: The p38 MAPK pathway may not be activated in your experimental model.
-
Insufficient Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit MAPK13.
-
Inhibitor Instability: The inhibitor may be degrading in the cell culture medium over the course of the experiment.[2]
-
Poor Cell Permeability: The compound may not be efficiently entering the cells.
-
-
Troubleshooting Steps:
-
Confirm Pathway Activation: Use Western blotting to check the phosphorylation status of p38 MAPK (at Thr180/Tyr182) in your stimulated primary cells to confirm the pathway is active.[8][9]
-
Optimize Inhibitor Concentration: Perform a dose-response experiment looking at the inhibition of a downstream target of p38 MAPK (e.g., phosphorylation of ATF-2) to determine the effective concentration in your cells.
-
Time-Course Experiment: Assess the stability of your inhibitor by adding it to your media and testing its activity at different time points. Consider replenishing the media with fresh inhibitor for long-term experiments.
-
Consult Literature for Similar Compounds: Review literature for typical concentration ranges used for other p38 MAPK inhibitors in similar primary cell types.
-
Issue 3: Variability Between Experiments
-
Possible Cause:
-
Inconsistent Cell Culture Conditions: Primary cells are sensitive to variations in passage number, cell density, and media composition.
-
Inhibitor Stock Degradation: Repeated freeze-thaw cycles of the inhibitor stock solution can lead to degradation.
-
Pipetting Errors: Inaccurate dilutions can lead to inconsistent final concentrations.
-
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use primary cells within a narrow passage range and maintain consistent seeding densities.
-
Aliquot Inhibitor Stocks: Store this compound in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5]
-
Prepare Master Mixes: For treating multiple wells or plates, prepare a master mix of the inhibitor in the culture medium to ensure a consistent final concentration.
-
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific primary cell type.
-
Materials:
-
Primary cells of interest
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]
-
Microplate reader
-
-
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control (e.g., DMSO).
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis Detection using Annexin V Staining
This protocol is for the detection of apoptosis by flow cytometry.
-
Materials:
-
Primary cells treated with this compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest both adherent and suspension cells from your culture plates. For adherent cells, use a gentle detachment method.
-
Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[11]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the samples by flow cytometry within one hour.
-
3. Western Blot for p38 MAPK Activation
This protocol is to assess the phosphorylation status of p38 MAPK.
-
Materials:
-
Primary cells treated with a stimulus (e.g., anisomycin, UV) with or without this compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK.[8][9]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
-
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: A logical troubleshooting guide for common issues with this compound.
References
- 1. abmole.com [abmole.com]
- 2. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of 34 FDA approved small-molecule kinase inhibitors in primary rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MAPK13 phosphorylates PHGDH and promotes its degradation via chaperone-mediated autophagy during liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (36-8500) [thermofisher.com]
- 9. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
Mapk13-IN-1 degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Mapk13-IN-1, focusing on potential degradation and storage issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term stability, it is recommended to store the compound as a solid or in a suitable solvent under the following conditions.
Q2: My this compound stock solution has been stored for a while. How can I check if it has degraded?
A2: The most effective way to assess the integrity of your this compound stock solution is through analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to check the purity of your sample.[1] A significant decrease in the area of the peak corresponding to the parent compound or the appearance of new peaks would indicate degradation.[1]
Q3: I'm observing inconsistent results in my experiments using this compound. Could this be a stability issue?
A3: Inconsistent results are a common indicator of compound instability.[2] Degradation of this compound can lead to a decrease in its effective concentration and a loss of inhibitory activity. It is also possible that degradation products could have off-target effects or be cytotoxic.[2] To troubleshoot, it is recommended to prepare fresh dilutions from a properly stored stock solution for each experiment and consider performing a stability check of the compound in your specific assay conditions.[2]
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in DMSO.[3][4] For preparing stock solutions, it is advisable to use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.[3] When diluting into aqueous buffers for cellular assays, ensure the final DMSO concentration is low (typically less than 0.5%) to avoid solvent-induced toxicity.[2]
Q5: I've noticed a color change in my this compound solution. What does this mean?
A5: A change in the color of your stock or working solution can be an indicator of chemical degradation or oxidation.[5] This may be triggered by exposure to light, air, or impurities in the solvent. It is highly recommended to discard the solution and prepare a fresh one from solid stock. To prevent this, always store solutions protected from light in amber vials or tubes wrapped in foil.[5]
Storage and Stability Data
Proper storage and handling are critical for maintaining the potency and reliability of this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 1 year[6] | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| -20°C | 1-6 months[4][6] | Suitable for working stocks. |
Note: While specific public data on the degradation products of this compound is limited, the following sections provide protocols to assess its stability in your experimental setup.
Troubleshooting Guides
Issue 1: Loss of Inhibitory Activity
A decrease in the expected inhibitory effect of this compound can be a primary indicator of degradation.
Troubleshooting Workflow for Loss of Activity
Caption: Workflow to troubleshoot loss of this compound activity.
Issue 2: Solution Precipitation
Precipitation of the inhibitor in your stock or working solutions can lead to inaccurate dosing and inconsistent results.
Troubleshooting Precipitation
| Observation | Potential Cause | Suggested Solution |
| Precipitate in frozen stock upon thawing | Solubility limit exceeded at low temperatures; solvent not suitable for cryogenic storage.[5] | Thaw solution slowly at room temperature and vortex gently to ensure complete redissolution.[5] Consider storing at a slightly lower concentration. |
| Precipitate upon dilution into aqueous buffer | Compound has exceeded its aqueous solubility limit. | Decrease the final concentration in the assay. Include a small percentage of an organic co-solvent if compatible with your system.[1] Adjust the pH of the buffer, as solubility can be pH-dependent.[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution using HPLC-MS
This protocol provides a method to determine the stability of this compound in your experimental buffer or cell culture medium.
Objective: To quantify the amount of intact this compound over time under specific experimental conditions.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Experimental buffer or cell culture medium
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
-
C18 reverse-phase HPLC column
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in your experimental buffer or medium to the final working concentration (e.g., 10 µM).
-
Incubation: Incubate the working solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours). The 0-hour sample should be collected immediately after preparation.
-
Sample Quenching: To each aliquot, add 2 volumes of cold acetonitrile to precipitate proteins and halt degradation.[6]
-
Sample Preparation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated material.[6]
-
Analysis: Transfer the supernatant to HPLC vials and analyze using an HPLC-MS system with a C18 column and a suitable gradient of Mobile Phase A and B.[6]
-
Data Analysis: Quantify the peak area of the parent this compound at each time point. The percentage of remaining compound is calculated relative to the 0-hour time point.
Protocol 2: Forced Degradation Study
This protocol can be used to identify potential degradation products and assess the intrinsic stability of this compound under various stress conditions.
Objective: To intentionally degrade this compound to understand its degradation pathways.
Stress Conditions:
-
Acid Hydrolysis: Incubate this compound in 0.1 N HCl at a controlled temperature.[2]
-
Base Hydrolysis: Incubate this compound in 0.1 N NaOH at a controlled temperature.[2]
-
Oxidation: Treat this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[2]
-
Thermal Stress: Expose solid this compound to dry heat.
-
Photolytic Stress: Expose a solution of this compound to UV and visible light.[7]
General Procedure:
-
Prepare solutions of this compound under the different stress conditions.
-
Incubate for a defined period, aiming for 5-20% degradation.[2]
-
At the end of the incubation, neutralize acidic and basic solutions.
-
Analyze all samples, including an unstressed control, by HPLC-MS to identify and quantify the parent compound and any new peaks corresponding to degradation products.
Signaling Pathway and Experimental Workflow Diagrams
MAPK13 (p38δ) Signaling Pathway
Caption: Simplified MAPK13 (p38δ) signaling cascade and the point of inhibition by this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. ijisrt.com [ijisrt.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with Mapk13-IN-1 batches
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Mapk13-IN-1, a potent inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13), also known as p38 delta. Inconsistent results between different batches of a small molecule inhibitor can be a significant source of experimental variability. This guide is designed to help you identify potential causes and implement solutions to ensure the reliability and reproducibility of your experiments.
Troubleshooting Guide: Inconsistent Results
This section addresses specific issues you may encounter when using different batches of this compound.
Question: Why am I observing different levels of target inhibition with new batches of this compound compared to my previous batch?
Possible Causes and Troubleshooting Steps:
If you are experiencing variability in the inhibitory effect of this compound across different batches, it is crucial to systematically investigate the potential causes. This can range from issues with the compound itself to variations in your experimental setup.
1. Compound Integrity and Handling:
-
Purity and Identity: While reputable suppliers provide a Certificate of Analysis (CoA) for each batch, variations can still occur. It is good practice to independently verify the identity and purity of a new batch, especially if you observe significant discrepancies.
-
Solubility Issues: Incomplete solubilization of the inhibitor can lead to a lower effective concentration. Ensure the inhibitor is fully dissolved in the recommended solvent (e.g., DMSO) before preparing your working solutions.[1] You may need to gently warm or vortex the solution.
-
Storage and Stability: Improper storage can lead to degradation of the compound. This compound stock solutions should be stored at -20°C or -80°C to maintain stability.[1] Avoid repeated freeze-thaw cycles, which can degrade the inhibitor. Aliquoting the stock solution is highly recommended.
2. Experimental Protocol Variations:
-
Cell Culture Conditions: Ensure that cell line authentication, passage number, and cell density are consistent across experiments. Variations in these parameters can alter the cellular response to the inhibitor.
-
Assay Conditions: Minor variations in incubation times, reagent concentrations, or ATP levels in kinase assays can significantly impact the apparent inhibitor potency.[2] Maintain strict consistency in all assay parameters.
3. Batch-to-Batch Chemical Variability:
-
Potency Differences: Even with high purity, minor structural variations or the presence of different salt forms can lead to altered biological activity. It is essential to validate the potency of each new batch.
Question: My downstream signaling results are not consistent across experiments using different lots of this compound. How can I troubleshoot this?
Potential Solutions and Recommendations:
Inconsistent downstream effects are a common challenge and necessitate a thorough validation of each new inhibitor batch.
-
Validate Target Engagement: Before proceeding with extensive downstream analysis, confirm that the new batch of this compound is engaging with its intended target, MAPK13, in your cellular system. A Cellular Thermal Shift Assay (CETSA) is a valuable method for confirming target engagement in intact cells.
-
Perform a Dose-Response Curve: For every new batch, generate a full dose-response curve to determine the IC50 value (the concentration that inhibits 50% of the target's activity). This will allow you to normalize the effective concentration for each batch.
-
Use a Positive Control: Include a well-characterized p38 MAPK inhibitor with a different chemical scaffold as a positive control in your experiments. This can help you differentiate between issues specific to the this compound batch and more general problems with your assay.[3]
-
Assess Downstream Marker Modulation: Use a reliable downstream marker of MAPK13 activity to assess the functional consequence of inhibition. This could be the phosphorylation of a known MAPK13 substrate.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the ATP-binding site of the MAPK13 (p38 delta) kinase.[5] By binding to this site, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade.[5]
Q2: What are the recommended storage and handling conditions for this compound?
-
Powder: Store the solid compound at -20°C for long-term storage.
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year, or at -20°C for up to six months.[1]
Q3: How can I validate the activity of a new batch of this compound?
Validating each new batch is critical for reproducible research. A combination of biochemical and cell-based assays is recommended.
-
Biochemical Assay: Perform an in vitro kinase assay using recombinant MAPK13 to determine the IC50 of the new batch.[6]
-
Cell-Based Assay: Confirm the inhibitor's activity in a cellular context by measuring the inhibition of a known downstream signaling event. For example, you can measure the phosphorylation of a MAPK13 substrate via Western blot.
Q4: What are some potential off-target effects of this compound?
While designed to be specific for MAPK13, like most kinase inhibitors, this compound may have off-target effects, especially at higher concentrations. To mitigate this, it is crucial to:
-
Use the lowest effective concentration of the inhibitor.
-
Perform kinase profiling to screen the inhibitor against a panel of other kinases.[7]
-
Use a secondary inhibitor with a different chemical structure that targets MAPK13 to confirm that the observed phenotype is due to on-target inhibition.[3]
Quantitative Data Summary
| Parameter | Value | Source |
| This compound IC50 | 620 nM | MedchemExpress[1] |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | AbMole BioScience[8] |
| Storage (Solvent) | -80°C (6 months), -20°C (1 month) | AbMole BioScience[8] |
Experimental Protocols
Protocol 1: Western Blot for Downstream Target Modulation
Principle: To assess the functional inhibition of MAPK13 by measuring the phosphorylation of a downstream substrate.
Methodology:
-
Cell Treatment: Plate your cells of interest at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (from different batches) for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of a known MAPK13 substrate overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein and the loading control. Compare the level of inhibition across different batches of this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: To confirm that this compound binds to MAPK13 in intact cells by assessing the inhibitor's effect on the thermal stability of the target protein.
Methodology:
-
Cell Treatment: Treat your cell suspension with either the vehicle control or a saturating concentration of this compound for a specific duration.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them at a range of temperatures for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blot Analysis:
-
Collect the supernatant and analyze the levels of soluble MAPK13 by Western blotting as described in Protocol 1.
-
The binding of this compound should stabilize MAPK13, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
-
-
Data Analysis: Plot the amount of soluble MAPK13 as a function of temperature for both the vehicle and inhibitor-treated samples to generate a melting curve. A shift in the melting curve to the right for the inhibitor-treated sample indicates target engagement.
Visualizations
Caption: Simplified MAPK13 (p38 delta) signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent results with different batches of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MAPK13 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. abmole.com [abmole.com]
Technical Support Center: In Vivo Studies with Mapk13-IN-1
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Mapk13-IN-1 in in vivo experiments. The information is tailored to scientists and drug development professionals working with this specific p38δ mitogen-activated protein kinase (MAPK) inhibitor.
Disclaimer: As of late 2025, detailed in vivo studies, including specific dosing, pharmacokinetic, and pharmacodynamic data for this compound, have not been extensively published in peer-reviewed literature. Therefore, this guide combines known information about this compound with established best practices and data from in vivo studies of other p38 MAPK inhibitors to provide a robust framework for your experimental design.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that specifically targets Mitogen-Activated Protein Kinase 13 (MAPK13), also known as p38δ or SAPK4.[1] MAPK13 is one of four isoforms of the p38 MAP kinase family (α, β, γ, δ), which are key regulators of cellular responses to inflammatory cytokines and environmental stress.[2] The p38 MAPK pathway, when activated by upstream kinases (like MKK3 and MKK6), phosphorylates downstream targets, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2][] this compound acts by binding to the ATP-binding site of MAPK13, preventing the phosphorylation of its substrates and thereby blocking its downstream signaling.[4]
Q2: I am starting my first in vivo experiment with this compound. What are the primary challenges I should anticipate?
When working with a novel inhibitor in vivo, the main challenges are typically:
-
Solubility and Formulation: Ensuring the compound is fully dissolved in a non-toxic vehicle and remains stable for administration.
-
Dosing and Tolerability: Determining an effective dose that engages the target without causing adverse effects in the animal model.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Understanding how the compound is absorbed, distributed, metabolized, and excreted (PK) and confirming that it is reaching and inhibiting its target in the tissue of interest (PD).
-
Off-Target Effects: Differentiating the observed phenotype from effects caused by the inhibitor binding to other kinases.[5]
Q3: this compound has poor solubility in aqueous solutions. How should I prepare it for in vivo administration?
Poor solubility is a common issue for kinase inhibitors. Based on supplier recommendations, several vehicle formulations can be used to dissolve this compound for in vivo use. It is critical to prepare a clear stock solution first, typically in DMSO, before dilution with co-solvents. Always prepare the final working solution fresh on the day of use.
-
Recommended Formulations:
-
For Intraperitoneal (i.p.) or Oral (p.o.) Gavage: A common vehicle is a mixture of PEG300, Tween-80, and saline. A typical final composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For Subcutaneous (s.c.) or i.p. Injection: A corn oil-based vehicle can be used. This typically involves diluting the DMSO stock solution into corn oil for a final DMSO concentration of 10% or less.
-
-
Troubleshooting Tips:
-
If precipitation occurs upon adding aqueous components, gentle heating and/or sonication can help.
-
Always run a vehicle-only control group in your experiments to account for any effects of the formulation itself.
-
For long-term studies (over two weeks), oil-based vehicles may be more stable, but can be more irritating at the injection site.
-
Q4: How do I determine the optimal in vivo dose for this compound?
Since specific in vivo dosage data for this compound is unavailable, a pilot dose-finding and tolerability study is essential.
-
Start with In Vitro Data: The reported IC50 of this compound against its target is 620 nM. In cell-based assays, a synergistic effect with rapamycin (B549165) was noted at 5 µM.[6] These concentrations serve as a starting point for estimating a therapeutic dose, though direct translation is not always accurate.
-
Review Dosing of Similar Compounds: Look at published studies for other p38 MAPK inhibitors to establish a likely dose range. For example, doses for various p38 inhibitors in rodent models have ranged from 10 mg/kg to 25 mg/kg per day.[7][8]
-
Conduct a Dose-Ranging Study: Start with a low dose (e.g., 1-5 mg/kg) and escalate in different cohorts of animals (e.g., 10, 25, 50 mg/kg). Monitor the animals daily for signs of toxicity, such as weight loss, behavioral changes, or ruffled fur. The maximum tolerated dose (MTD) is the highest dose that does not produce significant toxicity.
-
Assess Target Engagement: At the end of the tolerability study, collect tissue samples at various time points after the final dose to measure pharmacodynamic (PD) markers. This will help correlate the dose with target inhibition in your tissue of interest.
Q5: What are potential off-target effects, and how can I control for them?
Off-target effects are a significant concern for kinase inhibitors because the ATP-binding pocket is conserved across many kinases.[5] Inhibition of other kinases can lead to misinterpretation of results or unexpected toxicity.[5]
-
Common Off-Target Concerns for p38 Inhibitors: Several p38 inhibitors have failed in clinical trials due to off-target effects, including liver and CNS toxicity.[9][10] While MAPK13 is more tissue-specific than the well-studied p38α isoform, cross-reactivity with other kinases is still possible.[4]
-
Strategies to Identify and Control for Off-Target Effects:
-
Use a Structurally Unrelated Inhibitor: If possible, confirm your findings with a second, structurally different inhibitor targeting MAPK13. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: The gold standard for target validation is to use siRNA, shRNA, or CRISPR to reduce MAPK13 expression in vitro or to use a Mapk13 knockout animal model.[11][12] If the genetic approach phenocopies the inhibitor, the effect is on-target.
-
Dose-Response Correlation: On-target effects should occur at lower concentrations of the inhibitor, closer to its IC50 for the primary target. Off-target effects typically require higher concentrations.
-
Rescue Experiments: If possible, overexpressing a version of MAPK13 that is resistant to the inhibitor should reverse the observed phenotype.
-
Q6: My in vivo results are inconsistent or show no effect. What should I check?
Lack of efficacy or inconsistent results can be due to multiple factors. The following workflow can help troubleshoot the issue.
References
- 1. MAPK13 - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 4. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Effect of PD98059, a selective MAPK3/MAPK1 inhibitor, on acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MAPK13 is preferentially expressed in gynecological cancer stem cells and has a role in the tumor-initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mapk13 mitogen-activated protein kinase 13 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
How to reduce non-specific binding of Mapk13-IN-1
Welcome to the technical support center for Mapk13-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13), also known as p38 delta.[1][2][3] It functions by binding to the ATP-binding site of the MAPK13 enzyme, preventing the phosphorylation of its downstream substrates.[1] Specifically, this compound binds to MAPK13 in the DFG-out conformation, a feature associated with slow dissociation kinetics.[4][5] By inhibiting MAPK13, this compound can modulate cellular responses to stress and inflammation, making it a valuable tool for research in areas such as inflammatory diseases and cancer.[1][5]
Q2: What are the common causes of non-specific binding when using this compound?
Non-specific binding of small molecule inhibitors like this compound can be attributed to several factors:
-
High Inhibitor Concentration: Using concentrations significantly above the IC50 value for MAPK13 can lead to binding to lower-affinity off-targets.
-
Hydrophobic Interactions: The inhibitor may non-specifically associate with proteins or plastic surfaces in the assay.
-
Protein Aggregation: High concentrations of either the kinase or the inhibitor can lead to aggregation, which may trap the inhibitor non-specifically.
-
Assay Buffer Components: The composition of the assay buffer, including the type and concentration of detergents and blocking agents, can significantly influence non-specific binding.[6]
Q3: How can I minimize non-specific binding of this compound in my biochemical assays?
Several strategies can be employed to reduce non-specific binding in biochemical assays:
-
Optimize Inhibitor Concentration: Use the lowest effective concentration of this compound, ideally around its IC50 value, to maintain target specificity.
-
Adjust Assay Buffer Composition:
-
Include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to reduce hydrophobic interactions.
-
Add a blocking agent like Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) to prevent adsorption to plastic surfaces.[6]
-
-
Control for DMSO Concentration: Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent-induced artifacts.[6][7]
-
Include Proper Controls: Run control experiments, such as "no enzyme" or "no inhibitor," to determine the baseline level of non-specific binding.
Q4: I'm observing unexpected effects in my cell-based assays. Could this be due to off-target activity of this compound?
Yes, unexpected cellular effects could be due to the inhibition of other kinases. While this compound is designed to be an inhibitor of MAPK13, like many kinase inhibitors, it may exhibit activity against other kinases, particularly at higher concentrations. It is crucial to consider potential off-target effects when interpreting results from cellular experiments. To confirm that the observed phenotype is due to on-target inhibition of MAPK13, consider performing validation experiments such as using a structurally unrelated MAPK13 inhibitor or employing genetic approaches like siRNA-mediated knockdown of MAPK13.
Quantitative Data
The following table summarizes the known inhibitory activity of this compound.
| Target | IC50 (nM) | Assay Type |
| MAPK13 (p38δ) | 620 | Immobilized Metal Affinity Polarization (IMAP) Assay |
Data sourced from multiple references.[2][3][8]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol outlines a method to determine the IC50 value of this compound by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human MAPK13 (activated)
-
MAPK13 substrate (e.g., a specific peptide substrate)
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified activated MAPK13 and its specific peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for MAPK13.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Simplified MAPK13 (p38δ) signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for reducing non-specific binding of this compound.
References
- 1. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Mapk13-IN-1 precipitation in stock solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling Mapk13-IN-1. Our goal is to help you prevent common issues, such as precipitation in stock solutions, ensuring the integrity and reliability of your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound from a stock solution can compromise the accuracy of experimental results. This guide provides a systematic approach to identify and resolve this issue.
Visual Troubleshooting Workflow
The following diagram outlines the steps to diagnose and resolve this compound precipitation.
Caption: A step-by-step guide to troubleshoot and resolve this compound precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with reported concentrations of ≥ 150 mg/mL and ≥ 250 mg/mL.[1][3] For in vivo applications, complex solvent systems involving DMSO, PEG300, Tween-80, and saline or corn oil can be used.[1]
Q2: At what concentration should I prepare my this compound stock solution?
A2: While this compound is highly soluble in DMSO, it is best practice to prepare stock solutions at a concentration that is convenient for your experimental dilutions and does not exceed the solubility limit under your specific laboratory conditions. A common starting point is 10 mM. Preparing overly concentrated stock solutions can increase the risk of precipitation, especially with changes in temperature.
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: For long-term storage, it is recommended to store the stock solution at -80°C for up to one year or at -20°C for up to six months.[1] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to precipitation and degradation of the compound.[1]
Q4: I see a precipitate in my this compound stock solution after storage. What should I do?
A4: If you observe a precipitate, you can try to redissolve it by gently warming the vial to room temperature and using a sonicator or vortexer.[1][4] However, if the precipitate does not readily dissolve, it is best to prepare a fresh stock solution. Repeated freeze-thaw cycles can promote precipitation, so it is crucial to aliquot your stock solution into single-use volumes.[1]
Q5: Can I do anything to improve the solubility of this compound during stock preparation?
A5: Yes. If you encounter difficulty dissolving this compound, you can use a bath sonicator to aid dissolution.[4] Gentle warming of the solution can also be beneficial, but avoid excessive heat as it may degrade the compound.[4] Always ensure you are using high-quality, anhydrous DMSO, as absorbed moisture can negatively impact solubility.[1][4]
Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 365.43 g/mol | [3] |
| Solubility in DMSO | ≥ 150 mg/mL | [3] |
| ≥ 250 mg/mL (684.13 mM) | [1] | |
| Solubility in Ethanol | ≥ 10 mg/mL | [2] |
| Recommended Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3] |
| Recommended Storage (in Solvent) | -80°C for 6 months to 1 year; -20°C for 1 to 6 months | [1][3][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 365.43 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes
-
Vortexer
-
Sonicator (optional)
Methodology:
-
Equilibrate Reagents: Allow the vial of this compound powder and the bottle of anhydrous DMSO to come to room temperature before opening to minimize moisture absorption.
-
Weigh Compound: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.654 mg of the compound.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution with 3.654 mg of compound, add 1 mL of DMSO.
-
Dissolve the Compound: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear. Visually inspect the solution against a light source to ensure no particulate matter is present.
-
Aliquot for Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile polypropylene tubes. The volume of the aliquots should be based on your typical experimental needs to avoid repeated freeze-thaw cycles.
-
Store Properly: Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[1]
Signaling Pathway Diagram
The following diagram illustrates the p38 MAPK signaling pathway, where Mapk13 (p38δ) is a key component.
Caption: The p38 MAPK signaling cascade with the inhibitory action of this compound on p38δ (Mapk13).
References
Technical Support Center: Troubleshooting Western Blots for MAPK13
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering weak Western blot bands for Mitogen-Activated Protein Kinase 13 (MAPK13, also known as p38δ) following experimental treatments.
Frequently Asked Questions (FAQs)
Q1: Why are my Western blot bands for MAPK13 weak or absent after treating my cells with a compound?
A1: Weak or absent bands for MAPK13 after treatment can stem from several factors. The treatment may be genuinely downregulating the expression of MAPK13 at the transcriptional or translational level. Alternatively, the treatment could be inducing post-translational modifications or promoting the degradation of the MAPK13 protein. It is also possible that the weak signal is due to technical issues with your Western blot procedure.
Q2: Could my treatment be causing MAPK13 to be degraded?
A2: Yes, it is possible. Some cellular signaling pathways, when activated or inhibited by a drug, can lead to the ubiquitination and subsequent proteasomal degradation of specific proteins. For instance, MAPK13 itself can phosphorylate the transcriptional activator MYB, leading to its degradation.[1] While direct evidence for widespread drug-induced degradation of MAPK13 is specific to the context of the treatment, it is a plausible biological reason for decreased protein levels.
Q3: Is it possible my treatment is affecting the stability of the MAPK13 mRNA?
A3: Absolutely. The stability of mRNA transcripts is a key factor in determining protein expression levels. For example, treatment of cancer cells with rapamycin (B549165) has been shown to stabilize MAPK13 mRNA by inhibiting its m6A-mediated degradation, leading to an increase in MAPK13 protein levels.[2][3][4] Conversely, a different treatment could potentially decrease MAPK13 mRNA stability, resulting in lower protein expression and weaker Western blot bands.
Q4: My untreated control also shows a weak MAPK13 band. What could be the issue?
A4: If your control sample also yields a weak signal, the issue is likely technical. This could be due to low endogenous expression of MAPK13 in your cell type, insufficient protein loading, suboptimal antibody concentrations, or inefficient protein transfer during the Western blot process.
Troubleshooting Guide: Weak MAPK13 Bands After Treatment
This guide provides a systematic approach to troubleshooting weak Western blot signals for MAPK13 post-treatment.
| Potential Cause | Recommended Solution |
| Biological: Treatment-Induced Decrease in MAPK13 | - Validate with a Different Method: Use RT-qPCR to check if MAPK13 mRNA levels are decreased after treatment. - Time-Course and Dose-Response: Perform a time-course experiment and test a range of drug concentrations to understand the dynamics of the MAPK13 expression change. - Inhibition of Degradation: Treat cells with a proteasome inhibitor (e.g., MG132) in addition to your compound of interest to see if MAPK13 levels are restored. |
| Technical: Insufficient Protein Loaded | - Quantify Protein Concentration: Accurately measure the protein concentration of your lysates using a BCA or Bradford assay. - Increase Protein Load: Increase the amount of protein loaded per well (e.g., 30-50 µg). |
| Technical: Suboptimal Antibody Performance | - Optimize Antibody Dilution: Perform a titration of your primary and secondary antibodies to find the optimal concentrations. - Check Antibody Specificity: Ensure your primary antibody is specific for MAPK13. Review the manufacturer's datasheet for validation data. - Use a Positive Control: Include a lysate from a cell line known to express high levels of MAPK13 or a recombinant MAPK13 protein as a positive control. |
| Technical: Inefficient Protein Transfer | - Verify Transfer Efficiency: Stain the membrane with Ponceau S after transfer to visualize total protein and ensure even transfer across the gel. - Optimize Transfer Conditions: Adjust transfer time and voltage/amperage based on the molecular weight of MAPK13 (~42 kDa) and your transfer system. |
| Technical: Inadequate Signal Detection | - Use a High-Sensitivity Substrate: Switch to a more sensitive ECL substrate for chemiluminescent detection. - Optimize Exposure Time: Adjust the exposure time to capture a stronger signal without excessive background. |
Quantitative Data Summary
While your experiment shows a decrease in MAPK13, it's important to understand that different treatments can have varying effects. The following table summarizes quantitative data from a study where treatment with rapamycin increased MAPK13 protein levels in a cancer cell line. This illustrates how a therapeutic compound can modulate the expression of MAPK13 and the importance of quantitative analysis.
| Treatment | Cell Line | Fold Change in MAPK13 Protein Level (Normalized to Control) | Reference |
| Rapamycin | LAM 621-101 | ~2.0 | [2][3] |
Note: This data shows an increase in MAPK13 levels. A decrease would be represented by a fold change of less than 1.0.
Experimental Protocols
Optimized Western Blot Protocol for MAPK13 Detection
This protocol is a synthesis of best practices for detecting MAPK13.
1. Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
2. SDS-PAGE:
-
Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load 30-50 µg of protein per well onto a 10% or 12% polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system. For wet transfer, run at 100V for 60-90 minutes.
-
Confirm transfer efficiency with Ponceau S staining.
4. Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MAPK13 (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
Visualizations
p38 MAPK (including MAPK13/p38δ) Signaling Pathway
Caption: p38 MAPK signaling cascade leading to cellular responses.
Western Blot Experimental Workflow
Caption: Key steps in the Western blot experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell culture contamination issues with Mapk13-IN-1
Welcome to the technical support center for MAPK13-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues, with a focus on cell culture contamination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Mitogen-activated protein kinase 13 (MAPK13), also known as p38δ.[1] MAPK13 is a serine/threonine kinase that plays a crucial role in cellular responses to stress and inflammation.[2][3][4] this compound functions by binding to the ATP-binding site of the MAPK13 enzyme, which prevents the phosphorylation of its downstream targets.[1] This blockade can reduce the production of pro-inflammatory cytokines and other mediators involved in various disease processes.[1]
Q2: How should I prepare and store stock solutions of this compound?
Most small molecule inhibitors, including this compound, are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[5] This minimizes the volume of solvent added to your cell culture, as high concentrations of DMSO can be toxic to cells.[5] Stock solutions should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5][6] For this compound, storage at -80°C for up to a year and at -20°C for up to 6 months is recommended for the stock solution.[6]
Q3: What are the common signs of cell culture contamination when using this compound?
Contamination issues when using this compound are generally not specific to the compound itself but are common to cell culture experiments involving small molecule inhibitors. Early warning signs include:[7]
-
Sudden changes in media color: A rapid shift to yellow indicates a drop in pH, often due to bacterial contamination.[7][8]
-
Turbidity or cloudiness of the culture medium: This is a classic sign of bacterial or yeast contamination.[7][8]
-
Microscopic observation of foreign particles: Bacteria will appear as small, motile dots or rods, while fungi may appear as filamentous structures.[8][9]
-
Altered cell morphology and growth: Contaminated cells may show signs of stress, such as rounding up, detaching, or exhibiting reduced proliferation.[7]
-
No visible signs but altered experimental results: Mycoplasma contamination is often not visible but can significantly alter cellular metabolism, gene expression, and response to treatments.[7]
Q4: Can this compound itself be a source of contamination?
While the inhibitor itself is a sterile chemical compound, the solvent used to dissolve it (e.g., DMSO) or improper handling during the preparation of stock and working solutions can introduce microbial contaminants. It is crucial to use sterile, anhydrous DMSO and maintain aseptic techniques throughout the process.
Troubleshooting Guide: Cell Culture Contamination
This guide provides a systematic approach to identifying and resolving common contamination issues that may arise during experiments with this compound.
Issue 1: Sudden Turbidity and pH Drop in Culture Medium
-
Possible Cause: Bacterial contamination.[7]
-
Identification:
-
Observe the culture medium for cloudiness.[8]
-
Check for a rapid color change of the phenol (B47542) red indicator to yellow.[8]
-
Examine a sample of the medium under a high-power microscope (400x or higher) for small, motile bacteria.[8]
-
-
Corrective Actions:
-
Immediately discard the contaminated cultures and any media or reagents that may have come into contact with them.[7][9]
-
Thoroughly decontaminate the cell culture hood, incubator, and any other potentially contaminated equipment with 70% ethanol (B145695) followed by a disinfectant like a quaternary ammonium (B1175870) solution.[9]
-
Review your aseptic technique. Ensure proper handwashing, use of sterile gloves, and minimizing the time that cultures and reagents are open to the environment.[9]
-
If possible, test a new, unopened vial of this compound and fresh sterile DMSO to rule out contamination of your stock solution.
-
Issue 2: Filamentous Growths or White/Fuzzy Colonies in Culture
-
Possible Cause: Fungal (mold or yeast) contamination.[7]
-
Identification:
-
Corrective Actions:
-
Discard all contaminated cultures immediately. Fungal spores can spread easily and contaminate the entire lab.[9]
-
Thoroughly clean and disinfect the incubator, paying special attention to the water pan, as it can be a breeding ground for fungi.[9]
-
Check all reagents, especially serum and media, for any signs of contamination.[7]
-
Review and reinforce aseptic techniques with all lab personnel.
-
Issue 3: Cells Appear Unhealthy, but the Medium is Clear
-
Possible Cause: Mycoplasma or chemical contamination.[7]
-
Identification:
-
Mycoplasma: These are very small bacteria without a cell wall and are not visible with a standard light microscope. Signs include reduced cell proliferation, changes in cell morphology, and altered cellular responses. Detection requires specific assays like PCR, ELISA, or DNA staining (e.g., DAPI or Hoechst).[8]
-
Chemical Contamination: Can be caused by impurities in the media, water, or from detergents used to clean labware. It may lead to decreased cell viability or altered growth without visible microbial contamination.[7]
-
-
Corrective Actions:
-
For suspected Mycoplasma:
-
Quarantine the suspected cultures and test for mycoplasma using a reliable detection kit.
-
If positive, discard the contaminated cultures and all related reagents.
-
Thoroughly decontaminate the work area.[9]
-
Test all other cell lines in the lab.
-
-
For suspected Chemical Contamination:
-
Use high-purity water and reagents from reputable suppliers.
-
Ensure proper rinsing of all glassware and equipment to remove any detergent residues.
-
Consider the purity of the this compound and the solvent used.
-
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| IC₅₀ (MAPK13) | 620 nM | [6][10] |
| IC₅₀ (Vero E6 cells) | 4.63 µM | [6] |
| Storage (Stock Solution) | -80°C for 1 year; -20°C for 6 months | [6] |
| Solubility | ≥ 150 mg/mL in DMSO | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the required amount of this compound and DMSO. The molecular weight of this compound is 365.43 g/mol .[10]
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile DMSO to the vial containing the this compound powder to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5]
-
Store the aliquots at -20°C or -80°C.[6]
-
-
Procedure for Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Under sterile conditions, dilute the stock solution to the desired final concentration in pre-warmed, complete cell culture medium.
-
It is crucial to add the diluted inhibitor to the cells immediately after preparation.
-
Protocol 2: Mycoplasma Detection using DAPI Staining
-
Materials:
-
Cells cultured on sterile coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI staining solution (e.g., 1 µg/mL in PBS)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Wash the cells on the coverslip twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with DAPI staining solution for 5 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslip onto a microscope slide using a mounting medium.
-
Observe under a fluorescence microscope. Mycoplasma contamination will appear as small, bright blue dots or filaments in the cytoplasm or on the cell surface, distinct from the larger, well-defined cell nuclei.
-
Visualizations
Caption: Simplified MAPK13 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common cell culture contamination issues.
References
- 1. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 2. sinobiological.com [sinobiological.com]
- 3. wikicrow.ai [wikicrow.ai]
- 4. MAPK13 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. abmole.com [abmole.com]
Technical Support Center: Verifying Mapk13-IN-1 Activity in a New Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully verifying the activity of Mapk13-IN-1 in a new assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13), also known as p38δ.[1] It functions by binding to the ATP-binding site of the MAPK13 enzyme, thereby preventing the phosphorylation of its downstream substrates.[2] This inhibition blocks the signaling cascade involved in cellular responses to stress and inflammation.
Q2: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) for this compound is reported to be approximately 620 nM in biochemical assays.[1] However, this value can vary depending on the specific assay conditions, such as ATP concentration and the substrate used. In cell-based assays, the effective concentration may also differ. For instance, in Vero E6 cells, an IC50 of 4.63 µM has been observed.[1]
Q3: How should I prepare and store this compound?
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C and the DMSO stock solution at -80°C to prevent degradation. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: I am not observing the expected inhibition in my cell-based assay. What are the potential causes?
Several factors could contribute to a lack of inhibitory activity in a cell-based assay. These include:
-
Cell permeability: Ensure that this compound is able to effectively penetrate the cell membrane of your specific cell line.
-
Inhibitor degradation: For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals as the compound's stability in cell culture media may vary.
-
Off-target effects or pathway crosstalk: Other signaling pathways might be compensating for the inhibition of MAPK13.[3][4] Consider investigating related pathways or using a combination of inhibitors.
-
Cell health and density: Variations in cell health, passage number, and seeding density can significantly impact experimental outcomes. Maintain consistent cell culture practices.
Q5: How can I confirm that this compound is engaging its target in my cells?
A common method to confirm target engagement is to assess the phosphorylation status of a known downstream substrate of MAPK13. A key downstream target is the eukaryotic elongation factor-2 kinase (eEF2K), which is phosphorylated and inactivated by MAPK13.[5][6] Inhibition of MAPK13 by this compound should lead to a decrease in the phosphorylation of eEF2K and a subsequent increase in the phosphorylation of eEF2 at threonine 56 (T56).[5] This can be measured by Western blotting.
Troubleshooting Guides
Biochemical Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Higher than expected IC50 value | Incorrect ATP concentration. The IC50 value of an ATP-competitive inhibitor is sensitive to the ATP concentration in the assay.[7] | Determine the Michaelis constant (Km) of ATP for your specific kinase and use an ATP concentration equal to the Km. |
| Inactive enzyme. | Ensure the kinase is active. Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. | |
| Substrate quality is poor. | Use a high-purity substrate with the correct sequence. | |
| High variability between replicates | Pipetting inaccuracies, especially with small volumes. | Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Inadequate mixing of reagents. | Ensure all components are thoroughly mixed before and after addition to the assay plate. | |
| Edge effects in the microplate due to evaporation. | Avoid using the outermost wells or fill them with buffer or water to maintain humidity. | |
| No inhibition observed | Incorrect assay setup. | Verify the concentrations of all reagents, including the enzyme, substrate, and ATP. Ensure the correct buffer conditions (pH, salts) are used. |
| Degraded inhibitor. | Prepare fresh dilutions of this compound from a new stock for each experiment. |
Cell-Based Assay (Western Blot) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No change in downstream target phosphorylation | Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell line. |
| Low abundance of the phosphorylated target protein. | Load a sufficient amount of total protein (typically 20-40 µg) onto the gel. Consider enriching for your target protein via immunoprecipitation before Western blotting. | |
| Inefficient antibody binding. | Optimize blocking buffers and antibody concentrations. Ensure the primary antibody is specific for the phosphorylated form of the target. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and ensure cells are in the logarithmic growth phase before treatment. |
| Inconsistent inhibitor treatment. | Use a calibrated pipette for adding the inhibitor and ensure uniform mixing in the culture medium. Maintain consistent incubation times across all replicates. | |
| Unexpected changes in other signaling pathways | Off-target effects of the inhibitor at higher concentrations. | Perform a kinase panel screen to assess the selectivity of this compound at the concentrations used in your experiments. |
| Cellular compensation mechanisms. | Investigate the activity of related signaling pathways that might be activated in response to MAPK13 inhibition. |
Quantitative Data Summary
| Inhibitor | Target | Reported IC50 (Biochemical Assay) | Reported IC50 (Cell-Based Assay) | Reference |
| This compound | MAPK13 (p38δ) | 620 nM | 4.63 µM (Vero E6 cells) | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound Activity
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Prepare a stock solution of recombinant active MAPK13 enzyme in kinase buffer.
-
Prepare a stock solution of a suitable substrate for MAPK13 (e.g., a peptide substrate).
-
Prepare a stock solution of ATP at a concentration equal to the Km for MAPK13.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure:
-
Add the kinase buffer, MAPK13 enzyme, and substrate to the wells of a microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction using a suitable method (e.g., adding a stop solution containing EDTA).
-
Detect the kinase activity. This can be done using various methods such as radiometric assays that measure the incorporation of radioactive phosphate (B84403) into the substrate, or luminescence/fluorescence-based assays that measure ATP consumption or ADP production.[8][9]
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phosphorylated eEF2 (p-eEF2)
This protocol describes how to assess the downstream effects of this compound in a cell-based assay.
-
Cell Culture and Treatment:
-
Seed your cells of interest in culture plates and allow them to adhere and grow to a suitable confluency (typically 70-80%).
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a predetermined amount of time.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C to remove cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated eEF2 (p-eEF2 T56) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total eEF2 or a housekeeping protein like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-eEF2 to total eEF2 for each sample to determine the effect of this compound on eEF2 phosphorylation.
-
Visualizations
Caption: MAPK13 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for verifying this compound activity.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitogen-activated protein kinase 13 - Olink Explore Oncology II — Olink® [olink.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
Validation & Comparative
A Comparative Guide to Mapk13-IN-1 and Other p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mapk13-IN-1 with other inhibitors of the p38 mitogen-activated protein kinase (MAPK) family. The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target for therapeutic intervention in a variety of diseases. This document summarizes the available quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes key biological and experimental processes.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a highly conserved signaling cascade. It is typically activated by cellular stresses and inflammatory cytokines. This activation leads to the phosphorylation of downstream targets, culminating in a cellular response. The four isoforms of p38 MAPK—α (MAPK14), β (MAPK11), γ (MAPK12), and δ (MAPK13)—exhibit distinct tissue distribution and substrate specificity, leading to their involvement in different physiological and pathological processes.
A Comparative Guide to the Specificity of p38δ (MAPK13) Inhibitors for Researchers
For researchers in pharmacology, cell biology, and drug discovery, the precise targeting of individual kinase isoforms is paramount. This guide provides a comparative analysis of inhibitors for p38 delta (MAPK13), a key player in cellular stress responses, inflammation, and apoptosis. We present a detailed examination of Doramapimod (BIRB 796), a well-characterized pan-p38 inhibitor, and contrast its activity with isoform-selective compounds to aid in the selection of the most appropriate tool for your research needs.
The mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of a multitude of cellular processes. The p38 MAPK family, in particular, is activated by inflammatory cytokines and cellular stress, leading to the phosphorylation of downstream targets that modulate gene expression and cellular fate. This family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). While sharing a degree of homology, each isoform exhibits distinct tissue distribution and substrate specificity, underscoring the necessity for selective inhibitors to dissect their individual biological roles.
This guide focuses on p38δ, an isoform implicated in various physiological and pathological processes, including keratinocyte differentiation, apoptosis, and tumor development. Understanding its specific functions requires tools that can distinguish its activity from the other closely related p38 isoforms.
Comparison of Inhibitor Specificity for p38 Isoforms
To facilitate a clear comparison, the following table summarizes the inhibitory potency (IC50) of several key compounds against the four p38 MAPK isoforms.
| Inhibitor | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) | Selectivity Profile |
| Doramapimod (BIRB 796) | 38[1][2] | 65[1][2] | 200[1][2] | 520[1][2] | Pan-p38 inhibitor |
| SB203580 | ~50-600 | ~50-600 | Inactive | Inactive | p38α/β selective |
| SB202190 | 50[3] | 100[3] | Inactive[4] | Inactive[4] | p38α/β selective |
| AD80 | Weakly active | Weakly active | Active | Active | p38γ/δ selective[1] |
Doramapimod (BIRB 796) is a potent, orally available inhibitor that targets all four p38 MAPK isoforms.[5][6] It binds to an allosteric site on the kinase, a mechanism that confers high affinity.[6] Its utility lies in studies where a broad inhibition of the p38 pathway is desired. However, its lack of isoform specificity makes it challenging to attribute observed effects solely to p38δ inhibition.
In contrast, the widely used inhibitors SB203580 and SB202190 exhibit selectivity for p38α and p38β isoforms, while being largely inactive against p38γ and p38δ.[4] This property makes them useful tools for studying the roles of p38α and p38β, but they are unsuitable for investigating p38δ-specific functions.
More recently, compounds with selectivity for p38γ and p38δ have been identified. AD80 , for instance, has been shown to be a direct inhibitor of p38γ and p38δ, with weaker activity against p38α and p38β.[1] Such compounds represent a significant advancement for researchers focusing on the specific roles of the lesser-studied p38 isoforms.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and how their specificity is determined, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for a kinase inhibition assay.
Caption: The p38 MAPK signaling cascade.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
In Vitro p38δ Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 value of a test compound against p38δ using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human p38δ (MAPK13) enzyme
-
Kinase substrate (e.g., recombinant ATF2)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test inhibitor compound
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test inhibitor in DMSO. Further dilute these in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid effects on enzyme activity.
-
Assay Plate Setup: Add a small volume (e.g., 1-5 µL) of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the recombinant p38δ enzyme and the kinase substrate in the kinase assay buffer. Add this mixture to the wells containing the inhibitor.
-
Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure linear reaction kinetics.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
To determine isoform selectivity, this assay should be performed in parallel for p38α, p38β, and p38γ, using the respective recombinant enzymes.
Conclusion
The selection of an appropriate p38 MAPK inhibitor is critical for the accurate interpretation of experimental results. For researchers aiming to investigate the specific roles of p38δ, the use of isoform-selective inhibitors like AD80 is highly recommended. While pan-p38 inhibitors such as Doramapimod (BIRB 796) are valuable for studying the overall effects of p38 pathway inhibition, they cannot be used to definitively assign a function to a single isoform. Conversely, p38α/β-selective inhibitors like SB203580 and SB202190 serve as excellent negative controls in studies focused on p38δ. By carefully considering the selectivity profiles of available inhibitors and employing rigorous experimental protocols, researchers can confidently dissect the intricate functions of p38δ in health and disease.
References
- 1. Phenotype-based screens with conformation-specific inhibitors reveal p38 gamma and delta as targets for HCC polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selleck Chemical LLC Doramapimod (BIRB 796) 5mg 285983-48-4, Quantity: | Fisher Scientific [fishersci.com]
- 3. Comparative chemical array screening for p38γ/δ MAPK inhibitors using a single gatekeeper residue difference between p38α/β and p38γ/δ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the structure and function of the fourth member of p38 group mitogen-activated protein kinases, p38delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe DORAMAPIMOD | Chemical Probes Portal [chemicalprobes.org]
- 6. Pardon Our Interruption [opnme.com]
A Comparative Guide: Mapk13-IN-1 versus MAPK14 Inhibitors for Researchers
For researchers and professionals in drug development, the targeted inhibition of Mitogen-Activated Protein Kinases (MAPKs) presents a promising avenue for therapeutic intervention in a host of diseases. This guide provides a detailed comparison of Mapk13-IN-1, a known inhibitor of MAPK13 (p38δ), with a selection of prominent inhibitors targeting MAPK14 (p38α).
This document summarizes key quantitative data, outlines experimental methodologies for inhibitor assessment, and visualizes the relevant signaling pathways to offer a comprehensive resource for informed decision-making in research and development.
Introduction to MAPK13 and MAPK14
The p38 MAPK family, consisting of four isoforms (α, β, γ, and δ), plays a pivotal role in cellular responses to external stressors and inflammatory cytokines. MAPK14 (p38α) is the most extensively studied isoform and is ubiquitously expressed, making it a central player in inflammatory responses.[1] In contrast, MAPK13 (p38δ) exhibits a more restricted tissue expression, suggesting that its inhibition could offer a more targeted therapeutic approach with potentially fewer off-target effects.[2] Both kinases are activated by upstream MAP2Ks (MKK3, MKK4, and MKK6) and are implicated in various pathological conditions, including inflammatory diseases, cancer, and neurodegenerative disorders.[3][4][5][6]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against MAPK13 and a panel of well-characterized MAPK14 inhibitors against their primary target. It is important to note that these values are compiled from various sources and experimental conditions may differ. A direct head-to-head comparison under identical assay conditions would be necessary for a definitive assessment of relative potency.
| Inhibitor | Primary Target | IC50 (nM) | Additional Information |
| This compound | MAPK13 (p38δ) | 620 | |
| SB203580 | MAPK14 (p38α) | 50-500 | Also inhibits p38β. |
| BIRB 796 (Doramapimod) | MAPK14 (p38α) | 0.1 | Binds to the DFG-out conformation. |
| SB202190 | MAPK14 (p38α) | 50 | Potent and selective inhibitor of p38α and p38β. |
| VX-745 | MAPK14 (p38α) | 16 | Potent and selective p38α inhibitor. |
| Losmapimod | MAPK14 (p38α) | 8.1 | Orally active p38α/β inhibitor. |
| Skepinone-L | MAPK14 (p38α) | 1.3 | Highly potent and selective p38α inhibitor. |
Signaling Pathways
To visualize the roles of MAPK13 and MAPK14 in cellular signaling, the following diagrams illustrate their canonical activation pathways.
Figure 1: Simplified MAPK14 (p38α) Signaling Pathway. Extracellular stimuli activate a MAP3K, which in turn phosphorylates and activates MKK3 or MKK6. These MAP2Ks then dually phosphorylate and activate MAPK14, leading to the phosphorylation of downstream substrates and subsequent cellular responses.
Figure 2: Simplified MAPK13 (p38δ) Signaling Pathway. Similar to MAPK14, MAPK13 is activated by MKK3 and MKK6 in response to cellular stress and cytokines. Activated MAPK13 phosphorylates a distinct set of downstream substrates, leading to specific cellular outcomes.
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for drug development. Below is a generalized protocol for an in vitro kinase inhibition assay, which can be adapted to assess the activity of inhibitors against MAPK13, MAPK14, and other kinases.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for measuring kinase activity by quantifying the amount of ATP remaining in the reaction after phosphorylation. A decrease in luminescence indicates higher kinase activity, while potent inhibitors will result in a higher luminescent signal.
Materials:
-
Purified recombinant MAPK13 or MAPK14 enzyme
-
Specific peptide substrate for the respective kinase
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (typically ≤1%).
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2X enzyme/substrate mixture (containing the purified kinase and its peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be accurately assessed.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Signal Detection:
-
Add 25 µL of the luminescent kinase assay reagent to each well to stop the kinase reaction and initiate the luciferase reaction.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
The following diagram illustrates the general workflow for determining the IC50 of a kinase inhibitor.
Figure 3: Experimental Workflow for IC50 Determination. This diagram outlines the key steps involved in a typical in vitro kinase assay to determine the potency of an inhibitor.
Concluding Remarks
The selection of a kinase inhibitor for research or therapeutic development requires a thorough understanding of its potency, selectivity, and the biological context in which its target operates. While MAPK14 has been a major focus of drug discovery efforts for inflammatory diseases, the more restricted expression pattern of MAPK13 suggests it may be a valuable target for specific indications with a potentially improved safety profile.
This compound serves as a useful tool for probing the function of MAPK13. However, a comprehensive head-to-head comparison with a panel of highly potent and selective MAPK14 inhibitors, assessing both on-target potency and off-target activities across the kinome, is essential for a complete understanding of their relative merits. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to design and interpret such comparative studies. Future investigations should aim to generate these direct comparative data to facilitate the rational design and application of next-generation MAPK inhibitors.
References
- 1. assaygenie.com [assaygenie.com]
- 2. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. uniprot.org [uniprot.org]
- 5. MAPK14 - Wikipedia [en.wikipedia.org]
- 6. MAPK13 - Wikipedia [en.wikipedia.org]
Validating Mapk13-IN-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Mapk13-IN-1, a known inhibitor of Mitogen-activated protein kinase 13 (MAPK13), also known as p38 delta. We will explore experimental protocols and comparative data for this compound and its alternatives, offering insights into their potency and cellular efficacy.
Introduction to MAPK13 and Target Engagement
MAPK13 is a member of the p38 MAPK family, which plays a crucial role in cellular responses to stress and inflammation.[1] Unlike the ubiquitously expressed p38α (MAPK14), p38δ (MAPK13) exhibits a more tissue-specific expression pattern, making it an attractive therapeutic target for various diseases, including inflammatory conditions and specific types of cancer.[1][2] Validating that a small molecule inhibitor like this compound directly interacts with and inhibits MAPK13 within a cellular context is a critical step in drug discovery. This process, known as target engagement, confirms the mechanism of action and provides a quantitative measure of a compound's potency in a physiologically relevant environment.
Comparative Analysis of MAPK13 Inhibitors
Several small molecule inhibitors targeting p38 MAP kinases are available. This section compares this compound with notable alternatives based on their reported biochemical and cellular potencies.
| Inhibitor | Target(s) | Biochemical IC50 (MAPK13) | Cellular Potency | Citation(s) |
| This compound | MAPK13 (p38δ) | 620 nM | IC50: 4.63 μM (Vero E6 cells) | [1] |
| BIRB 796 (Doramapimod) | p38α, β, γ, δ | 520 nM | EC50: 16-22 nM (TNF-α release in LPS-stimulated THP-1 cells) | [2] |
| SB 203580 | p38α, β | Weakly inhibits p38δ | Not specified for p38δ | |
| NuP-3 | MAPK13, MAPK14 | 7 nM | Effective blockade of IL-13-stimulated MUC5AC and CLCA1 mRNA expression in hTECs | [3][4] |
| NuP-4A | MAPK13 | Markedly enhanced selectivity for MAPK13 over MAPK14 | IC50: 7-15 nM (inhibition of GPNMB-enhanced cell growth in human basal-cell organoids) | [5] |
Key Methodologies for Validating Target Engagement
Several robust methods can be employed to confirm and quantify the interaction of inhibitors with MAPK13 in cells. The choice of assay depends on the specific research question, available resources, and desired throughput.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular environment.[6] The principle is based on the ligand-induced thermal stabilization of the target protein. When an inhibitor binds to MAPK13, the protein-ligand complex becomes more resistant to heat-induced denaturation. This stabilization can be quantified by measuring the amount of soluble MAPK13 remaining at different temperatures.
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: CETSA for MAPK13
-
Cell Culture and Treatment: Plate cells known to express MAPK13 (e.g., HEK293T, A549) and grow to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest cells by scraping or trypsinization, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
-
Detection of Soluble MAPK13: Analyze the soluble fractions by Western blotting using a specific anti-MAPK13 antibody. Quantify the band intensities to determine the amount of soluble MAPK13 at each temperature.
-
Data Analysis: Plot the percentage of soluble MAPK13 against the temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. Isothermal dose-response curves can also be generated by heating cells at a single, optimized temperature with varying inhibitor concentrations to determine the EC50 of target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein.[7] This technology uses a NanoLuc® luciferase-tagged MAPK13 and a cell-permeable fluorescent tracer that binds to the kinase's active site. When the tracer is bound to the NanoLuc®-MAPK13 fusion protein, BRET occurs. A test compound that binds to MAPK13 will compete with the tracer, leading to a decrease in the BRET signal, which can be measured to determine the compound's cellular affinity.
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Experimental Protocol: NanoBRET™ for MAPK13
-
Cell Transfection: On day one, transfect HEK293T cells with a plasmid encoding a NanoLuc®-MAPK13 fusion protein. Co-transfection with a carrier DNA may be necessary to optimize expression levels. Plate the transfected cells in a white, tissue culture-treated 96-well or 384-well plate.[7]
-
Compound and Tracer Addition: On day two, prepare serial dilutions of this compound. Add the diluted compound and the NanoBRET™ kinase tracer (at a pre-optimized concentration) to the cells. Include wells with tracer only (for maximum BRET) and vehicle only (for background).
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for a period to allow the compound and tracer to reach binding equilibrium with the target protein (e.g., 2 hours).[8]
-
Substrate Addition and Signal Measurement: Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor to all wells. Immediately measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a plate reader equipped with appropriate filters.[8]
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Normalize the data to the vehicle and maximum inhibition controls. Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Downstream Signaling and Functional Assays
Validating target engagement can also be achieved by measuring the modulation of downstream signaling pathways or cellular functions known to be regulated by MAPK13. For instance, MAPK13 can phosphorylate various substrates, leading to changes in gene expression and cellular phenotypes.
p38 MAPK Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway highlighting MAPK13.
Experimental Protocol: Phospho-protein Western Blot
-
Cell Culture and Treatment: Culture cells and treat with this compound as described for the CETSA protocol.
-
Stimulation: After inhibitor pre-treatment, stimulate the cells with a known activator of the p38 MAPK pathway (e.g., anisomycin, UV radiation, or a pro-inflammatory cytokine) for a short period (e.g., 15-30 minutes).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
Western Blot Analysis: Perform Western blotting using antibodies specific for the phosphorylated form of a known MAPK13 substrate (e.g., phospho-ATF2) and a total protein antibody for normalization.
-
Data Analysis: A reduction in the phosphorylation of the downstream substrate in the presence of this compound indicates target engagement and inhibition of kinase activity.
Conclusion
Validating the cellular target engagement of this compound is essential for its characterization as a specific and potent inhibitor. The methodologies described in this guide, including CETSA, NanoBRET™, and downstream signaling analysis, provide a robust toolkit for researchers. While direct comparative cellular target engagement data for this compound using CETSA and NanoBRET is not yet widely published, the provided protocols offer a clear path for generating such critical information. The existing data suggests that newer compounds like NuP-3 and NuP-4A exhibit high potency and selectivity for MAPK13, setting a benchmark for future comparative studies. By employing these advanced techniques, researchers can confidently assess the cellular efficacy of this compound and other inhibitors, accelerating the development of novel therapeutics targeting the p38δ MAPK pathway.
References
- 1. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NuP-3 | MAPK13 inhibitor | Probechem Biochemicals [probechem.com]
- 4. A potent MAPK13–14 inhibitor prevents airway inflammation and mucus production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. CETSA [cetsa.org]
- 7. researchgate.net [researchgate.net]
- 8. eubopen.org [eubopen.org]
Comparative Analysis of Mapk13-IN-1 Cross-reactivity with other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor Mapk13-IN-1 and its cross-reactivity with other kinases, particularly focusing on the p38 MAP kinase family. Understanding the selectivity profile of a kinase inhibitor is crucial for interpreting experimental results and predicting potential off-target effects in drug development. This document summarizes available quantitative data, outlines experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13), also known as p38 delta (p38δ). The p38 MAPK family, consisting of four isoforms (α, β, γ, and δ), are key regulators of cellular responses to inflammatory cytokines and environmental stress. While the isoforms share sequence homology, they exhibit distinct tissue expression patterns and substrate specificities, suggesting that isoform-selective inhibitors could offer more targeted therapeutic interventions with fewer side effects. Recent research has focused on developing inhibitors with high selectivity for MAPK13 to explore its specific roles in various disease pathologies. A highly selective inhibitor, NuP-4, which is structurally related to commercially available this compound, has been developed and characterized for its high potency and selectivity for MAPK13.
Quantitative Analysis of Kinase Inhibition
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the inhibitory activity of the selective MAPK13 inhibitor NuP-4, a close analog of this compound, against its primary target MAPK13 and the closely related isoform MAPK14 (p38α).
| Kinase Target | Inhibitor | IC50 (nM) | Reference |
| MAPK13 (p38δ) | NuP-4 | 15 | [1] |
| MAPK14 (p38α) | NuP-4 | No Inhibition | [1] |
Table 1: Inhibitory activity of NuP-4 against p38 MAPK isoforms. The data demonstrates the high selectivity of NuP-4 for MAPK13 over MAPK14.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental approach for assessing kinase inhibitor selectivity, the following diagrams are provided.
Caption: p38 MAPK signaling cascade and the inhibitory action of this compound.
Caption: General workflow for kinase inhibitor cross-reactivity profiling.
Experimental Protocols
The determination of kinase inhibitor selectivity and potency is performed using various biochemical assays. Below are detailed methodologies for two common approaches.
Immobilized Metal Affinity Polarization (IMAP) Kinase Assay
This assay is used to measure the enzymatic activity of a kinase and the inhibitory effect of a compound by detecting the phosphorylation of a fluorescently labeled substrate.
Principle: The assay quantifies the phosphorylation of a fluorescein-labeled peptide substrate by the kinase. The phosphorylated substrate binds to a trivalent metal-based nanoparticle reagent, which slows its molecular rotation and results in a high fluorescence polarization value. Unphosphorylated substrate does not bind to the nanoparticles and exhibits low fluorescence polarization. The degree of inhibition by a test compound is proportional to the decrease in fluorescence polarization.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/ml BSA, 1 mM DTT).
-
Dilute the active, phosphorylated MAPK13 enzyme to the desired concentration (e.g., 5-35 nM) in kinase buffer.
-
Prepare a solution of the FITC-labeled peptide substrate (e.g., 100 nM) and ATP (at its Km concentration, e.g., 3 µM) in kinase buffer.
-
Serially dilute the test compound (e.g., this compound) in DMSO and then in kinase buffer to achieve the final desired concentrations.
-
-
Assay Procedure:
-
Add the diluted test compound to the wells of a 384-well microplate.
-
Add the diluted kinase to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature, ensuring the reaction is in the linear phase.
-
-
Detection:
-
Stop the kinase reaction by adding the IMAP binding solution containing the trivalent metal-coated nanoparticles.
-
Incubate for at least 60 minutes at room temperature to allow for the binding of the phosphorylated substrate to the nanoparticles.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
KINOMEscan® Competition Binding Assay
This high-throughput assay platform measures the binding of a test compound to a large panel of kinases, providing a comprehensive selectivity profile.
Principle: The assay is based on a competition between the test inhibitor and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound has bound to the kinase and prevented its interaction with the immobilized ligand.
Detailed Protocol:
-
Assay Components:
-
A panel of human kinases, each tagged with a unique DNA identifier.
-
An immobilized, broad-spectrum kinase inhibitor coupled to a solid support (e.g., beads).
-
The test compound solubilized in DMSO.
-
-
Binding Reaction:
-
The DNA-tagged kinases are incubated with the test compound at a fixed concentration (for single-point screening) or a range of concentrations (for Kd determination) and the immobilized ligand in a microplate.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
-
Washing and Elution:
-
Unbound components are removed by washing the solid support.
-
The bound kinase-DNA conjugate is then eluted.
-
-
Quantification:
-
The amount of eluted DNA is quantified using qPCR with primers specific to the DNA tag of each kinase.
-
The qPCR signal is proportional to the amount of kinase bound to the immobilized ligand.
-
-
Data Analysis:
-
For single-point screening, the results are typically expressed as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the presence of DMSO. A lower %Ctrl value indicates stronger binding of the test compound.
-
For dose-response experiments, the dissociation constant (Kd) is calculated by plotting the amount of bound kinase against the test compound concentration.
-
Conclusion
The available data for NuP-4, a close analog of this compound, demonstrates its high potency and remarkable selectivity for MAPK13 over the closely related MAPK14 isoform. This level of selectivity is crucial for dissecting the specific biological functions of MAPK13. While a comprehensive kinome-wide screen for this compound or NuP-4 is not publicly available at the time of this guide's publication, the provided data strongly supports its use as a selective tool for studying MAPK13. Researchers using this inhibitor should, however, remain mindful of the potential for off-target effects against a broader range of kinases and consider performing wider selectivity profiling for their specific applications. The experimental protocols detailed in this guide provide a framework for conducting such validation studies.
References
Comparative Analysis of Mapk13-IN-1 Potency: A Focus on MAPK13 vs. MAPK14 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Mapk13-IN-1 against two closely related p38 mitogen-activated protein kinases (MAPKs): MAPK13 (p38δ) and MAPK14 (p38α). The p38 signaling cascades are critical in cellular responses to inflammatory cytokines and environmental stress, making them key targets in drug discovery. Understanding the selectivity of inhibitors like this compound is crucial for developing targeted therapies with minimal off-target effects. This document summarizes the available quantitative data, details the experimental methodology for potency determination, and illustrates the relevant signaling pathway.
Data Presentation: Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the reported biochemical IC50 value of this compound for MAPK13.
| Target Kinase | Inhibitor | IC50 (Biochemical Assay) | Selectivity Profile |
| MAPK13 (p38δ) | This compound | 620 nM[1] | Selective inhibitor of MAPK13.[2] |
| MAPK14 (p38α) | This compound | Data not publicly available. | Described as a selective MAPK13 inhibitor, suggesting significantly weaker inhibition of MAPK14.[2] |
Note: While a specific IC50 value for MAPK14 is not found in the reviewed public literature, the characterization of this compound as a "selective" inhibitor implies its potency against MAPK14 is substantially lower than against MAPK13.
Experimental Protocols
The determination of inhibitor potency is highly dependent on the assay conditions. The reported IC50 value for this compound against MAPK13 was determined using a biochemical assay.
Biochemical Kinase Inhibition Assay (Immobilized Metal Affinity Polarization - IMAP)
This method quantifies the inhibitory effect of a compound on the activity of a purified, activated kinase enzyme in vitro.
Principle: The IMAP assay measures the phosphorylation of a fluorescently labeled peptide substrate by the target kinase. The phosphorylated product binds to nanoparticles functionalized with metal-based coordination complexes, leading to a change in fluorescence polarization. An inhibitor will reduce the rate of substrate phosphorylation, thus preventing this change.
Detailed Methodology: [3]
-
Preparation of Activated Kinase:
-
Full-length, 6-His-tagged human MAPK13 is expressed and purified.
-
To activate the kinase, it is incubated with a constitutively active upstream kinase, GST-MKK6, in the presence of ATP. The reaction buffer typically contains 50 mM HEPES, 10 mM MgCl2, and 1 mM DTT.
-
Following activation, the MKK6 is removed from the solution, for instance, by using glutathione (B108866) sepharose beads.
-
Activation of MAPK13 is confirmed via Western blot using an antibody specific to the phosphorylated form (e.g., anti-phospho-p38-MAPK T180/Y182).
-
-
IMAP Assay Reaction:
-
Reactions are performed in 96-well or 384-well plates.
-
Each reaction well contains the test compound (this compound) at varying concentrations (e.g., 0-100 µM).
-
A fixed concentration of activated MAPK13 (typically in the low nanomolar range, e.g., 5-35 nM) is added.
-
The reaction is initiated by adding a mixture of ATP (at a concentration near its Km, e.g., 3 µM) and a FITC-labeled peptide substrate.
-
-
Data Acquisition and Analysis:
-
The reaction is allowed to proceed for a set time within the linear kinetic phase.
-
The IMAP binding reagent is added, and the fluorescence polarization (mP) is measured using a suitable plate reader.
-
The IC50 value is calculated by plotting the inhibitor concentration against the percentage of kinase inhibition and fitting the data to a dose-response curve using non-linear regression.
-
Signaling Pathway and Inhibitor Action
MAPK13 and MAPK14 are components of the p38 MAPK signaling pathway. This pathway is activated by upstream kinases (MKK3/6) in response to extracellular stimuli like cytokines and stress. Once activated, p38 kinases phosphorylate various downstream targets, including other kinases and transcription factors, leading to cellular responses such as inflammation, apoptosis, and cell differentiation. This compound selectively binds to and inhibits the kinase activity of MAPK13, thereby blocking the downstream signaling cascade.
References
- 1. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Guide to MAPK13-IN-1 and BIRB 796: Unraveling Phenotypic Differences
In the landscape of kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) pathway, both MAPK13-IN-1 and BIRB 796 have emerged as critical tools for researchers in cellular biology and drug discovery. While both compounds modulate the p38 MAPK signaling cascade, a closer examination reveals significant differences in their target selectivity, potency, and consequential phenotypic effects. This guide provides a comprehensive comparison of this compound and BIRB 796, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.
Mechanism of Action and Target Specificity
The fundamental difference between this compound and BIRB 796 lies in their target specificity within the p38 MAPK family, which comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).
This compound is a small molecule inhibitor that demonstrates specificity for MAPK13 (p38δ) .[1] This isoform-specific inhibition is crucial for dissecting the unique biological roles of MAPK13, which is expressed in a more tissue-restricted manner compared to the ubiquitous p38α.[2]
BIRB 796 (Doramapimod) , in contrast, is a potent, allosteric inhibitor that targets all four p38 MAPK isoforms (a pan-p38 inhibitor).[3][4] It binds to an allosteric site on the kinase, inducing a conformational change that prevents ATP binding, and is characterized by a remarkably slow dissociation rate, leading to sustained inhibition.[4]
Biochemical Potency and Selectivity
The in vitro inhibitory activities of this compound and BIRB 796 highlight their distinct profiles.
| Inhibitor | Target | IC50 | Binding Affinity (Kd) | Key Off-Targets (IC50) |
| This compound | MAPK13 (p38δ) | 620 nM | Not reported | Not reported |
| BIRB 796 | p38α (MAPK14) | 38 nM | 50-100 pM | JNK2α2 (98 nM) |
| p38β (MAPK11) | 65 nM | c-Raf-1 (1.4 µM) | ||
| p38γ (MAPK12) | 200 nM | |||
| p38δ (MAPK13) | 520 nM |
Table 1: Comparison of the in vitro potency and selectivity of this compound and BIRB 796. Data compiled from multiple sources.[3]
Phenotypic Differences: A Comparative Overview
The divergent target profiles of this compound and BIRB 796 translate into distinct phenotypic consequences in cellular and in vivo models.
Anti-inflammatory Effects
BIRB 796 has been extensively studied for its potent anti-inflammatory properties, primarily through the inhibition of p38α, which plays a central role in the production of pro-inflammatory cytokines like TNFα and IL-1β.[4] For instance, BIRB 796 effectively inhibits LPS-induced TNFα production in human peripheral blood mononuclear cells (PBMCs) and whole blood. However, its effects can be cell-type dependent. One study showed that while BIRB 796 reduced LPS-mediated IL-8 production in THP-1 cells, it did not have the same effect in Raw 264.7 cells, despite inhibiting p38 phosphorylation in both.[5]
The specific anti-inflammatory role of inhibiting MAPK13 with this compound is less characterized in direct comparative studies. However, given the role of MAPK13 in certain inflammatory responses, it is plausible that this compound would exhibit a more nuanced anti-inflammatory profile, potentially affecting specific cell types or pathways where MAPK13 is the predominant isoform.
Anti-cancer Effects
Both inhibitors have demonstrated anti-cancer properties, but their efficacy and the underlying mechanisms can differ.
BIRB 796 has been shown to inhibit proliferation and invasion in various cancer cell lines. In glioblastoma cells, BIRB 796 decreased cell viability, inhibited DNA synthesis, and reduced migration and invasion.[6][7] It has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents, such as VX680 in cervical cancer.[8]
This compound has been shown to have a synergistic effect with the mTORC1 inhibitor rapamycin (B549165) in suppressing the growth of cancer cells with hyperactive mTORC1 signaling.[1] This suggests that in specific genetic contexts, selective inhibition of MAPK13 can be a valuable therapeutic strategy. Studies on gynecological cancer stem cells have indicated that MAPK13 plays a role in their maintenance and tumor-initiating ability, and its knockdown reduced the cancer stem cell population.[9]
| Feature | This compound | BIRB 796 |
| Effect on Cell Proliferation | Synergistically suppresses growth with rapamycin in mTORC1-hyperactive cancer cells.[1] | Inhibits proliferation in various cancer cell lines, including glioblastoma.[6][7] |
| Effect on Cell Invasion | Not extensively reported. | Inhibits invasion of glioblastoma cells.[6][7] |
| Effect on Cytokine Production | Not extensively reported in comparative studies. | Potently inhibits pro-inflammatory cytokine production (e.g., TNFα). |
| Effect on Cancer Stem Cells | May play a role in the maintenance of gynecological cancer stem cells.[9] | Not extensively reported. |
Table 2: Summary of key phenotypic differences between this compound and BIRB 796 in cancer and inflammatory models.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IMAP)
This assay is used to determine the IC50 values of the inhibitors against their target kinases.
Principle: The Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) assay measures the phosphorylation of a fluorescently labeled substrate peptide by the kinase. When the substrate is phosphorylated, it binds to nanoparticles containing trivalent metal ions, leading to a change in fluorescence polarization.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20). Prepare a stock solution of the inhibitor in DMSO and perform serial dilutions. Prepare a solution of the active kinase (e.g., recombinant p38δ) and a fluorescently labeled substrate peptide. Prepare an ATP solution.
-
Kinase Reaction: In a microplate, add the kinase, the inhibitor at various concentrations, and the substrate peptide. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding the IMAP binding reagent containing the nanoparticles. Incubate for at least 60 minutes at room temperature to allow for binding.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10][11]
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the inhibitor (this compound or BIRB 796) or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[12][13][14][15]
Western Blot Analysis of p38 MAPK Pathway Activation
This technique is used to assess the phosphorylation status of key proteins in the p38 MAPK signaling pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the total and phosphorylated forms of the target proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time, followed by stimulation with an appropriate agonist (e.g., anisomycin, LPS) to activate the p38 MAPK pathway. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK and a loading control like GAPDH or β-actin.[16][17][18][19]
Visualizing the Signaling Pathways and Experimental Workflows
Caption: The p38 MAPK signaling cascade and points of inhibition by BIRB 796 and this compound.
Caption: A typical experimental workflow for Western Blot analysis of p38 MAPK pathway inhibition.
Conclusion
The choice between this compound and BIRB 796 should be guided by the specific research question. For studies aiming to understand the broad consequences of p38 MAPK inhibition or to achieve potent, pan-isoform suppression of this pathway, BIRB 796 is an excellent and well-characterized tool. Its extensive documentation on anti-inflammatory and anti-cancer effects provides a solid foundation for its use.
Conversely, for researchers investigating the specific functions of the p38δ isoform (MAPK13), this compound offers a more targeted approach. Its selectivity allows for the dissection of MAPK13-specific signaling pathways, which is particularly relevant in tissues and disease models where MAPK13 expression is prominent. The synergistic effects observed with other targeted therapies also highlight its potential in combinatorial studies.
As with any pharmacological tool, it is crucial for researchers to be aware of the potential for off-target effects and to include appropriate controls in their experiments. This comparative guide serves as a starting point for making an informed decision, and further investigation into the specific cellular context of interest is always recommended.
References
- 1. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. opnme.com [opnme.com]
- 5. BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The p38 MAPK inhibitor BIRB796 enhances the antitumor effects of VX680 in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK13 is preferentially expressed in gynecological cancer stem cells and has a role in the tumor-initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. researchhub.com [researchhub.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison of p38 MAPK Inhibitors: Mapk13-IN-1 vs. SB203580
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway: Mapk13-IN-1, a selective inhibitor of the p38δ (MAPK13) isoform, and SB203580, a widely used, first-generation inhibitor of p38α and p38β isoforms. This objective analysis is designed to assist researchers in selecting the appropriate tool compound for their specific experimental needs by presenting a side-by-side view of their mechanisms of action, potency, selectivity, and supporting experimental data.
Introduction to p38 MAPK Inhibitors
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a host of diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer. The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[2] While p38α and p38β are ubiquitously expressed, p38γ and p38δ exhibit more tissue-specific expression patterns, suggesting distinct physiological roles.[3]
SB203580 is a well-established pyridinyl imidazole (B134444) inhibitor that primarily targets the p38α and p38β isoforms. In contrast, this compound is a more recently highlighted tool compound designed for the specific inhibition of the p38δ isoform, MAPK13.[4] The choice between these inhibitors is critical for dissecting the specific roles of different p38 isoforms in biological processes.
Mechanism of Action
Both this compound and SB203580 are small molecule inhibitors that function by competing with ATP for binding to the kinase domain of their respective p38 MAPK targets. This ATP-competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade.
SB203580 binds to the ATP pocket of p38α and p38β, inhibiting their catalytic activity.[2] It is important to note that at higher concentrations, SB203580 can exhibit off-target effects, inhibiting other kinases such as protein kinase B (PKB/Akt) and, in some contexts, activating the Raf-1 kinase.[5]
This compound is designed to selectively inhibit the MAPK13 (p38δ) isoform.[4] By targeting this specific isoform, it allows for the investigation of the unique biological functions of MAPK13, which has been implicated in processes such as keratinocyte differentiation and tumor development.[6]
Figure 1: p38 MAPK signaling pathway and points of inhibition.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and SB203580, focusing on their in vitro potency and selectivity.
Table 1: In Vitro Potency (IC50)
| Inhibitor | Target | IC50 (nM) |
| This compound | MAPK13 (p38δ) | 620 |
| SB203580 | p38α (SAPK2a) | 50 |
| p38β2 (SAPK2b) | 500 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Kinase Selectivity Profile
| Inhibitor | Off-Target Kinases Inhibited (Potency) |
| This compound | Data not publicly available. Further studies are needed to fully characterize its selectivity profile. |
| SB203580 | LCK, GSK-3β, PKBα (100-500-fold less potent than p38α)[7] |
| JNK2 isoforms (micromolar concentrations) | |
| GAK, CK1, RIP2 (similar or greater potency than p38α in some studies)[8] |
It is crucial for researchers to be aware of the potential off-target effects of SB203580 and to include appropriate controls in their experiments.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare p38 MAPK inhibitors.
Protocol 1: In Vitro Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified p38 MAPK isoforms.
Figure 2: Workflow for an in vitro kinase assay.
Objective: To determine the IC50 values of this compound and SB203580 against their respective p38 MAPK isoforms.
Materials:
-
Purified, active p38 MAPK isoforms (p38α, p38β, p38δ)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2.5 mM DTT, 0.01% Triton X-100)
-
ATP
-
Specific substrate (e.g., ATF-2)
-
This compound and SB203580
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of this compound and SB203580 in DMSO.
-
In a 96-well plate, add the kinase, the specific substrate, and the kinase buffer.
-
Add the diluted inhibitors or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based ADP detection.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Assay (Western Blot)
This assay assesses the ability of the inhibitors to block the phosphorylation of downstream targets of p38 MAPK in a cellular context.
Figure 3: Workflow for Western blot analysis.
Objective: To evaluate the efficacy of this compound and SB203580 in inhibiting the stress-induced phosphorylation of p38 MAPK and its downstream substrate, ATF-2, in cultured cells.
Materials:
-
Cell line expressing the target p38 isoform(s) (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
This compound and SB203580
-
p38 MAPK activator (e.g., anisomycin, UV radiation, or inflammatory cytokines)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-ATF-2, anti-total-ATF-2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound, SB203580, or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator for a predetermined time (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Conclusion and Recommendations
Both this compound and SB203580 are valuable pharmacological tools for investigating the roles of the p38 MAPK pathway. The choice between these two inhibitors should be guided by the specific research question and the p38 isoform of interest.
-
SB203580 is a potent inhibitor of p38α and p38β and is suitable for studies where these isoforms are the primary targets. However, its known off-target effects necessitate careful experimental design, including the use of multiple, structurally distinct inhibitors to confirm on-target activity.
-
This compound offers a more targeted approach for studying the specific functions of MAPK13 (p38δ) . Its use is recommended for dissecting the unique roles of this less-ubiquitously expressed isoform. Researchers should be aware that a comprehensive public kinase selectivity profile for this compound is currently lacking, and further characterization would be beneficial.
For any study utilizing these inhibitors, it is imperative to perform dose-response experiments to determine the optimal concentration that provides maximal target inhibition with minimal off-target effects or cytotoxicity. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these compounds in your research.
References
- 1. MAPK13 - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E2G [e2g-portal.stanford.edu]
- 6. MAPK13 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. rndsystems.com [rndsystems.com]
- 8. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Thermal Shift Assay (CETSA) for MAPK13-IN-1 Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for assessing the binding of inhibitors to Mitogen-activated protein kinase 13 (MAPK13), also known as p38 delta. While specific experimental data for the compound MAPK13-IN-1 is not publicly available, this guide utilizes data from other known MAPK13 inhibitors to illustrate the principles and comparative performance of CETSA against alternative target engagement assays.
Introduction to MAPK13 and Target Engagement
MAPK13 is a serine/threonine kinase that plays a crucial role in cellular responses to inflammatory cytokines and environmental stress.[1][2][3][4][5] As a member of the p38 MAPK family, it is a key component of signaling pathways that regulate a variety of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3][4][5] Consequently, MAPK13 has emerged as a promising therapeutic target for inflammatory diseases, autoimmune disorders, and some cancers.[3]
Verifying that a drug candidate, such as this compound, directly interacts with its intended target within a cellular environment is a critical step in drug discovery. This process, known as target engagement, confirms the mechanism of action and provides confidence in the therapeutic potential of a compound. CETSA is a powerful biophysical technique that allows for the label-free assessment of target engagement in intact cells and tissues.[6]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the thermal stability of a protein is altered upon ligand binding.[6] When a protein is heated, it denatures and aggregates. However, if a ligand is bound to the protein, the protein-ligand complex is often more resistant to heat-induced denaturation. This increased stability can be measured by quantifying the amount of soluble protein remaining after heat treatment at various temperatures.
CETSA Workflow
The general workflow for a CETSA experiment involves treating cells with the compound of interest, heating the cell lysate or intact cells across a temperature gradient, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein in the soluble fraction, typically by Western blotting or mass spectrometry.[6]
Caption: A generalized workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Comparison of Target Engagement Assays
While CETSA is a powerful tool, several other methods can be used to assess target engagement. This section compares CETSA with two common alternatives: Drug Affinity Responsive Target Stability (DARTS) and Stability of Proteins from Rates of Oxidation (SPROX). The following tables provide a summary of their key features and include illustrative data for various MAPK13 inhibitors.
Table 1: Qualitative Comparison of Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Stability of Proteins from Rates of Oxidation (SPROX) |
| Principle | Ligand binding alters protein thermal stability. | Ligand binding protects the protein from proteolysis. | Ligand binding alters protein stability against chemical denaturation and oxidation. |
| Format | In-cell, in-lysate, in-tissue. | Primarily in-lysate. | In-lysate. |
| Detection | Western Blot, Mass Spectrometry, Immunoassays. | Western Blot, Mass Spectrometry. | Mass Spectrometry. |
| Label-free | Yes. | Yes. | Yes. |
| Throughput | Low to high, depending on the detection method. | Low to medium. | Medium. |
| Strengths | Physiologically relevant (in-cell format), versatile. | Does not rely on thermal stability changes. | Provides information on protein stability and ligand binding thermodynamics. |
| Limitations | Not all binding events cause a thermal shift. | Requires careful optimization of protease digestion. | Requires chemical denaturation, which may not reflect physiological conditions. |
Table 2: Quantitative Comparison of MAPK13 Inhibitor Binding (Illustrative Data)
Since specific CETSA data for this compound is unavailable, this table presents data for other MAPK13 inhibitors obtained through various biophysical methods to illustrate the type of quantitative comparisons that can be made.
| Inhibitor | Assay Method | Parameter | Value | Reference |
| Compound 58 | Biolayer Interferometry | Half-life (t1/2) | 12.8 min | [1][7] |
| Compound 117 | Biolayer Interferometry | Half-life (t1/2) | 0.2 min | [1][7] |
| AD80 | Differential Scanning Fluorimetry | ΔTm | 8.93°C | [8] |
| Skepinone-L | Differential Scanning Fluorimetry | ΔTm | Not significant | [8] |
| Sorafenib | Differential Scanning Fluorimetry | ΔTm | Not significant | [8] |
Note: The data in this table is for illustrative purposes to demonstrate the type of quantitative data generated by different biophysical assays. These are not CETSA data for this compound.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for a Kinase Inhibitor
-
Cell Culture and Treatment: Culture cells expressing MAPK13 to approximately 80% confluency. Treat cells with various concentrations of the kinase inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Cell Lysis and Heating: Harvest and wash the cells. Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors. Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Analyze the amount of soluble MAPK13 in each sample by Western blotting using a specific anti-MAPK13 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble MAPK13 as a function of temperature for both the inhibitor-treated and vehicle-treated samples to generate melting curves. The shift in the melting temperature (ΔTm) indicates target engagement. For isothermal dose-response experiments, heat all samples at a single, optimized temperature and plot the amount of soluble protein against the inhibitor concentration to determine the EC50.
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Cell Lysis and Protein Quantification: Lyse cells expressing MAPK13 and determine the total protein concentration.
-
Compound Incubation: Incubate aliquots of the cell lysate with the inhibitor or vehicle control for a specified time at room temperature.
-
Protease Digestion: Add a protease (e.g., thermolysin) to each sample and incubate for a time that allows for partial digestion of the proteome. The optimal protease concentration and digestion time need to be determined empirically.
-
Quenching and Analysis: Stop the digestion by adding a protease inhibitor or by heat inactivation. Analyze the samples by SDS-PAGE and Western blotting using an anti-MAPK13 antibody.
-
Data Interpretation: A stronger band for MAPK13 in the inhibitor-treated sample compared to the vehicle control indicates that the inhibitor has bound to and protected MAPK13 from proteolytic degradation.
Signaling Pathway
The diagram below illustrates the canonical p38 MAPK signaling pathway, of which MAPK13 is a member. External stimuli activate upstream kinases (MAP3Ks and MAP2Ks), which in turn phosphorylate and activate p38 MAPKs. Activated p38 kinases then phosphorylate downstream substrates, including transcription factors and other kinases, leading to a cellular response.
Caption: The p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Conclusion
The Cellular Thermal Shift Assay is a valuable and versatile method for confirming the target engagement of inhibitors like this compound in a physiologically relevant cellular context. While it has its limitations, particularly that not all binding events lead to a measurable thermal shift, it provides a direct readout of intracellular binding that is not dependent on downstream functional effects. When combined with other biophysical and biochemical assays, CETSA can provide a comprehensive understanding of a compound's interaction with its target. For a thorough evaluation of a MAPK13 inhibitor, a multi-faceted approach employing orthogonal methods is recommended to build a robust data package supporting its mechanism of action.
References
- 1. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. What are MAPK13 inhibitors and how do they work? [synapse.patsnap.com]
- 4. genecards.org [genecards.org]
- 5. MAPK13 - Wikipedia [en.wikipedia.org]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes (Journal Article) | OSTI.GOV [osti.gov]
- 8. aacrjournals.org [aacrjournals.org]
Measuring Mapk13-IN-1 Binding Kinetics: A Comparative Guide to Biolayer Interferometry and Alternative Methods
For researchers in drug discovery and molecular biology, understanding the binding kinetics of an inhibitor to its target kinase is paramount for lead optimization and elucidating its mechanism of action. This guide provides a comparative analysis of Biolayer Interferometry (BLI) for measuring the binding kinetics of Mapk13-IN-1, a known inhibitor of the Mitogen-activated protein kinase 13 (MAPK13, also known as p38δ). We will delve into the experimental protocol for BLI and compare its performance with alternative technologies such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Biolayer Interferometry (BLI) for this compound Kinetics
BLI is an optical biosensing technique that measures changes in the interference pattern of white light reflected from a biosensor tip. This change is directly proportional to the thickness of the molecular layer on the sensor, allowing for real-time monitoring of biomolecular interactions. For kinase inhibitors like this compound, BLI provides a robust platform to determine key kinetic parameters: the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
A key advantage of BLI is its fluidics-free nature, which makes it a lower-maintenance and often faster alternative to SPR. The "Dip and Read" format of BLI, where the biosensor is moved between wells of a microplate, is particularly amenable to higher throughput screening.
Experimental Workflow for this compound BLI Analysis
The following diagram outlines a typical experimental workflow for measuring the binding kinetics of this compound to the MAPK13 protein using BLI.
Performance Comparison: BLI vs. Alternatives
While BLI is a powerful technique, other methods offer distinct advantages and disadvantages for characterizing kinase inhibitor binding. The choice of technology often depends on the specific research question, available instrumentation, and the properties of the molecules under investigation.
| Feature | Biolayer Interferometry (BLI) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Time-Resolved FRET (TR-FRET) |
| Principle | Optical interference | Change in refractive index | Heat change upon binding | Fluorescence energy transfer |
| Labeling | Label-free (one binding partner immobilized) | Label-free (one binding partner immobilized) | Label-free (both partners in solution) | Requires fluorescent labels |
| Throughput | Medium to High (8 or 16 sensors in parallel) | Low to Medium (multiple flow cells) | Low | High (microplate-based) |
| Sample Consumption | Low | Low to Medium | High | Very Low |
| Key Outputs | ka, kd, KD | ka, kd, KD | KD, ΔH, ΔS, Stoichiometry (n) | IC50, KD (indirectly) |
| Sensitivity | Good for proteins and small molecules | High, excellent for small molecules | Lower, may be challenging for weak binders | High |
| Instrumentation | Simpler, fluidics-free | More complex, requires microfluidics | Calorimeter | Plate reader with TR-FRET capability |
| Considerations | Potential for non-specific binding. | Susceptible to bulk refractive index changes and clogging. | Requires higher sample concentrations. | Indirect measurement of binding. |
Experimental Protocols
Biolayer Interferometry (BLI) Protocol for MAPK13 Inhibitors
This protocol is adapted from the methodology described by Yurtsever et al. (2016) for the analysis of MAPK13 inhibitors.
-
Protein Preparation: Recombinantly express and purify human MAPK13. Biotinylate the purified MAPK13 using an appropriate reagent such as NHS-PEG4-Biotin at a 1:2 molar ratio (protein:biotin). Remove excess biotin (B1667282) using a desalting column.
-
Inhibitor Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the inhibitor in the assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween 20, and 5% DMSO).
-
BLI Assay Setup:
-
Hydrate Super Streptavidin (SSA) biosensors in the assay buffer for at least 10 minutes.
-
Load the biotinylated MAPK13 onto the SSA biosensors to a response level of approximately 1-2 nm.
-
Establish a stable baseline in the assay buffer.
-
Transfer the sensors to the wells containing the this compound dilutions to monitor the association phase for 300 seconds.
-
Move the sensors to wells with only the assay buffer to monitor the dissociation phase for 300 seconds.
-
-
Data Analysis: Process the raw data by subtracting the reference sensor data (a sensor with no immobilized protein) and the buffer-only control. Fit the referenced sensorgrams globally using a 1:1 binding model to determine the ka, kd, and KD values.
Surface Plasmon Resonance (SPR) Protocol for Kinase Inhibitors
-
Surface Preparation: Covalently immobilize MAPK13 onto a CM5 sensor chip via amine coupling. This involves activating the carboxymethylated dextran (B179266) surface with EDC/NHS, injecting the protein, and then deactivating the remaining active esters with ethanolamine.
-
Binding Analysis:
-
Establish a stable baseline with running buffer (e.g., HBS-EP+ with 5% DMSO).
-
Inject a series of concentrations of this compound over the immobilized MAPK13 surface and a reference flow cell (without protein) for a defined period to monitor association.
-
Flow running buffer over the sensor surface to monitor dissociation.
-
Regenerate the sensor surface with a low pH buffer (e.g., glycine (B1666218) pH 2.5) to remove the bound inhibitor.
-
-
Data Analysis: Double-reference the data by subtracting the signal from the reference flow cell and a buffer-only injection. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract kinetic parameters.
Isothermal Titration Calorimetry (ITC) Protocol for Kinase Inhibitors
-
Sample Preparation: Dialyze purified MAPK13 and this compound into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final DMSO concentration in the reaction cell should be matched in the titrant to minimize heat of dilution effects.
-
ITC Experiment:
-
Load the MAPK13 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis: Integrate the heat pulses from each injection. Subtract the heat of dilution, determined from a control experiment titrating the inhibitor into the buffer alone. Fit the integrated heat data to a binding isotherm model to determine the KD, binding enthalpy (ΔH), and stoichiometry (n).
Time-Resolved FRET (TR-FRET) Assay for Kinase Inhibitors
-
Assay Principle: This is a competitive binding assay. A fluorescently labeled tracer compound that binds to the kinase's active site is used. When a terbium-labeled anti-tag antibody binds to the tagged kinase, and the tracer is also bound, FRET occurs. An unlabeled inhibitor like this compound will compete with the tracer, leading to a decrease in the FRET signal.
-
Assay Protocol:
-
In a microplate, add the tagged MAPK13 protein, the terbium-labeled anti-tag antibody, and the fluorescent tracer.
-
Add varying concentrations of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis: Read the plate on a TR-FRET-compatible reader. Calculate the ratio of the acceptor and donor fluorescence intensities. Plot the FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki (an indicator of affinity) using the Cheng-Prusoff equation.
Signaling Pathway Context
MAPK13 is a member of the p38 MAPK family, which are key regulators of cellular responses to stress and inflammatory cytokines. The signaling cascade leading to MAPK13 activation and its downstream effects is a critical area of study for diseases such as cancer and inflammatory disorders.
Navigating the Nuances of p38δ (MAPK13) Inhibition in Oncology: A Comparative Guide to Mapk13-IN-1
For researchers, scientists, and drug development professionals, the selective inhibition of p38 mitogen-activated protein kinase delta (p38δ or MAPK13) presents a compelling, albeit complex, therapeutic strategy in oncology. This guide provides a comparative analysis of the efficacy of Mapk13-IN-1, a known p38δ inhibitor, across various cancer cell lines, juxtaposed with other relevant p38 MAPK inhibitors. We delve into supporting experimental data, detailed methodologies, and the intricate signaling landscape to offer a comprehensive resource for advancing cancer research.
The p38 MAPK signaling pathway plays a dichotomous role in cancer, acting as either a tumor suppressor or promoter depending on the cellular context and isoform involved. The δ isoform, MAPK13, has emerged as a particularly intriguing target due to its tissue-specific expression and involvement in critical cellular processes like proliferation, apoptosis, and migration in several cancer types, including breast, liver, lung, and gynecological cancers.
Comparative Efficacy of p38 MAPK Inhibitors
The following table summarizes the available quantitative data on the efficacy of this compound and other p38 MAPK inhibitors in various cancer cell lines. It is important to note that direct head-to-head comparisons of this compound across a wide spectrum of cancer cell lines are limited in publicly available literature. The data presented here is compiled from various studies and serves as a comparative reference.
| Inhibitor | Target(s) | Cancer Type | Cell Line | IC50 / Efficacy | Reference(s) |
| This compound | p38δ (MAPK13) | (Biochemical Assay) | - | 620 nM | [1][2] |
| African green monkey kidney | Vero E6 | 4.63 µM | [1] | ||
| Lymphangioleiomyomatosis | LAM 621-101 | Synergistic with rapamycin (B549165) at 5 µM | [3] | ||
| Breast Cancer | MCF7 | Synergistic with rapamycin | [3] | ||
| - | UMB1949 | Synergistic with rapamycin | [3] | ||
| AD80 | p38γ/δ, Multi-kinase | Hepatocellular Carcinoma | HUH7, SNU398, LI-7, HEP3B, PLC/PRF/5 | Effective growth inhibition | [4] |
| SB203580 | p38α/β | Breast Cancer | MDA-MB-231 | 85.1 µM | [5][6] |
| Ovarian Cancer | A2780cp | Increased carboplatin (B1684641) IC50 from 60.6 to 89.0 µM | [7] | ||
| SB202190 | p38α/β | Breast Cancer | MDA-MB-231 | 46.6 µM | [5][6] |
Note: IC50 values can vary depending on the assay conditions and cell line. The data above should be interpreted within the context of the specific studies cited.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental basis for the efficacy data, it is crucial to visualize the underlying signaling pathways and experimental workflows.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to extracellular stimuli, including stress and cytokines, to regulate a variety of cellular processes.
Caption: The p38 MAPK signaling cascade leading to cellular responses.
Experimental Workflow for Inhibitor Efficacy Testing
A typical workflow to assess the efficacy of an inhibitor like this compound in cancer cell lines involves a series of in vitro assays.
Caption: A standard workflow for evaluating the efficacy of a kinase inhibitor.
Logical Comparison of p38 MAPK Inhibitors
The selection of a p38 MAPK inhibitor for research or therapeutic development depends on the specific research question and the desired selectivity profile.
Caption: A logical framework for selecting a p38 MAPK inhibitor.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed protocols for the key assays cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density to achieve 70-80% confluency after 24 hours.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blot Analysis for MAPK Signaling
Principle: Western blotting is used to detect specific proteins in a sample. This protocol focuses on analyzing the phosphorylation status of p38 MAPK and its downstream targets to confirm the inhibitory effect of this compound.
Protocol:
-
Cell Lysis: After inhibitor treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total p38δ, phosphorylated p38 (p-p38), and relevant downstream targets overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Wound Healing (Scratch) Assay for Cell Migration
Principle: This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
Protocol:
-
Create a Confluent Monolayer: Seed cells in a culture plate and grow them to full confluency.
-
Create the "Wound": Use a sterile pipette tip to create a straight scratch through the center of the cell monolayer.
-
Wash and Treat: Gently wash the cells with PBS to remove detached cells and then add fresh media containing the inhibitor at the desired concentration.
-
Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the rate of wound closure.
Apoptosis Assay (Annexin V Staining)
Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide (PI) is used to distinguish between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the inhibitor and then harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion and Future Directions
The available data suggests that targeting p38δ with inhibitors like this compound holds promise in specific cancer contexts, particularly in combination with other therapeutic agents. However, the dual role of p38 signaling necessitates a careful and context-dependent approach to its inhibition. The provided comparative data, while not exhaustive, offers a valuable starting point for researchers. To fully elucidate the therapeutic potential of this compound, further comprehensive studies are required to establish its efficacy and IC50 values across a broader panel of cancer cell lines. Head-to-head comparisons with other p38δ-selective inhibitors will also be crucial in identifying the most potent and selective compounds for clinical development. The detailed experimental protocols included in this guide are intended to facilitate these future investigations and contribute to the advancement of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Orthogonal Methods to Validate Mapk13-IN-1 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal experimental methods to validate the efficacy and specificity of Mapk13-IN-1, a small molecule inhibitor of Mitogen-activated protein kinase 13 (Mapk13 or p38δ). For researchers and drug development professionals, employing a multi-faceted approach is crucial to confidently characterize the inhibitor's mechanism of action and potential off-target effects. This document outlines key biochemical, cell-based, and proteomic strategies, presenting supporting experimental data and detailed methodologies.
The Mapk13 Signaling Pathway
Mapk13 is a member of the p38 mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular responses to stress and inflammation.[1] The pathway is activated by upstream kinases, primarily MAP kinase kinase 3 (MKK3) and MKK6.[2] Once activated, Mapk13 phosphorylates a variety of downstream substrates, including transcription factors like Activating Transcription Factor 2 (ATF2) and microtubule-associated proteins like stathmin, leading to the regulation of gene expression and cellular processes.[1][3] this compound is an inhibitor of Mapk13 with a reported IC50 of 620 nM.[4]
Comparison of this compound with Alternative Inhibitors
A critical aspect of validating a kinase inhibitor is comparing its potency and selectivity with other known inhibitors targeting the same or related kinases. The following table summarizes the in vitro inhibitory activity (IC50) of this compound and several alternative p38 MAPK inhibitors.
| Inhibitor | Mapk13 (p38δ) IC50 | Mapk14 (p38α) IC50 | Mapk11 (p38β) IC50 | Mapk12 (p38γ) IC50 | Selectivity Profile |
| This compound | 620 nM[4] | 3.6 µM[5] | - | - | Preferential for Mapk13 over Mapk14. |
| BIRB 796 | 520 nM[2][6] | 38 nM[2][6] | 65 nM[2][6] | 200 nM[2][6] | Pan-p38 inhibitor with high affinity for p38α. |
| Pamapimod | No activity[7] | 14 nM[7] | 480 nM[7] | No activity[7] | Selective for p38α and p38β. |
| PH-797804 | - | 26 nM[7] | ~104 nM[7] | - | Selective for p38α over p38β. |
| VX-702 | - | - | - | - | Highly selective for p38α.[7] |
| Losmapimod | - | pKi 8.1[7] | pKi 7.6[7] | - | Potent inhibitor of p38α and p38β. |
| SB239063 | No activity[7] | 44 nM[7] | - | No activity[7] | Selective for p38α/β isoforms. |
Orthogonal Validation Methods and Experimental Protocols
To robustly validate the on-target effects of this compound and assess its selectivity, a combination of orthogonal assays is recommended.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in a cellular context. The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, wash and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the amount of soluble Mapk13 at each temperature by Western blotting using a specific anti-Mapk13 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble Mapk13 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Kinome-wide Selectivity: Kinobeads Pulldown Assay
This chemical proteomics approach assesses the selectivity of an inhibitor across a broad range of kinases. It involves a competition experiment between the inhibitor and immobilized, non-selective kinase inhibitors (kinobeads) for binding to kinases in a cell lysate.
Experimental Protocol:
-
Cell Lysate Preparation: Prepare a cell lysate from the desired cell line or tissue.
-
Inhibitor Incubation: Incubate the cell lysate with varying concentrations of this compound or a vehicle control.
-
Kinobeads Pulldown: Add kinobeads to the lysate and incubate to allow binding of kinases that are not occupied by this compound.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases from the beads.
-
Mass Spectrometry Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the abundance of each identified kinase in the inhibitor-treated samples relative to the control. A dose-dependent decrease in the abundance of a kinase indicates that it is a target of this compound.
Downstream Signaling Inhibition: Western Blot Analysis
This method directly assesses the functional consequence of Mapk13 inhibition by measuring the phosphorylation status of its known downstream substrates.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells and treat with different concentrations of this compound for a specified duration. It is often useful to include a positive control that activates the p38 pathway (e.g., anisomycin (B549157) or UV radiation).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of Mapk13 substrates (e.g., phospho-ATF2 (Thr71), phospho-stathmin (Ser25/38)) and their corresponding total protein levels. Also, probe for total Mapk13 as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of ATF2 or stathmin confirms the inhibition of Mapk13 activity.
Global Phosphorylation Profiling: Mass Spectrometry-based Phosphoproteomics
This unbiased approach provides a global view of the changes in protein phosphorylation in response to inhibitor treatment, allowing for the identification of both on-target and potential off-target effects.
Experimental Protocol:
-
Cell Culture, Treatment, and Lysis: Similar to the Western blot protocol, treat cells with this compound or vehicle control.
-
Protein Digestion and Phosphopeptide Enrichment: Digest the proteins into peptides and enrich for phosphopeptides using methods like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution LC-MS/MS to identify and quantify thousands of phosphorylation sites.
-
Data Analysis: Compare the phosphoproteomes of inhibitor-treated and control cells to identify phosphorylation sites that are significantly down-regulated upon this compound treatment. This will confirm the inhibition of Mapk13 and its downstream signaling network and may also reveal novel substrates or off-target effects.
By employing these orthogonal methods, researchers can build a comprehensive and robust data package to validate the on-target effects, selectivity, and cellular activity of this compound, providing a solid foundation for its further development as a research tool or therapeutic agent.
References
- 1. MAPK13 - Wikipedia [en.wikipedia.org]
- 2. wikicrow.ai [wikicrow.ai]
- 3. uniprot.org [uniprot.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
A Comparative Guide to Mapk13-IN-1 and Other p38 MAPK Inhibitors: An Objective Analysis for Researchers
For scientists and professionals in drug development, the precise selection of chemical probes is critical for the validation of therapeutic targets and the generation of reproducible experimental data. This guide provides a detailed comparison of Mapk13-IN-1 with other inhibitors of the p38 mitogen-activated protein kinase (MAPK) family, focusing on their performance, selectivity, and supporting experimental data.
The p38 MAPK pathway is a key signaling cascade activated by inflammatory cytokines and environmental stressors, playing a pivotal role in cellular processes such as inflammation, apoptosis, and cell cycle regulation. The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). While sharing sequence homology, these isoforms exhibit differences in tissue distribution, substrate specificity, and sensitivity to inhibitors, making the choice of inhibitor crucial for targeted research.
Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the reported biochemical potencies (IC50) of this compound and other commonly used or recently developed p38 MAPK inhibitors against the four p38 isoforms. Lower IC50 values indicate higher potency.
Table 1: Biochemical IC50 Values of p38 MAPK Inhibitors
| Inhibitor | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) |
| This compound | - | - | - | 620[1] |
| NuP-4 | No significant inhibition | - | - | 15 |
| BIRB 796 (Doramapimod) | 38[2][3] | 65[2][3] | 200[2][3] | 520[2][3] |
| SB203580 | 50[4][5] | 500[4][5] | - | - |
Table 2: Cellular Activity of p38 MAPK Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (µM) |
| This compound | Vero E6 | Cell Viability Assay | 4.63[1] |
| BIRB 796 (Doramapimod) | U87 Glioblastoma | Cell Proliferation (CCK-8) | 34.96[6][7] |
| BIRB 796 (Doramapimod) | U251 Glioblastoma | Cell Proliferation (CCK-8) | 46.30[6][7] |
Signaling Pathway and Points of Inhibition
The p38 MAPK signaling pathway is a multi-tiered kinase cascade. It is typically initiated by upstream MAPKKKs (e.g., TAK1, ASK1) which phosphorylate and activate MAPKKs (MKK3 and MKK6). These MAPKKs then dually phosphorylate and activate the p38 MAPK isoforms on conserved threonine and tyrosine residues. Activated p38 MAPKs, in turn, phosphorylate a wide array of downstream substrates, including other kinases (like MAPKAPK-2) and transcription factors (such as ATF2), leading to a cellular response. The inhibitors discussed in this guide primarily act by competing with ATP for binding to the kinase domain of the p38 isoforms.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibitor action.
Experimental Protocols
Reproducibility of experimental data is paramount. The following are generalized methodologies for key assays used to characterize p38 MAPK inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified p38 MAPK isoform.
Principle: The transfer of a phosphate (B84403) group from ATP to a specific substrate by the kinase is measured. The reduction in this activity in the presence of an inhibitor determines the IC50 value.
Generalized Protocol:
-
Reagents: Purified, active p38 MAPK enzyme, a specific peptide substrate (e.g., ATF2), ATP, and the test inhibitor at various concentrations.
-
Reaction Setup: The enzyme, substrate, and inhibitor are pre-incubated in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is measured. Common detection methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence/Luminescence-based assays: Using modified substrates or antibodies to detect phosphorylation, or assays that measure ATP consumption (e.g., ADP-Glo™).[8]
-
Immobilized Metal Affinity Polarization (IMAP): This method is used for determining the MAPK13 blocking activity of test compounds.[9]
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (without inhibitor), and the data is fitted to a dose-response curve to determine the IC50 value.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Cellular Assay for p38 MAPK Activity
Cell-based assays are crucial for determining an inhibitor's efficacy in a more physiologically relevant context, accounting for cell permeability and off-target effects.
Principle: The inhibition of a downstream event of p38 MAPK signaling (e.g., cytokine production or phosphorylation of a substrate) is measured in cultured cells.
Generalized Protocol (e.g., Inhibition of TNF-α production):
-
Cell Culture: Plate cells (e.g., human peripheral blood mononuclear cells - PBMCs, or a relevant cell line) in a multi-well plate.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor.
-
Stimulation: Stimulate the p38 pathway using an appropriate agonist, such as lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for a sufficient period to allow for the production and secretion of the downstream effector (e.g., TNF-α).
-
Detection: Collect the cell supernatant and quantify the amount of the secreted protein (e.g., TNF-α) using an ELISA kit.
-
Data Analysis: Plot the concentration of the downstream effector against the inhibitor concentration to determine the cellular IC50 value.
Caption: Generalized workflow for a cell-based cytokine inhibition assay.
Kinase Profiling for Selectivity
To ensure that the observed effects of an inhibitor are due to the on-target inhibition of MAPK13, it is essential to assess its selectivity across a broad panel of kinases.
Principle: The inhibitory activity of a compound is tested against a large number of purified kinases to identify potential off-target interactions.
Generalized Workflow:
-
Compound Submission: The inhibitor is submitted to a kinase profiling service.
-
Screening: The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.
-
Data Measurement: The percentage of inhibition for each kinase is determined.
-
Follow-up: For significant off-target hits, IC50 values are determined to quantify the potency of the interaction.
-
Selectivity Analysis: The data is analyzed to determine the selectivity profile of the inhibitor. A highly selective inhibitor will potently inhibit the intended target with minimal activity against other kinases.
Caption: Workflow for kinase inhibitor selectivity profiling.
Conclusion and Recommendations
The reproducibility of data generated using kinase inhibitors is critically dependent on their potency and selectivity.
-
This compound is a useful tool for studying MAPK13, with a reported IC50 of 620 nM.[1] However, its selectivity profile against other p38 isoforms and the broader kinome is not as extensively documented in the available literature.
-
NuP-4 represents a highly potent and selective MAPK13 inhibitor (IC50 of 15 nM) with minimal inhibition of MAPK14, making it a superior tool for dissecting the specific roles of MAPK13.
-
BIRB 796 is a potent inhibitor of p38α and p38β, but also inhibits p38δ with an IC50 of 520 nM, similar to that of this compound.[2][3] Its broader activity across p38 isoforms should be considered when interpreting results.
-
SB203580 is a well-established inhibitor of p38α and p38β but is not suitable for studies focused on p38δ.[4][5]
For experiments aiming to specifically investigate the function of MAPK13, NuP-4 appears to be the most suitable candidate due to its high potency and selectivity. When using This compound or BIRB 796 to study MAPK13, it is advisable to conduct control experiments to account for potential effects on other p38 isoforms. The use of multiple, structurally distinct inhibitors and/or genetic approaches (e.g., siRNA) is recommended to confirm that the observed phenotype is a result of on-target inhibition of MAPK13. Researchers should always refer to the specific protocols and conditions under which the reported data were generated to ensure the reproducibility of their own experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. promega.com [promega.com]
- 9. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Mapk13-IN-1
Essential guidelines for the safe handling and disposal of the kinase inhibitor Mapk13-IN-1, ensuring a secure laboratory environment and regulatory compliance for researchers, scientists, and drug development professionals.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before commencing any disposal procedure, it is crucial to employ appropriate personal protective equipment. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area, such as a fume hood, to prevent inhalation of dust.[4]
Step-by-Step Disposal Procedure
The disposal of this compound and its associated waste must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[5][6]
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent potential reactions.[7][8] For example, keep it separate from acids, bases, and oxidizers.
-
-
Container Selection and Labeling :
-
Use only approved, chemically compatible containers for waste collection. These containers must be in good condition, with secure, leak-proof closures.[8]
-
All waste containers must be clearly and accurately labeled. The label should include the words "Hazardous Waste," the full chemical name "this compound," its CAS number (229002-10-2), and an indication of the hazards (e.g., "Toxic").[1]
-
-
Waste Accumulation and Storage :
-
Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[7][9]
-
Keep waste containers closed at all times, except when adding waste.[6][7] This minimizes the release of vapors and prevents spills.
-
Ensure that the SAA is inspected regularly for any signs of leakage or container degradation.[7]
-
-
Disposal of Empty Containers :
-
A container that has held this compound should be considered hazardous waste unless properly decontaminated.
-
For containers that held acutely hazardous waste (if this compound is determined to be so), they must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, deface the original label before disposing of the container as regular trash.[6]
-
-
Arranging for Final Disposal :
-
Contact your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.[9]
-
Do not exceed the maximum allowable accumulation times or quantities for hazardous waste in your SAA as stipulated by institutional and regulatory guidelines.[9]
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general federal and state regulations dictate the maximum quantities of hazardous waste that can be stored in a Satellite Accumulation Area.
| Parameter | Guideline |
| Maximum Volume of Hazardous Waste in SAA | Up to 55 gallons |
| Maximum Volume of Acutely Toxic Waste (P-list) in SAA | 1 quart of liquid or 1 kilogram of solid |
| Maximum Accumulation Time in SAA | Up to 12 months (provided accumulation limits are not exceeded) |
Note: These are general guidelines. Always consult your institution's specific policies and local regulations.[9]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. abmole.com [abmole.com]
- 2. MAPK13 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Mapk13-IN-1
Essential Safety and Handling Guide for Mapk13-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a potent and selective inhibitor of MAPK13 (p38δ) with an IC50 of 620 nM, this compound requires careful handling to ensure personnel safety and experimental integrity.[1][2] The following procedures are based on general best practices for handling potent, research-grade kinase inhibitors and should be supplemented by a thorough institutional risk assessment.
Hazard Identification and Precautionary Measures
Key safety precautions include:
-
Avoiding contact with skin and eyes.[5]
-
Preventing the formation of dust and aerosols.[5]
-
Working in a well-ventilated area, preferably a certified chemical fume hood, for all manipulations of the solid compound and concentrated solutions.[4][5]
-
Keeping the container tightly sealed when not in use.[5]
-
Washing hands thoroughly with soap and water after handling, even when gloves have been worn.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk during the handling of this compound. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator.Gloves: Two pairs of nitrile gloves (double-gloving).Eye Protection: Chemical splash goggles for a complete seal.Lab Coat: Dedicated, non-absorbent, or disposable lab coat.Ventilation: Certified chemical fume hood or powder containment hood.[4] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.Eye Protection: Chemical splash goggles or a face shield if a splash risk exists.Lab Coat: Standard laboratory coat.Ventilation: Certified chemical fume hood.[4] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat.Containment: Class II biological safety cabinet to maintain sterility and user protection.[4] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.Eye Protection: Chemical splash goggles.Lab Coat: Standard laboratory coat.[4] |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan is essential for the safe management of this compound within the laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into the chemical inventory.
-
Store the solid powder at -20°C for long-term stability.[1][6]
-
Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[6][7]
Handling and Experimental Use
-
Designated Area: All work with this compound, especially with the solid form, must be conducted in a designated and clearly marked area.[4]
-
Fume Hood Usage: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[4]
-
Dedicated Equipment: Use dedicated spatulas, glassware, and other equipment to avoid cross-contamination. If not feasible, thoroughly decontaminate all equipment after use.[4]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste must be disposed of in accordance with local, state, and federal regulations.[3]
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, tubes, gloves, weighing paper) in a dedicated, clearly labeled, and sealed hazardous waste container.[3]
-
Liquid Waste: Collect all contaminated liquid waste (e.g., unused solutions, cell culture media) in a dedicated, labeled, and sealed hazardous waste container.[3]
-
Contaminated Sharps: Dispose of any contaminated needles or other sharps in a puncture-resistant sharps container that is specifically labeled for hazardous chemical waste.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
